Citalopram oxalate
Descripción
Propiedades
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRHKOEFSJQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207559-01-1 | |
| Record name | Citalopram oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207559011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CITALOPRAM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5RDX2419X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Citalopram Oxalate at the Serotonin Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular and cellular mechanisms underpinning the action of citalopram (B1669093) oxalate (B1200264) on the human serotonin (B10506) transporter (SERT). Citalopram, a selective serotonin reuptake inhibitor (SSRI), exerts its therapeutic effects primarily through high-affinity binding to and inhibition of SERT, thereby modulating serotonergic neurotransmission. This document provides a comprehensive overview of its binding characteristics, the structural basis of its interaction, downstream signaling consequences, and the experimental methodologies used for its characterization.
Primary and Allosteric Inhibition of the Serotonin Transporter
Citalopram's interaction with the serotonin transporter is multifaceted, involving binding to two distinct sites: a primary orthosteric site and a secondary allosteric site. This dual interaction is crucial for its pharmacological profile.
Citalopram is a racemic mixture of two enantiomers: the therapeutically active S-citalopram (escitalopram) and the less potent R-citalopram.[1][2] Escitalopram (B1671245) is recognized as the most selective SSRI available.[3] The primary mechanism of action for citalopram involves the potent and selective inhibition of the serotonin transporter (SERT) protein.[2][4][5] This inhibition prevents the reuptake of serotonin (5-hydroxytryptamine; 5-HT) from the synaptic cleft back into the presynaptic neuron.[3][4] The direct consequence of this action is an increased concentration of serotonin in the synapse, leading to enhanced and prolonged activation of postsynaptic serotonin receptors.[4]
A distinguishing feature of citalopram's mechanism is its interaction with an allosteric binding site on SERT, in addition to the primary (orthosteric) binding site where serotonin binds.[3][6][7][8][9][10] Escitalopram binds to this allosteric site, which modulates the binding at the primary site.[3][6] Specifically, allosteric binding of escitalopram slows its own dissociation rate from the orthosteric site, thereby prolonging the inhibition of serotonin reuptake.[3][6][9]
The R-enantiomer, R-citalopram, is significantly less potent as a serotonin reuptake inhibitor.[2][3] However, it also binds to the allosteric site and can antagonize the action of escitalopram.[3][6][11] This negative interaction from the R-enantiomer may explain why escitalopram can have greater efficacy and a faster onset of action compared to the racemic mixture of citalopram.[3]
X-ray crystallography has provided structural insights into this dual binding mechanism, showing one (S)-citalopram molecule bound at the central, orthosteric site within a cavity formed by transmembrane helices 1, 3, 6, 8, and 10, and a second molecule at an allosteric site in the extracellular vestibule.[12]
Quantitative Analysis of Citalopram-SERT Interaction
The binding affinity and inhibitory potency of citalopram and its enantiomers for the serotonin transporter have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.
| Ligand | Parameter | Value | Species/System | Reference |
| (R/S)-Citalopram | KD | 2.1 ± 0.1 nM | Human SERT (wild-type) | [12] |
| (R/S)-Citalopram | KD | 1.9 ± 0.3 nM | Human SERT (ts2 variant) | [12] |
| (R/S)-Citalopram | KD | 2.9 ± 0.5 nM | Human SERT (ts3 variant) | [12] |
| S-Citalopram | EC50 (Allosteric effect) | 3.6 ± 0.4 µM | Human SERT | [13] |
| R-Citalopram | EC50 (Allosteric effect) | 19.4 ± 2.3 µM | Human SERT | [13] |
| R-Citalopram | EC50 (Association attenuation of Escitalopram) | 94 ± 18 nM | Human SERT | [14] |
| S-Citalopram | In vitro inhibition of 5-HT uptake | 167-fold more potent than R-enantiomer | In vitro system | [2][5] |
| S-demethylcitalopram | In vitro inhibition of 5-HT uptake | 6.6-fold more potent than R-enantiomer | In vitro system | [2][5] |
| Citalopram | IC50 (hERG block) | 3.97 µM | hERG channel assay | [15] |
Signaling Pathways and Downstream Effects
The inhibition of serotonin reuptake by citalopram initiates a cascade of neuroadaptive changes. The immediate effect is an increase in synaptic serotonin levels. Over time, this leads to significant alterations in the serotonergic system.
Citalopram's downstream signaling cascade.
Chronic administration of escitalopram leads to a downregulation of presynaptic 5-HT1A autoreceptors.[16] This desensitization is thought to contribute to the therapeutic effects by reducing the negative feedback on serotonin release. Furthermore, long-term treatment may result in an increased expression of brain-derived neurotrophic factor (BDNF), which is implicated in neurogenesis and synaptic plasticity, potentially counteracting the neuronal atrophy associated with depression.[16]
Experimental Protocols and Methodologies
The characterization of citalopram's mechanism of action relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki or KD) of citalopram for SERT.
-
Objective: To quantify the affinity of a ligand for a receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells transiently or stably expressing human SERT (e.g., COS-7 or HEK293 cells) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---citalopram) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (citalopram).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
[3H]S-citalopram Dissociation Rate Assay
This assay is used to investigate the allosteric effects of compounds on the binding of S-citalopram to the primary site.
-
Objective: To measure the rate at which [3H]S-citalopram dissociates from SERT and how this is affected by allosteric modulators.
-
Methodology:
-
Pre-incubation: Cell membranes expressing SERT are pre-incubated with [3H]S-citalopram to allow for binding equilibrium.
-
Dissociation Initiation: Dissociation is initiated by a large dilution of the incubation mixture. Simultaneously, a high concentration of an allosteric modulator (e.g., S-citalopram or R-citalopram) and a compound to prevent re-association (e.g., paroxetine) are added.
-
Time Course Sampling: Aliquots are taken at various time points, and the amount of bound radioligand is determined by filtration.
-
Data Analysis: The dissociation rate constant (koff) is determined by fitting the data to a mono-exponential decay function. A slower dissociation rate in the presence of the modulator indicates a positive allosteric effect.[13]
-
Workflow for a dissociation rate assay.
Serotonin Uptake Inhibition Assay
This functional assay measures the ability of citalopram to block the transport of serotonin into cells.
-
Objective: To determine the potency (IC50) of a compound in inhibiting serotonin reuptake.
-
Methodology:
-
Cell Culture: Cells expressing SERT are cultured in appropriate plates.
-
Pre-incubation with Inhibitor: Cells are pre-incubated with varying concentrations of the test compound (citalopram).
-
Addition of Radiolabeled Serotonin: A fixed concentration of [3H]serotonin is added to initiate uptake.
-
Termination of Uptake: After a short incubation period, uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The cells are lysed, and the amount of intracellular [3H]serotonin is measured by scintillation counting.
-
Data Analysis: The concentration of the inhibitor that reduces serotonin uptake by 50% (IC50) is calculated.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of living animals, providing a direct assessment of the in vivo effects of citalopram.
-
Objective: To measure changes in extracellular serotonin concentrations in specific brain regions following drug administration.
-
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Small molecules, including serotonin, from the extracellular space diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.
-
Drug Administration: Citalopram is administered systemically (e.g., via intraperitoneal injection).
-
Analysis: The concentration of serotonin in the collected dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation: An increase in extracellular serotonin levels following citalopram administration demonstrates in vivo SERT inhibition.
-
Conclusion
The mechanism of action of this compound at the serotonin transporter is a well-defined process centered on the potent and selective inhibition of serotonin reuptake. Its unique interaction with both a primary orthosteric site and a low-affinity allosteric site on SERT, particularly the stereospecific effects of its S-enantiomer, escitalopram, contributes to its therapeutic efficacy. The immediate consequence of SERT inhibition is an elevation of synaptic serotonin, which over time, triggers a series of neuroadaptive changes, including alterations in receptor sensitivity and neurotrophic factor expression, ultimately leading to its antidepressant and anxiolytic effects. The combination of binding assays, functional studies, and in vivo methodologies has been instrumental in elucidating this complex mechanism, providing a solid foundation for the rational design of future therapeutics targeting the serotonergic system.
References
- 1. The allosteric citalopram binding site differentially interferes with neuronal firing rate and SERT trafficking in serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of Esthis compound? [synapse.patsnap.com]
- 5. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proquest.com [proquest.com]
- 7. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Escitalopram - Wikipedia [en.wikipedia.org]
Neuroprotective Effects of Citalopram Oxalate: An In-Vitro Technical Guide
This technical guide provides an in-depth analysis of the neuroprotective effects of Citalopram (B1669093) oxalate (B1200264) observed in various in vitro models. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the cellular and molecular mechanisms underlying Citalopram's potential neuroprotective properties. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the implicated signaling pathways.
Executive Summary
Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), has been investigated beyond its antidepressant effects for its potential role in neuroprotection. In vitro studies are crucial in elucidating the direct cellular and molecular mechanisms of action. This guide consolidates findings from multiple studies, revealing that Citalopram oxalate may confer neuroprotection through various mechanisms, including the modulation of amyloid precursor protein (APP) processing, enhancement of mitochondrial function, and promotion of neuronal differentiation and survival. The following sections provide a detailed examination of the quantitative data, experimental designs, and the intricate signaling pathways involved.
Quantitative Data Summary
The neuroprotective effects of Citalopram have been quantified across several in vitro studies. The data below is collated from research on neuronal-like cell differentiation, Alzheimer's disease models, and neuroblastoma cell lines.
Table 1: Effects of Citalopram on Neuronal-like Cell Differentiation and Survival
| Cell Line | Treatment | Concentration | Duration | Outcome | Quantitative Result | Reference |
| Human Bone Marrow Mesenchymal Stem Cells | Citalopram | Not Specified | Not Specified | Cell Death Rate | Decreased compared to control | [1][2] |
| Human Bone Marrow Mesenchymal Stem Cells | Citalopram | Not Specified | Not Specified | Cumulative Population Doubling Level | Significantly increased compared to control | [1][2] |
| Human Bone Marrow Mesenchymal Stem Cells | Citalopram | Not Specified | Not Specified | BrdU Incorporation | Elevated compared to control | [1][2] |
| Human Embryonic Stem Cells (hESCs) | Citalopram | 50, 100, 200, 400 nM | 13 days | Neuronal Differentiation | Subtly enhanced | [3][4] |
Table 2: Effects of Citalopram on APP Processing and Related Gene Expression in Alzheimer's Disease Models
| Cell Line/Model | Treatment | Concentration(s) | Duration | Parameter | Quantitative Result (Fold Change vs. Control/Untreated) | Reference |
| PSEN1 iPSC-derived neurons | Citalopram | 0.8 µM, 5 µM, 10 µM | 44 days | ADAM10 Activity | 3.36 (0.8 µM), 3.32 (5 µM), 3.44 (10 µM) | [5] |
| PSEN1 iPSC-derived neurons | Citalopram | 0.8 µM | 44 days | sAβPPα Secretion | 2.15 | [5] |
| mAPP-HT22 cells | Citalopram | Not Specified | Not Specified | ADAM10 mRNA | Increased by 4.3-fold in treated vs. untreated APP mice model | [6] |
| mAPP-HT22 cells | Citalopram | Not Specified | Not Specified | APP mRNA | Reduced by 3.4-fold in treated vs. untreated APP mice model | [6] |
| mAPP-HT22 cells | Citalopram | Not Specified | Not Specified | BACE1 mRNA | Reduced by 2.3-fold in treated vs. untreated APP mice model | [6] |
Table 3: Effects of Citalopram on Mitochondrial Biogenesis and Dynamics in an Alzheimer's Disease Model (mAPP-HT22 cells)
| Parameter Category | Gene/Protein | Quantitative Result (mRNA Fold Change in Citalopram-treated vs. untreated mAPP-HT22 cells) | Reference |
| Mitochondrial Biogenesis | PGC1α | +3.1 | [7] |
| Nrf1 | +2.3 | [7] | |
| Nrf2 | +2.3 | [7] | |
| TFAM | +3.1 | [7] | |
| Mitochondrial Dynamics (Fission) | Drp1 | Reduced | [7] |
| Fis1 | Reduced | [7] | |
| Mitochondrial Dynamics (Fusion) | Mfn1 | Increased | [7] |
| Mfn2 | Increased | [7] | |
| Opa1 | Increased | [7] |
Table 4: Cytotoxic Effects of Citalopram on Neuroblastoma Cell Lines
| Cell Line | Concentration (µM) | Result (% Cell Viability) | Reference |
| Kelly | 100 | 64% | [8] |
| 125 | 9% | [8] | |
| 150 | 0% | [8] | |
| SH-SY5Y | 100 | 17% | [8] |
| 125 | 1% | [8] | |
| IMR32 | >50 | Significantly decreased | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature on Citalopram's neuroprotective effects.
Cell Culture and Neuronal Differentiation of hESCs
-
Cell Line: Human embryonic stem cells (HS360).[3]
-
Seeding: 70,000 cells/well were seeded in Geltrex pre-coated 12-well plates.[3]
-
Differentiation Protocol: Cells were differentiated for 13 days.[3]
-
Treatment: From Day 1, cells were exposed to media only (control) or media containing Citalopram at concentrations of 50, 100, 200, or 400 nM. Media was changed daily.[3]
-
Analysis: Samples were collected for multi-omics analyses at Day 0, 6, 10, and 13 to assess gene expression and DNA methylation.[3]
In Vitro Model of Alzheimer's Disease using iPSC-derived Neurons
-
Cell Lines: Control and PSEN1 mutation (L286V, A246E, M146L) iPSC-derived neurons.[5]
-
Treatment: Neurons were treated with Citalopram at concentrations of 0.8 µM, 5 µM, and 10 µM for 45 days.[5]
-
Assays:
-
ADAM10 Activity: Measured to assess non-amyloidogenic AβPP processing.[5]
-
Aβ Generation: Aβ1-40 and Aβ1-42 levels were measured in spent media.[5]
-
Oxidative Stress: Cellular redox status was evaluated, including superoxide (B77818) generation.[5]
-
Cytotoxicity Assay in Neuroblastoma Cell Lines
-
Cell Lines: Kelly, SH-SY5Y, and IMR32 human neuroblastoma cell lines.[8]
-
Treatment: Cells were treated with varying concentrations of Citalopram (ranging from 50 µM to 150 µM).[8]
-
Assay: Cell viability was assessed to determine the cytotoxic effects of Citalopram. The specific viability assay (e.g., MTT, XTT) is not detailed in the provided abstract but is a standard method.[8]
Signaling Pathways and Visualizations
Citalopram's neuroprotective effects are mediated by complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
Citalopram's Influence on APP Processing
Citalopram has been shown to favorably modulate the processing of amyloid-β precursor protein (AβPP) away from the amyloidogenic pathway. It promotes the non-amyloidogenic pathway by increasing the activity of α-secretase (ADAM10).[5]
Experimental Workflow for Neuronal Differentiation
The following diagram outlines the workflow for studying the effects of Citalopram on the neuronal differentiation of human embryonic stem cells.
Citalopram's Impact on Mitochondrial Homeostasis in Alzheimer's Disease Models
In cellular models of Alzheimer's disease, Citalopram has been observed to restore mitochondrial homeostasis by promoting biogenesis and shifting the balance of mitochondrial dynamics from fission towards fusion.[7]
Conclusion
The in vitro evidence presented in this technical guide strongly suggests that this compound possesses neuroprotective properties that are multifaceted. Its ability to promote non-amyloidogenic AβPP processing, enhance mitochondrial biogenesis and dynamics, and support neuronal differentiation and survival underscores its potential as a therapeutic agent beyond its primary use as an antidepressant. While these in vitro findings are promising, further research is warranted to fully elucidate the signaling cascades and to translate these findings into clinically relevant applications for neurodegenerative diseases. The cytotoxic effects observed at higher concentrations in neuroblastoma cell lines also highlight the importance of dose-dependent studies in determining the therapeutic window for neuroprotection.
References
- 1. Citalopram increases the differentiation efficacy of bone marrow mesenchymal stem cells into neuronal-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citalopram increases the differentiation efficacy of bone marrow mesenchymal stem cells into neuronal-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citalopram exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Citalopram exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression [frontiersin.org]
- 5. The effect of citalopram treatment on amyloid-β precursor protein processing and oxidative stress in human hNSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective serotonin reuptake inhibitor citalopram ameliorates cognitive decline and protects against amyloid beta-induced mitochondrial dynamics, biogenesis, autophagy, mitophagy and synaptic toxicities in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of antidepressant citalopram against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy and synaptic toxicities in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of citalopram and escitalopram on neuroblastoma cell lines: Cell toxicity and gene modulation - PMC [pmc.ncbi.nlm.nih.gov]
Citalopram Oxalate's Role in Modulating Neuroinflammation: A Technical Guide
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical factor in the pathogenesis of a wide range of neurological and psychiatric disorders, including depression, Alzheimer's disease, Parkinson's disease, and stroke. This process is primarily mediated by glial cells, particularly microglia and astrocytes, which, when activated, release a cascade of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. While initially a protective mechanism, chronic or excessive neuroinflammation can lead to neuronal damage and contribute to disease progression. Selective serotonin (B10506) reuptake inhibitors (SSRIs), such as citalopram (B1669093), are first-line treatments for depression. Emerging evidence strongly suggests that their therapeutic effects extend beyond monoamine modulation to include potent anti-inflammatory and immunomodulatory properties.[1][2][3][4][5] This technical guide provides an in-depth analysis of the mechanisms through which citalopram oxalate (B1200264) modulates neuroinflammatory processes, targeting researchers, scientists, and professionals in drug development.
Core Mechanism: Attenuation of Microglial Activation
The primary cellular target for citalopram's anti-inflammatory action in the CNS is the microglia, the resident immune cells of the brain.[1][2] In response to pathological stimuli, such as lipopolysaccharide (LPS) or ischemic injury, microglia transition to a pro-inflammatory M1 phenotype, releasing neurotoxic factors.[2] Citalopram has been demonstrated to suppress this activation and promote a shift towards the anti-inflammatory and neuroprotective M2 phenotype.[2]
Several studies have shown that citalopram significantly decreases the release of pro-inflammatory factors like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) from activated microglia.[1][6] Furthermore, citalopram and its active S-enantiomer, escitalopram (B1671245), have been found to down-regulate M1 activation markers while up-regulating M2 markers at both the mRNA and protein levels in murine BV2 microglial cells and primary microglia.[2] This modulation of microglial polarization is a key mechanism underlying its neuroprotective effects.
Data Presentation: Quantitative Effects of Citalopram on Inflammatory Markers
The following tables summarize the quantitative findings from key studies investigating citalopram's effects on neuroinflammatory markers.
Table 1: In Vitro Studies on Citalopram's Anti-inflammatory Effects
| Model System | Inflammatory Stimulus | Citalopram Concentration | Measured Marker | Result | Reference |
| Murine BV2 Microglial Cells | Lipopolysaccharide (LPS) | 20 µmol/L | TNF-α (mRNA & Protein) | Significant Inhibition | [7] |
| Murine BV2 Microglial Cells | Lipopolysaccharide (LPS) | 20 µmol/L | IL-1β (mRNA & Protein) | Significant Inhibition | [7] |
| Murine BV2 Microglial Cells | Lipopolysaccharide (LPS) | 20 µmol/L | p-p38 MAPK | Significant Inhibition | [7] |
| Murine BV2 Microglial Cells | Lipopolysaccharide (LPS) | 20 µmol/L | p-JNK | Significant Inhibition | [7] |
| Primary Microglia | Lipopolysaccharide (LPS) | 10 µM | Nitric Oxide (NO) | Decreased Release | [1][6] |
| Primary Microglia | Lipopolysaccharide (LPS) | 10 µM | TNF-α | Decreased Release | [1][6] |
| Primary Microglia | Lipopolysaccharide (LPS) | 10 µM | IL-1β | Decreased Release | [1][6] |
| Primary Microglia | Lipopolysaccharide (LPS) | 10 µM | Glutamate (B1630785) & D-serine | Decreased Release | [1][6] |
| Human Whole Blood Assay | anti-CD3 & anti-CD40 Abs | Therapeutic Conc. | IL-1β, IL-6, TNF-α, IL-22 | Increased Production | [8] |
Note: Some studies report conflicting data. For example, an in vitro study using human whole blood showed citalopram increased certain pro-inflammatory cytokines, which contrasts with findings from murine microglial cell lines.[8] This highlights potential differences between experimental systems and species.
Table 2: In Vivo Studies on Citalopram's Anti-inflammatory Effects
| Animal Model | Condition | Citalopram Dosage | Measured Effect | Result | Reference |
| MacGreen Mice | Ischemic Stroke (MCAO) | 10 mg/kg/day for 28 days | Monocyte/Macrophage Density | Decreased | [9][10][11] |
| MacGreen Mice | Ischemic Stroke (MCAO) | 10 mg/kg/day for 28 days | White Matter Integrity | Increased | [9][10] |
| Rats | Cold-Restraint Stress | 0.1 mg/kg for 21 days | NF-κB Expression (Hippocampus & Amygdala) | Mitigated Increase | [12] |
| C57BL/6 Mice | Parkinson's Model (6-OHDA) | Not Specified | Microglia & Astrocyte Activation | Mitigated | [13] |
Signaling Pathways Modulated by Citalopram
Citalopram exerts its anti-inflammatory effects by intervening in several key intracellular signaling cascades that regulate the inflammatory response.
Toll-Like Receptor 4 (TLR4) Signaling
Toll-Like Receptors are crucial pattern recognition receptors in the innate immune system. TLR4, in particular, recognizes bacterial LPS, triggering a potent inflammatory response. Several SSRIs, including citalopram, have been shown to inhibit TLR signaling.[5][14] By interfering with this upstream pathway, citalopram can prevent the activation of downstream inflammatory cascades.
Caption: Citalopram inhibits the TLR4-mediated inflammatory cascade.
MAPK and NF-κB Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways are central downstream effectors of TLR4 activation. Citalopram has been shown to directly inhibit the phosphorylation of p38 MAPK and JNK, two key kinases in the MAPK family.[7] This inhibition prevents the activation of transcription factors that drive the expression of pro-inflammatory genes. Additionally, repeated citalopram treatment has been observed to mitigate stress-induced increases in NF-κB expression in the hippocampus and amygdala.[12]
Microglial Polarization: M1 to M2 Shift
Microglia can adopt different functional phenotypes, broadly categorized as the pro-inflammatory M1 state and the anti-inflammatory/pro-resolution M2 state. Citalopram and escitalopram facilitate a shift from the neurotoxic M1 phenotype to the neuroprotective M2 phenotype, thereby reducing the production of inflammatory cytokines and promoting tissue repair.[2]
Caption: Citalopram shifts microglial polarization from M1 to M2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from the cited literature.
Protocol 1: In Vitro Microglial Activation Assay
This protocol is based on methodologies used to study citalopram's effect on LPS-stimulated BV2 microglial cells.[7]
-
Cell Culture: Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.
-
Citalopram Pretreatment: Cells are seeded in appropriate plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA). Once confluent, the culture medium is replaced with serum-free medium. Cells are pretreated with citalopram oxalate (e.g., 20 µmol/L) for a specified duration (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).
-
Inflammatory Stimulation: Following pretreatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period to induce an inflammatory response.
-
Endpoint Analysis:
-
qRT-PCR: Total RNA is extracted, reverse-transcribed to cDNA, and quantitative real-time PCR is performed to measure the mRNA expression levels of target genes (e.g., TNF-α, IL-1β) relative to a housekeeping gene (e.g., GAPDH).
-
ELISA: Cell culture supernatants are collected, and the concentrations of secreted proteins (e.g., TNF-α, IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot: Cell lysates are prepared to analyze the phosphorylation status of signaling proteins (e.g., p-p38, p-JNK). Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Protocol 2: In Vivo Ischemic Stroke Model
This protocol is based on the methodology for inducing stroke in mice to study the neuroprotective effects of citalopram.[9][10][11]
-
Animal Model: MacGreen mice, which express enhanced green fluorescent protein (eGFP) in monocyte and macrophage populations, are used to visualize inflammation.
-
Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Mice are anesthetized.
-
A midline neck incision is made, and the common carotid artery is exposed.
-
A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a defined period (e.g., 45 minutes).
-
The filament is then withdrawn to allow reperfusion.
-
-
Drug Administration:
-
Beginning at a subacute phase post-stroke (e.g., 3 days), mice receive daily intraperitoneal injections of citalopram (e.g., 10 mg/kg/day) or saline vehicle for a specified duration (e.g., 28 days).
-
-
Behavioral Assessment: Sensorimotor function is assessed at multiple time points post-stroke using tests such as the staircase test, which measures skilled forepaw reaching and grasping.
-
Histological and Immunohistochemical Analysis:
-
At the study endpoint (e.g., 9 weeks), animals are euthanized, and brains are perfused and collected.
-
Brain sections are prepared and stained to quantify lesion volume.
-
Immunohistochemistry is performed using antibodies against relevant markers (e.g., eGFP for monocytes/macrophages) to evaluate the extent of inflammation and cellular infiltration in the ischemic region.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro experiment designed to test the anti-inflammatory properties of citalopram.
References
- 1. Repurposing psychiatric medicines to target activated microglia in anxious mild cognitive impairment and early Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoxetine and S-citalopram inhibit M1 activation and promote M2 activation of microglia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citalopram suppresses thymocyte cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Strategies for Treatment of Inflammation-related Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoxetine and citalopram exhibit potent antiinflammatory activity in human and murine models of rheumatoid arthritis and inhibit toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoxetine and citalopram decrease microglial release of glutamate and D-serine to promote cortical neuronal viability following ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Immune regulatory effect of citalopram on microglial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Delayed citalopram administration reduces brain inflammation and enhances skilled motor function after ischaemic stroke in ‘MacGreen’ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delayed citalopram administration reduces brain inflammation and enhances skilled motor function after ischaemic stroke in 'MacGreen' mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Citalopram protects against cold-restraint stress-induced activation of brain-derived neurotrophic factor and expression of nuclear factor kappa-light-chain-enhancer of activated B cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Escitalopram moderately outperforms citalopram towards anti-neuroinflammation and neuroprotection in 6-hydroxydopamine-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antidepressants normalize elevated Toll-like receptor profile in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
The Ripple Effect: An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Citalopram Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. However, the therapeutic effects of citalopram are not immediate and are believed to involve complex downstream neuroadaptive changes. This technical guide provides a comprehensive overview of the key intracellular signaling pathways modulated by citalopram oxalate (B1200264), focusing on the cyclic adenosine (B11128) monophosphate (cAMP), brain-derived neurotrophic factor (BDNF)-TrkB, and extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) cascades. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual pathway diagrams to facilitate further investigation into the molecular underpinnings of citalopram's therapeutic action.
Introduction
Citalopram oxalate is a racemic bicyclic phthalane derivative that potently and selectively inhibits the reuptake of serotonin (5-hydroxytryptamine, 5-HT) into the presynaptic neuron.[1][2][3] This inhibition leads to an acute increase in the concentration of 5-HT in the synaptic cleft, enhancing serotonergic neurotransmission.[1] While this is the initial pharmacological action, the delayed onset of therapeutic effects, typically observed after several weeks of treatment, suggests that long-term neuroplastic changes are crucial.[1] These adaptations are mediated by a cascade of intracellular signaling events that alter gene expression, protein synthesis, and neuronal function. This guide delves into the core downstream signaling pathways affected by citalopram, providing a technical framework for understanding its broader molecular impact.
Core Signaling Pathways
The downstream effects of citalopram are multifaceted. The initial increase in synaptic serotonin triggers a series of events, primarily through the activation of various 5-HT receptor subtypes. This activation converges on several key intracellular signaling pathways, most notably the cAMP, BDNF-TrkB, and ERK/MAPK pathways. These pathways are intricately linked and play crucial roles in neuroplasticity, cell survival, and mood regulation.
cAMP Signaling Pathway
The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous second messenger system involved in numerous cellular processes. In the context of citalopram's action, increased serotonin levels lead to the activation of G-protein coupled receptors (GPCRs), which in turn modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[4][5]
The binding of serotonin to its receptors can either stimulate (via Gs) or inhibit (via Gi) adenylyl cyclase. The net effect of citalopram is an overall increase in cAMP signaling in specific brain regions.[4][6] This leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[7]
References
- 1. In Vivo Investigation of Escitalopram’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of region-specific changes in gene expression upon treatment with citalopram and desipramine reveals temporal dynamics in response to antidepressant drugs at the transcriptome level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The differential regulation of BDNF and TrkB levels in juvenile rats after four days of escitalopram and desipramine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of citalopram against the attenuation of the alpha 1-potentiation of cAMP formation in Fischer 344 strain rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP Signaling in Brain is Decreased in Unmedicated Depressed Patients and Increased by Treatment with a Selective Serotonin Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. Adenylyl cyclase-cyclicAMP signaling in mood disorders: Role of the crucial phosphorylating enzyme protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
The Neurogenic Effects of Citalopram Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Citalopram (B1669093) oxalate, a selective serotonin (B10506) reuptake inhibitor (SSRI), on adult neurogenesis. Chronic administration of citalopram has been shown to induce neuroplastic changes, including the formation of new neurons (neurogenesis), particularly in the hippocampus, a brain region critical for mood regulation and cognitive function.[1] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for professionals in the field.
Quantitative Effects of Citalopram on Neurogenesis
Citalopram treatment has been demonstrated to modulate the expression of various genes and markers associated with different stages of neurogenesis. The following tables summarize the quantitative findings from several key studies.
Gene Expression Changes in a Mouse Model of Alzheimer's Disease
Animal Model: 12-month-old APP transgenic mice and Wild-Type (WT) mice. Treatment: Citalopram (20 mg/kg body weight) for 2 months. Methodology: Quantitative RT-PCR analysis of cortical tissues.
| Gene | Marker Type | Change in APP Mice vs. WT Mice (untreated) | Change in Citalopram-treated APP Mice vs. Untreated APP Mice | Reference |
| BDNF | Neurotrophin | ↓ 3.1-fold (P = 0.05) | ↑ 2.4-fold (P = 0.05) | [2] |
| DCX | Immature Neurons | ↓ 3.9-fold | ↑ 5.2-fold | [2] |
| NeuN1 | Mature Neurons | ↓ 2.1-fold | ↑ 1.8-fold | [2] |
| CLBN | Not Specified | ↓ 3.3-fold | ↑ 2.8-fold | [2] |
Table 1: Citalopram's effect on neurogenesis-related gene expression in an Alzheimer's disease mouse model. Data indicates that citalopram treatment can reverse the downregulation of key neurogenic genes observed in this disease model.
Effects on Cell Proliferation and Survival in Human and Rodent Models
The impact of citalopram on the proliferation and survival of new neurons is a critical aspect of its neurogenic properties.
| Experimental Model | Treatment Details | Measured Outcome | Quantitative Change | Reference |
| Adult Rat Hippocampus | Chronic antidepressant treatment | Increased number of BrdU-labeled cells | Significant increase | [3] |
| Wild-type mice | 21 days of Citalopram | Survival of newly generated cells in the dentate gyrus | Significant increase | [4][5] |
| Human Bone Marrow Mesenchymal Stem Cells | Retinoic acid + Citalopram | Percentage of BrdU-positive cells at day 7 | 56% (significantly increased compared to retinoic acid alone) | [6] |
| Human Bone Marrow Mesenchymal Stem Cells | Retinoic acid + Citalopram | Percentage of BrdU-positive cells at day 14 | 62% (significantly increased compared to retinoic acid alone) | [6] |
| MRL/MpJ mice | Citalopram (5 mg/kg/day for 21 days) | Hippocampal cell proliferation (BrdU labeling) | Increased | [7] |
| C57Bl/6J mice | Citalopram (5 mg/kg/day for 21 days) | Hippocampal cell proliferation (BrdU labeling) | No significant change | [7] |
Table 2: Summary of Citalopram's effects on neural progenitor cell proliferation and survival across different experimental models.
Key Signaling Pathways in Citalopram-Induced Neurogenesis
Citalopram is understood to influence neurogenesis through several interconnected signaling pathways. The primary mechanism involves the potentiation of serotonergic activity, which in turn modulates neurotrophic factors and other signaling cascades.
Serotonin-BDNF-TrkB Signaling Pathway
A central hypothesis suggests that the therapeutic effects of SSRIs are mediated by their ability to increase levels of Brain-Derived Neurotrophic Factor (BDNF).[8] Chronic citalopram administration enhances the expression of BDNF, which then activates its receptor, Tyrosine kinase receptor B (TrkB).[8] This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival, growth, and plasticity.[8] However, some studies suggest that the pro-neurogenic effects of citalopram may not be solely explained by changes in hippocampal BDNF protein concentrations, indicating the involvement of other mechanisms.[4][5][9]
Wnt Signaling Pathway
Chronic administration of SSRIs, including citalopram, has been shown to influence the expression of multiple components of the Wnt signaling pathway in the hippocampus.[10] The canonical Wnt/β-catenin pathway is a key regulator of the balance between neural stem cell self-renewal and neuronal differentiation in the adult dentate gyrus.[10] By modulating this pathway, citalopram can promote neurogenesis.
Experimental Protocols for Assessing Neurogenesis
Investigating the effects of citalopram on neurogenesis involves a variety of well-established experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Animal Models and Drug Administration
-
Animals: Adult male mice (e.g., C57BL/6J, MRL/MpJ) or rats (e.g., Sprague-Dawley) are commonly used.[7][11] Transgenic models, such as APP mice for Alzheimer's disease research, are also employed.[2][12]
-
Housing: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Citalopram is often administered via intraperitoneal (i.p.) injection or through osmotic mini-pumps for continuous infusion.[7] Dosages in rodent studies typically range from 5 to 50 mg/kg/day.[7][13] Treatment duration is a critical factor, with chronic administration (e.g., 14-28 days) being necessary to observe significant effects on neurogenesis.[3]
In Vitro Cell Culture Models
-
Cell Lines: Human embryonic stem cells (hESCs), human hippocampal progenitor cells, and bone marrow-derived mesenchymal stem cells (MSCs) are utilized to study the direct effects of citalopram on neuronal differentiation and proliferation.[6][14][15][16]
-
Differentiation Protocols: Cells are cultured in specific media to induce neuronal differentiation. Citalopram is added to the culture medium at various concentrations (e.g., 50-400 nM) for a defined period (e.g., 10-14 days).[6][14][15]
Immunohistochemistry for Neurogenesis Markers
Immunohistochemistry (IHC) is a primary method for visualizing and quantifying different stages of neurogenesis within brain tissue.
-
Tissue Preparation:
-
Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Brains are post-fixed in 4% PFA overnight and then cryoprotected in a 30% sucrose (B13894) solution.
-
Coronal sections (e.g., 40 µm thick) of the hippocampus are cut using a cryostat or vibratome.
-
-
Immunostaining:
-
Antigen Retrieval: Sections may be pre-treated (e.g., with heated citrate (B86180) buffer) to unmask epitopes.
-
Blocking: Non-specific binding is blocked using a solution containing normal serum (e.g., goat or donkey serum) and a detergent like Triton X-100 in PBS.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting specific markers of neurogenesis. Common markers include:
-
BrdU (5-bromo-2'-deoxyuridine): A thymidine (B127349) analog that incorporates into the DNA of dividing cells. Requires a DNA denaturation step (e.g., with HCl) for antibody access.[17]
-
Ki-67: An endogenous marker of cell proliferation.[17]
-
Doublecortin (DCX): A microtubule-associated protein expressed in migrating neuroblasts and immature neurons.[2][17]
-
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies.
-
Counterstaining and Mounting: Sections are often counterstained with a nuclear dye like DAPI, mounted on slides, and coverslipped with an anti-fading mounting medium.
-
-
Microscopy and Quantification:
-
Images are captured using a confocal or fluorescence microscope.
-
The number of labeled cells in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus is quantified, often using stereological methods to ensure unbiased counting.[17]
-
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of genes related to neurogenesis (e.g., BDNF, DCX, NeuN).[2]
-
RNA is extracted from hippocampal tissue.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using specific primers for the target genes and a reference gene (e.g., GAPDH) for normalization.
-
-
Western Blotting: This method is used to quantify the protein levels of markers like BDNF, TrkB, and others.
-
Protein lysates are prepared from hippocampal tissue.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against the proteins of interest, followed by secondary antibodies conjugated to an enzyme for detection.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of citalopram on hippocampal neurogenesis.
References
- 1. What is the mechanism of Citalopram? [synapse.patsnap.com]
- 2. Selective serotonin reuptake inhibitor citalopram ameliorates cognitive decline and protects against amyloid beta-induced mitochondrial dynamics, biogenesis, autophagy, mitophagy and synaptic toxicities in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus | Journal of Neuroscience [jneurosci.org]
- 4. Alterations in BDNF Protein Concentrations in the Hippocampus do not Explain the Pro-Neurogenic Effect of Citalopram on Adult Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdc-berlin.de [mdc-berlin.de]
- 6. Citalopram increases the differentiation efficacy of bone marrow mesenchymal stem cells into neuronal-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Citalopram Enhances Neurovascular Regeneration and Sensorimotor Functional Recovery after Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Escitalopram on the Number of DCX-Positive Cells and NMUR2 Receptor Expression in the Rat Hippocampus under the Condition of NPSR Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective serotonin reuptake inhibitor citalopram ameliorates cognitive decline and protects against amyloid beta-induced mitochondrial dynamics, biogenesis, autophagy, mitophagy and synaptic toxicities in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Citalopram exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Citalopram exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression [frontiersin.org]
- 16. The genome‐wide expression effects of escitalopram and its relationship to neurogenesis, hippocampal volume, and antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for systematic review and meta-analysis of the evidence linking hippocampal neurogenesis to the effects of antidepressants on mood and behaviour - PMC [pmc.ncbi.nlm.nih.gov]
Citalopram Oxalate's Impact on Brain-Derived Neurotrophic Factor (BDNF): A Technical Guide
Introduction
Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its therapeutic effects are primarily attributed to the modulation of serotonergic neurotransmission. However, a growing body of evidence suggests that the neurotrophic hypothesis of depression, which posits that antidepressants exert their effects by influencing neuronal plasticity, is a critical component of their mechanism of action. Central to this hypothesis is the Brain-Derived Neurotrophic Factor (BDNF), a key signaling protein that promotes neuronal survival, differentiation, and synaptic plasticity.[1][2] Impaired brain plasticity is considered a cornerstone in the pathophysiology of Major Depressive Disorder (MDD), and preclinical and clinical studies have consistently investigated the link between citalopram administration and changes in BDNF levels.[1][2][3][4]
This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the impact of citalopram oxalate (B1200264) on BDNF. It summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways and workflows involved.
Core Signaling Pathways: Citalopram's Influence on BDNF
The therapeutic action of citalopram is believed to extend beyond simple serotonin reuptake inhibition to the intricate regulation of intracellular signaling cascades that govern BDNF expression and activity. The primary mechanism involves the activation of the BDNF receptor, Tropomyosin receptor kinase B (TrkB).
-
Classical (Indirect) Pathway: Chronic administration of SSRIs like citalopram increases synaptic serotonin levels. This leads to the activation of downstream signaling pathways that converge on the transcription factor cAMP response element-binding protein (CREB).[3][5] Activated (phosphorylated) CREB binds to the cAMP response element (CRE) on the BDNF gene, thereby upregulating its transcription and subsequent protein synthesis.[5][6] The synthesized BDNF is then released into the synaptic cleft, where it binds to and activates its high-affinity receptor TrkB.[4][7] This activation triggers multiple intracellular cascades, including the Phospholipase C-gamma 1 (PLCγ1) pathway, which is crucial for neuronal plasticity.[8]
-
Novel (Direct) Pathway: Recent groundbreaking research suggests a more direct mechanism. Antidepressants, including SSRIs, have been shown to directly bind to the transmembrane domain of the TrkB receptor.[9][10] This binding allosterically modulates the receptor, facilitating and potentiating the signaling induced by BDNF.[9][10] This direct action may explain the rapid, plasticity-promoting effects observed with some antidepressant treatments.[9]
Quantitative Data Presentation
The effect of citalopram and its active enantiomer, escitalopram (B1671245), on BDNF levels has been quantified in numerous preclinical and clinical studies. The findings, while generally supportive of the neurotrophic hypothesis, show variability based on model system, treatment duration, and analytical methodology.
Table 1: Summary of Preclinical Studies on Citalopram/Escitalopram and BDNF
| Study/Reference | Animal Model | Drug & Dosage | Treatment Duration | Brain Region | Measurement Method | Key Quantitative Finding |
| Russo-Neustadt et al., 2004[11] | Adult Male Sprague-Dawley Rats | Citalopram (10 mg/kg/day) | 2 days | Hippocampus (CA2) | In situ hybridization | Significant increase in BDNF mRNA. |
| Russo-Neustadt et al., 2004[11] | Adult Male Sprague-Dawley Rats | Citalopram (10 mg/kg/day) + Exercise | 14 days | Hippocampus (CA4, DG) | In situ hybridization | Significant increase in BDNF mRNA. |
| Hellweg et al., 2009[12] | Adult Male Wistar Rats (Chronic Social Stress Model) | Escitalopram (5 mg/kg/day) | 5 weeks | Cortex (Left & Right) | Fluorometric two-site ELISA | Reversed a ~twofold stress-induced increase in BDNF protein. |
| Alboni et al., 2010[13] | Adult Male Sprague-Dawley Rats | Escitalopram (10 mg/kg/day) | 7 days | Prefrontal Cortex | Western Blot | Increased levels of Pro-BDNF. |
| Alboni et al., 2010[13] | Adult Male Sprague-Dawley Rats | Escitalopram (10 mg/kg/day) | 21 days | Hippocampus | Western Blot / RT-PCR | Decreased CREB/BDNF signaling. |
| Guo et al., 2020[14] | Adult Sprague-Dawley Rats (OCD Model) | Escitalopram | Not Specified | Brain Tissue | Western Blot | Significantly increased BDNF protein levels compared to the model group (P < 0.05).[14] |
| Lee et al., 2018[15] | Gerbils (Transient Cerebral Ischemia Model) | Escitalopram (20 mg/kg pre-treatment) | 7 days | Hippocampus (CA1) | Immunohistochemistry | Significantly increased BDNF protein levels in the ischemic region compared to vehicle.[15] |
DG: Dentate Gyrus
Table 2: Summary of Clinical Studies on Citalopram/Escitalopram and BDNF
| Study/Reference | Patient Population | Drug & Dosage | Treatment Duration | Sample Type | Measurement Method | Key Quantitative Finding |
| Aydemir et al., 2006[16] | 20 women with MDD | Escitalopram | 6 weeks | Serum | ELISA | Led to an increase in serum BDNF levels.[16] |
| Matrisciano et al., 2009[16] | 21 depressed patients | Escitalopram | 24 weeks | Serum | ELISA | Did not induce an increase in serum BDNF levels, unlike other antidepressants.[16] |
| Dell'Osso et al., 2013[17] | 5 elderly naive patients with MDD | Escitalopram | 2 months | Serum | ELISA | Significant increase in serum BDNF from 11.5 ± 0.6 ng/ml to 16.0 ± 2.7 ng/ml (p < 0.05).[17] |
| Knorr et al., 2015[18] | 80 healthy first-degree relatives of patients with depression | Escitalopram (10 mg/day) | 4 weeks | Whole Blood | ELISA / RT-PCR | No statistically significant difference in BDNF levels or mRNA expression compared to placebo.[18] |
| Hauck et al., 2012[16] | 16 male subjects with chronic PTSD | Escitalopram (5–20 mg/day) | 12 weeks | Serum | ELISA | Virtually no change in BDNF levels over time, but lower mean BDNF was associated with greater symptom improvement.[16] |
Experimental Protocols
Accurate quantification of BDNF is critical for reproducible research. Methodologies vary between preclinical and clinical studies due to the different sample matrices.
Protocol 1: Quantification of BDNF in Rodent Brain Tissue
This protocol provides a generalized workflow for measuring BDNF protein levels in brain tissue via Western Blot, synthesized from common laboratory practices.[14][19]
-
Tissue Collection and Homogenization:
-
Euthanize the animal according to approved ethical guidelines.
-
Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.
-
Weigh the tissue and immediately homogenize in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard method like the Bicinchoninic acid (BCA) assay. This is essential for equal protein loading.[19]
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BDNF overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a digital imager or X-ray film.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Quantification of BDNF in Human Serum by ELISA
This protocol outlines a standard procedure for measuring BDNF in human serum using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, based on methods described in clinical research.[5][16][17][20]
-
Blood Collection and Processing:
-
Collect venous blood into a serum separator tube (SST) containing a clotting activator.[20]
-
Allow the blood to clot at room temperature for a defined period (e.g., 30-60 minutes).[16][20]
-
Centrifuge the tube at approximately 2000 x g for 10-15 minutes at room temperature or 4°C.[16][20]
-
Carefully pipette the resulting serum supernatant into cryovials, avoiding contamination from the buffy coat.
-
Immediately store the serum aliquots at -80°C until the assay is performed.[16][20]
-
-
ELISA Procedure (using a Sandwich ELISA Kit):
-
Bring all reagents, standards, and samples to room temperature before use.
-
Prepare serial dilutions of the recombinant BDNF standard to generate a standard curve.
-
Dilute serum samples according to the kit manufacturer's instructions (e.g., 1:20 to 1:100).[5][20]
-
Add standards and diluted samples to the wells of the microplate, which is pre-coated with a BDNF capture antibody. Incubate for the specified time (e.g., 2 hours).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for BDNF to each well and incubate (e.g., 1 hour).
-
Wash the wells again.
-
Add Streptavidin-HRP (SAV-HRP) conjugate and incubate.
-
Wash the wells a final time.
-
Add a chromogen substrate solution (e.g., TMB). A color change will develop in proportion to the amount of bound BDNF. Incubate for a defined period (e.g., 30 minutes) in the dark.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values versus the concentration of the BDNF standards.
-
Calculate the BDNF concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Account for the initial sample dilution factor in the final concentration calculation.
-
Conclusion and Future Directions
The evidence strongly indicates that citalopram influences the BDNF system. Preclinical studies consistently demonstrate that citalopram can upregulate BDNF mRNA and protein, particularly in the hippocampus and cortex, brain regions critically implicated in depression.[11][21][22] The molecular mechanisms are multifaceted, involving both indirect, CREB-mediated transcriptional regulation and potentially a direct, allosteric modulation of the TrkB receptor.[7][9][10]
Clinical findings are more heterogeneous. While some studies report an increase in peripheral BDNF levels following citalopram treatment, which correlates with clinical improvement, others show no significant changes or even negative correlations.[16][17][18] This discrepancy underscores the complexity of translating central nervous system changes to peripheral biomarkers and highlights the need for standardized methodologies in sample collection, processing, and analysis.[1][2][23]
For drug development professionals, the citalopram-BDNF link reinforces the TrkB receptor as a viable target for novel antidepressant therapies. Future research should focus on:
-
Elucidating the precise contribution of direct TrkB binding to the therapeutic effects of SSRIs.
-
Developing more reliable peripheral biomarkers that accurately reflect central BDNF activity.
-
Investigating how genetic polymorphisms in the BDNF and TrkB genes influence patient response to citalopram treatment.[24]
By continuing to unravel the intricate relationship between citalopram and BDNF, the scientific community can pave the way for more effective and personalized treatments for depressive disorders.
References
- 1. The effect of antidepressant treatment on blood BDNF levels in depressed patients: A review and methodological recommendations for assessment of BDNF in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A common mechanism of action of the selective serotonin reuptake inhibitors citalopram and fluoxetine: reversal of chronic psychosocial stress-induced increase in CRE/CREB-directed gene transcription in transgenic reporter gene mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologically diverse antidepressants rapidly activate brain-derived neurotrophic factor receptor TrkB and induce phospholipase-Cgamma signaling pathways in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant drugs act by directly binding to TRKB neurotrophin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]
- 11. Hippocampal brain-derived neurotrophic factor expression following treatment with reboxetine, citalopram, and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of escitalopram on the regulation of brain-derived neurotrophic factor and nerve growth factor protein levels in a rat model of chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time-dependent effects of escitalopram on brain derived neurotrophic factor (BDNF) and neuroplasticity related targets in the central nervous system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Escitalopram on Serum GDNF and BDNF Levels and 5-HT Level of Brain Tissue of Obsessive-Compulsive Disorder Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Serum Brain Derived Neurotrophic Factor Predicts Responses to Escitalopram in Chronic Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of escitalopram on serum BDNF levels in elderly patients with depression: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. No effect of escitalopram versus placebo on brain-derived neurotrophic factor in healthy individuals: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of Escitalopram on Serum GDNF and BDNF Levels and 5-HT Level of Brain Tissue of Obsessive–Compulsive Disorder Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The differential regulation of BDNF and TrkB levels in juvenile rats after four days of escitalopram and desipramine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synergistic antidepressant effects of citalopram and SB-334867 in the REM sleep-deprived mice: Possible role of BDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. CREB1 and BDNF gene polymorphisms are associated with early treatment response to escitalopram in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular and Molecular Mechanisms of Citalopram Oxalate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of Citalopram (B1669093), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). The document delves into its primary pharmacodynamic action, allosteric modulation of the serotonin transporter, and the downstream signaling cascades that are thought to contribute to its therapeutic effects in the treatment of depression and other neuropsychiatric disorders.
Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition
Citalopram's primary therapeutic action is the potent and selective inhibition of the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. By binding to the orthosteric (primary) binding site on SERT, citalopram blocks the reabsorption of serotonin, leading to an increased concentration and prolonged availability of the neurotransmitter in the synapse. This enhancement of serotonergic neurotransmission is the foundational mechanism underlying its antidepressant effects.
Citalopram is a racemic mixture of two enantiomers: S-citalopram (escitalopram) and R-citalopram. Escitalopram (B1671245) is the therapeutically active enantiomer and is a highly potent inhibitor of SERT. In contrast, R-citalopram is significantly less potent at the primary SERT binding site.
Allosteric Modulation of the Serotonin Transporter
Beyond its primary action at the orthosteric site, citalopram's enantiomers also interact with a low-affinity allosteric site on SERT.[1] This allosteric site, when occupied, modulates the binding of ligands at the primary site.
-
S-citalopram (Escitalopram): Binds to the allosteric site, which is thought to stabilize the binding of escitalopram to the primary site, thereby prolonging the inhibition of serotonin reuptake.[1] This dual binding mechanism may contribute to its higher efficacy and faster onset of action compared to other SSRIs.
-
R-citalopram: While having a much lower affinity for the primary SERT site, R-citalopram also binds to the allosteric site.[1] However, its binding at the allosteric site can interfere with and counteract the effects of S-citalopram at the primary site.[1] This antagonistic interaction may explain why racemic citalopram can be less effective than an equivalent dose of pure escitalopram.
The dissociation of [3H]S-citalopram from SERT is potently inhibited by S-citalopram and, to a lesser extent, by R-citalopram.
Downstream Signaling Pathways
The sustained increase in synaptic serotonin levels initiated by citalopram triggers a cascade of downstream intracellular signaling events that are believed to be crucial for its long-term therapeutic effects. These adaptations occur over weeks of treatment and involve changes in gene expression and neuroplasticity.
cAMP-PKA-CREB Pathway
One of the key downstream pathways affected by citalopram involves the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade.
-
Receptor Activation: Increased synaptic serotonin leads to the activation of G-protein coupled 5-HT receptors, particularly those coupled to the stimulatory G-protein (Gs).
-
Adenylyl Cyclase and cAMP: Activation of Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB), a crucial transcription factor.
-
Gene Expression: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of various genes, thereby modulating their transcription.
Brain-Derived Neurotrophic Factor (BDNF)
A critical target gene of the CREB transcription factor is Brain-Derived Neurotrophic Factor (BDNF). BDNF is a neurotrophin that plays a vital role in neuronal survival, growth, differentiation, and synaptic plasticity. Chronic, but not acute, administration of citalopram has been shown to increase the expression of BDNF in brain regions like the hippocampus and prefrontal cortex. This upregulation of BDNF is thought to contribute to the neurogenic and synaptogenic effects of antidepressants, which may underlie their therapeutic efficacy.
Data Presentation
Table 1: Binding Affinities and Potencies of Citalopram Enantiomers at SERT
| Compound | Binding Site | Parameter | Value | Reference |
| S-citalopram (Escitalopram) | Primary (Orthosteric) | Ki | ~1.1-1.8 nM | |
| R-citalopram | Primary (Orthosteric) | Ki | ~30-50 times higher than S-citalopram | |
| S-citalopram (Escitalopram) | Allosteric | EC50 (for inhibition of [3H]S-citalopram dissociation) | 3.6 ± 0.4 µM | |
| R-citalopram | Allosteric | EC50 (for inhibition of [3H]S-citalopram dissociation) | 19.4 ± 2.3 µM |
Experimental Protocols
Radioligand Binding Assay for SERT Affinity (Ki Determination)
This protocol is used to determine the binding affinity of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [3H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compound: Citalopram oxalate (B1200264) enantiomers or derivatives.
-
Reference Compound: A known SSRI (e.g., Paroxetine) for determining non-specific binding.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well microplates, cell harvester, and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture hSERT-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of a non-labeled SERT inhibitor (for non-specific binding).
-
Serial dilutions of the test compound.
-
-
Add the cell membrane preparation to each well.
-
Add the radioligand ([3H]Citalopram) at a concentration near its Kd value.
-
Incubate the plate at room temperature to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Serotonin Reuptake Assay in Synaptosomes
This assay measures the ability of a compound to inhibit the reuptake of serotonin into presynaptic nerve terminals (synaptosomes).
Materials:
-
Synaptosome Preparation: Isolated from specific brain regions (e.g., striatum, hippocampus) of rodents.
-
Radiolabeled Serotonin: [3H]5-HT.
-
Test Compound: Citalopram oxalate.
-
Assay Buffer: Krebs-Ringer bicarbonate buffer, pH 7.4, saturated with 95% O2/5% CO2.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in sucrose (B13894) buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction.
-
Resuspend the synaptosome pellet in assay buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosome suspension with various concentrations of the test compound or vehicle.
-
Initiate the uptake by adding [3H]5-HT.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific [3H]5-HT uptake (IC50).
-
Western Blot for BDNF Expression
This protocol is used to detect and quantify changes in the protein levels of BDNF in brain tissue following citalopram treatment.
Materials:
-
Brain Tissue Homogenates: From control and citalopram-treated animals.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibody: Rabbit anti-BDNF antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize brain tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with non-fat milk or BSA to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-BDNF antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity and normalize to the loading control.
-
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of target genes (e.g., BDNF, c-fos) in response to citalopram treatment.
Materials:
-
RNA Extraction Kit.
-
cDNA Synthesis Kit.
-
qPCR Master Mix (e.g., SYBR Green or TaqMan).
-
Primers for target and reference genes.
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction:
-
Isolate total RNA from brain tissue or cell cultures using a commercial kit.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
-
qPCR:
-
Set up the qPCR reaction with cDNA, primers, and master mix.
-
Run the reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable reference gene.
-
Conclusion
The therapeutic effects of this compound are rooted in a complex interplay of molecular and cellular events. Its primary mechanism, the selective inhibition of the serotonin transporter, leads to an immediate increase in synaptic serotonin. This is further nuanced by the allosteric modulation at a secondary site on the transporter, which distinguishes the actions of its S- and R-enantiomers. The long-term clinical benefits, however, are likely driven by downstream adaptations in intracellular signaling pathways, most notably the cAMP-PKA-CREB cascade, and the subsequent upregulation of neurotrophic factors like BDNF. These events promote neuroplasticity and are thought to correct the neurobiological deficits associated with depression. A thorough understanding of these mechanisms is paramount for the rational design of novel and more effective antidepressant therapies.
References
Citalopram Oxalate's Potential in Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline. The primary pathological hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. While the precise etiology of AD remains under investigation, strategies aimed at mitigating these pathologies are at the forefront of therapeutic development. Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for depression, has emerged as a promising candidate for repurposing in AD. This technical guide synthesizes the current preclinical and clinical evidence surrounding citalopram's potential role in Alzheimer's research, focusing on its mechanisms of action, quantitative outcomes, and experimental methodologies.
Mechanism of Action: Beyond Serotonin Reuptake Inhibition
Citalopram's primary pharmacological action is the inhibition of the serotonin transporter (SERT), leading to increased concentrations of serotonin in the synaptic cleft.[1][2] This enhanced serotonergic neurotransmission is believed to initiate downstream signaling cascades that favorably modulate AD-related pathology.[1][3]
Key mechanistic insights include:
-
Modulation of Amyloid Precursor Protein (APP) Processing: Enhanced serotonin signaling can influence the proteolytic processing of APP.[1][3] Studies suggest that activation of certain Gs-coupled serotonin receptors promotes the non-amyloidogenic α-secretase pathway, which cleaves APP within the Aβ domain, thereby precluding Aβ formation.[2][3][4][5] This is associated with an increase in the activity of α-secretase and a reduction in the production of Aβ.[3]
-
Involvement of the ERK Signaling Pathway: The serotonin-dependent reduction in Aβ is linked to the activation of the extracellular signal-regulated kinase (ERK) signaling cascade.[3] Pre-treatment with ERK inhibitors has been shown to reverse the Aβ-lowering effects of citalopram in mouse models, indicating that this pathway is crucial for its mechanism.[3]
-
Impact on Tau Pathology: Emerging research suggests citalopram may also influence tau pathology. In cellular models expressing mutant APP and tau, citalopram treatment significantly reduced levels of pathologically phosphorylated tau.[6] The proposed mechanism involves the activation of the Akt/GSK-3β signaling pathway, which is a key regulator of tau phosphorylation.[7][8][9]
-
Neuroprotective and Synaptic Effects: Citalopram has demonstrated neuroprotective effects beyond its impact on core AD pathologies. It has been shown to improve synaptic plasticity, increase levels of synaptic proteins like synaptophysin and PSD-95, and enhance mitochondrial function in AD models.[1][6][9][10][11]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular pathways and conceptual frameworks associated with citalopram's action in the context of Alzheimer's disease.
Caption: Citalopram's modulation of APP processing via the serotonergic-ERK pathway.
Caption: Logical relationships of citalopram's observed effects in AD research.
Quantitative Data from Preclinical and Clinical Studies
The effects of citalopram have been quantified in various models, from transgenic mice to human subjects. The tables below summarize key findings.
Table 1: Effects of Citalopram on Amyloid-Beta (Aβ) Pathology
| Study Type | Model / Population | Dosage | Duration | Key Findings | Reference(s) |
| Preclinical | APP/PS1 Transgenic Mice | 5 mg/kg & 10 mg/kg | Acute | 16% and 26% reduction in interstitial fluid (ISF) Aβ, respectively. | [3] |
| Preclinical | Aged APP/PS1 Mice | 10 mg/kg | 28 days | Arrested growth of pre-existing plaques; 78% reduction in the appearance of new plaques. | [12] |
| Preclinical | 3xTgAD Mice | ~10 mg/kg/day | 3 months | Significant decrease in insoluble Aβ40 levels in hippocampus and cortex. | [10][11] |
| Human | Healthy Volunteers (18-50 yrs) | Single 50 mg dose | < 45 hours | 37% reduction in Aβ production in cerebrospinal fluid (CSF); 38% decrease in total CSF Aβ concentration. | [12][13] |
| Human | Cognitively Normal Elderly | N/A (Retrospective) | Past 5 years | Antidepressant use correlated with significantly less amyloid plaque load on PET imaging. | [3] |
Table 2: Effects of Citalopram on Cellular and Synaptic Function
| Study Type | Model | Dosage | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | In Vitro | mAPP-expressing HT22 cells | N/A | N/A | Increased mRNA levels of α-secretase (ADAM10) by 3.2-fold; Reduced mRNA of APP (2.3-fold) and BACE1 (2.4-fold). |[1] | | In Vitro | mAPP-expressing HT22 cells | N/A | N/A | Increased mRNA of synaptic genes: synaptophysin (2.7-fold) and PSD95 (2.0-fold). |[1] | | In Vitro | mAPP-expressing HT22 cells | N/A | N/A | Increased mRNA of autophagy genes: LC3A (2.3-fold), LC3B (2.5-fold), ATG5 (2.4-fold), Beclin1 (2.2-fold). |[1] | | Preclinical | 3xTgAD Mice | ~10 mg/kg/day | 3 months | Reversed hippocampal long-term potentiation (LTP) impairment. |[10][11][14] | | Preclinical | Socially Isolated Rats | N/A | N/A | Reversed decreases in dendritic spines in the prefrontal cortex and hippocampus. |[9] |
Table 3: Clinical Trial Outcomes for Agitation in Alzheimer's Disease (CitAD Study)
| Outcome Measure | Citalopram (30 mg/day) | Placebo | Result (vs. Placebo) | Reference(s) |
| NBRS-A Score Change | Significant Improvement | Less Improvement | Statistically significant reduction in agitation (p=0.036). | [15][16] |
| mADCS-CGIC | 40% moderate/marked improvement | 26% moderate/marked improvement | Significantly greater global improvement (OR=2.13, p=0.007). | [15][16] |
| NPI Caregiver Distress | Significant Reduction | Less Reduction | Statistically significant reduction in distress (p=0.018). | [15] |
| MMSE Score Change | -1.05 points | - | Statistically significant worsening of cognition (p=0.026). | [15][17] |
| QTc Interval Change | +18.1 ms | - | Statistically significant prolongation (p=0.004). | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in citalopram research for AD.
Preclinical Mouse Model Studies (APP/PS1 and 3xTgAD)
-
Animal Models: Studies frequently use transgenic mouse models that overexpress human genes with mutations linked to familial AD, such as APP/PS1 mice (harboring mutations in Amyloid Precursor Protein and Presenilin-1) and 3xTgAD mice (harboring mutations in APP, Presenilin-1, and tau).[10][11][12]
-
Drug Administration: Citalopram is typically administered chronically over several weeks or months. A common method is dissolving it in the drinking water at a concentration calculated to achieve a target dose, often around 10 mg/kg/day, which is considered equivalent to a clinical human dose.[10][13] For acute studies, intraperitoneal (i.p.) injections are used.[3]
-
Behavioral Testing: Cognitive function, particularly spatial memory, is assessed using the Morris Water Maze (MWM) test.[10][11][14] This involves training mice to find a hidden platform in a pool of water and measuring escape latency and path length over several trials.
-
Electrophysiology: To assess synaptic plasticity, hippocampal slices are prepared from treated and control animals. Field excitatory postsynaptic potentials (fEPSPs) are recorded, and long-term potentiation (LTP), a cellular correlate of learning and memory, is induced via high-frequency stimulation.[10][11]
-
Biochemical Analysis: Following euthanasia, brain tissue (hippocampus and cortex) is harvested. Levels of soluble and insoluble Aβ40 and Aβ42 are quantified using enzyme-linked immunosorbent assay (ELISA).[10][11] Western blotting is used to measure protein levels of APP, secretases, synaptic markers (synaptophysin, PSD-95), and signaling proteins (Akt, GSK-3β).[1][7]
-
In Vivo Microdialysis: To measure Aβ in the brain's interstitial fluid (ISF) in real-time, a microdialysis probe is implanted into the hippocampus of anesthetized mice. Artificial CSF is perfused through the probe, and samples of the dialysate are collected at regular intervals for Aβ measurement by ELISA.[3]
Human Cerebrospinal Fluid (CSF) Biomarker Study
-
Participants: Healthy, young adult volunteers (e.g., aged 18-50) without a history of depression or medical disease are recruited.[12][13]
-
Protocol: Participants receive a single oral dose of citalopram (e.g., 50 mg) or a matching placebo in a randomized, double-blind fashion.[13]
-
CSF Collection: An intrathecal catheter is placed to allow for serial collection of CSF over an extended period (e.g., 37-45 hours).[12][13] Samples are collected hourly.
-
Stable Isotope Labeling Kinetics (SILK): To measure the production and clearance rates of Aβ, participants are given an intravenous infusion of 13C6-leucine. This labeled amino acid is incorporated into newly synthesized proteins, including Aβ.
-
Analysis: The ratio of labeled to unlabeled Aβ in the CSF samples is measured over time using mass spectrometry. This allows for the calculation of the fractional synthesis rate (FSR) and clearance rate of Aβ, providing dynamic information on how citalopram affects Aβ metabolism.[12]
Clinical Trial for Agitation in AD (CitAD Study)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[15][18]
-
Participants: Enrolled patients with a diagnosis of probable Alzheimer's disease who exhibit clinically significant agitation.[15]
-
Intervention: Participants were randomized to receive either citalopram or a placebo for a 9-week period. The citalopram dose was initiated at 10 mg/day and titrated up to a target dose of 30 mg/day based on tolerability and response.[15][18] All participants and their caregivers also received a standardized psychosocial intervention.[15][19]
-
Outcome Measures:
-
Primary: Neurobehavioral Rating Scale-Agitation subscale (NBRS-A) and the modified Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (mADCS-CGIC).[15]
-
Secondary: Cohen-Mansfield Agitation Inventory (CMAI), Neuropsychiatric Inventory (NPI) total and caregiver distress scores, and Activities of Daily Living (ADL) scales.[15]
-
Safety: Cognitive safety was monitored using the Mini-Mental State Examination (MMSE), and cardiac safety was assessed via electrocardiograms (ECGs) to measure the QTc interval.[15][16]
-
Caption: A simplified workflow diagram of the CitAD clinical trial protocol.
Conclusion and Future Directions
The body of evidence strongly suggests that citalopram oxalate (B1200264) holds significant potential in the context of Alzheimer's disease research. Preclinical studies compellingly demonstrate its ability to reduce Aβ production and plaque deposition, likely through the modulation of APP processing via the serotonergic-ERK pathway.[3][12] Furthermore, its positive effects on tau pathology, synaptic plasticity, and mitochondrial health point to a multifaceted neuroprotective profile.[1][6][10]
Clinical data from the CitAD trial confirmed citalopram's efficacy in treating agitation, a major behavioral symptom of AD.[15][16] However, the trial also raised important safety concerns regarding cognitive worsening and cardiac QTc prolongation at a 30 mg/day dose.[15][17] These findings underscore the critical need for further research to determine the optimal therapeutic window.
Future research should focus on:
-
Dose-Optimization Studies: Investigating lower doses of citalopram (e.g., 20 mg/day, as recommended by the FDA for the elderly) to assess if the therapeutic benefits for agitation and potential disease modification can be retained while minimizing adverse effects.[17]
-
Long-Term Prevention Trials: Conducting prospective, long-term studies in at-risk populations or individuals with mild cognitive impairment to determine if citalopram can delay the onset or slow the progression of cognitive decline and AD pathology, as suggested by preclinical and retrospective data.[12][20]
-
Combination Therapies: Exploring the synergistic potential of citalopram with other anti-amyloid or anti-tau agents.
-
Biomarker Stratification: Utilizing biomarkers to identify patient subgroups most likely to respond favorably to citalopram treatment.
References
- 1. Protective effects of antidepressant citalopram against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy and synaptic toxicities in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citalopram | ALZFORUM [alzforum.org]
- 3. pnas.org [pnas.org]
- 4. Antidepressant Could Be Prophylactic for Alzheimer’s | The Scientist [the-scientist.com]
- 5. Investigating links between anti-depressants and Alzheimer’s pathology | VJDementia [vjdementia.com]
- 6. Protective effects of SSRI, Citalopram in mutant APP and mutant Tau expressed dorsal raphe neurons in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Citalopram Ameliorates Synaptic Plasticity Deficits in Different Cognition-Associated Brain Regions Induced by Social Isolation in Middle-Aged Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Citalopram Ameliorates Impairments in Spatial Memory and Synaptic Plasticity in Female 3xTgAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. An Antidepressant Decreases CSF Aβ Production in Healthy Individuals and in Transgenic AD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. Citalopram Ameliorates Impairments in Spatial Memory and Synaptic Plasticity in Female 3xTgAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Citalopram on Agitation in Alzheimer's Disease – The CitAD Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of citalopram in the treatment of agitation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzforum.org [alzforum.org]
- 18. meddatax.com [meddatax.com]
- 19. Citalopram for the Treatment of Agitation in Alzheimer Dementia: Genetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Common antidepressant may halt plaque growth associated with Alzheimer’s [foxnews.com]
Methodological & Application
Application Note: Synthesis and Purification of Citalopram Oxalate
Introduction
Citalopram (B1669093) is a widely recognized antidepressant classified as a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] It is primarily used in the treatment of major depressive disorder, anxiety disorders, and panic disorder.[2][3] The therapeutic efficacy of citalopram is attributed to its S-enantiomer, known as Escitalopram (B1671245). The synthesis of citalopram is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Subsequent purification is critical to remove process-related impurities and isolate the desired final product in a form suitable for pharmaceutical use. This document provides a detailed protocol for the synthesis of racemic citalopram and its conversion to citalopram oxalate (B1200264), along with methods for its purification.
I. Chemical Synthesis Protocol: Citalopram
The synthesis of citalopram is most commonly achieved through a pathway involving successive Grignard reactions with a phthalide (B148349) derivative, followed by a cyclization step.[4][5][6] The following protocol outlines a representative synthesis route starting from 5-cyanophthalide (B15270).
Experimental Protocol: Synthesis
Step 1: First Grignard Reaction with 4-Fluorophenylmagnesium Bromide
-
In a dry, inert-atmosphere reaction vessel, prepare the Grignard reagent by reacting 1,4-bromofluorobenzene with magnesium turnings in dry tetrahydrofuran (B95107) (THF).[7][8]
-
Cool the Grignard solution to 0-5°C.
-
Slowly add a solution of 5-cyanophthalide in dry THF to the Grignard reagent.[6]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate benzophenone (B1666685) product.[6]
Step 2: Second Grignard Reaction with 3-(Dimethylamino)propylmagnesium Chloride
-
In a separate vessel, prepare the second Grignard reagent by reacting 3-(dimethylamino)propyl chloride with magnesium in dry THF.[5]
-
Cool the solution of the benzophenone intermediate from Step 1 in dry THF to 0-5°C.
-
Slowly add the 3-(dimethylamino)propylmagnesium chloride solution to the cooled intermediate solution.[5]
-
Stir the reaction at a controlled temperature (e.g., 5-10°C) for approximately 1 hour.[5]
-
After the reaction is complete, quench it with an aqueous acid solution.
-
This step yields the key diol intermediate, 1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)-1,3-dihydroisobenzofuran-5-carbonitrile diol.[8]
Step 3: Cyclization to form Citalopram Base
-
Dissolve the crude diol intermediate from Step 2 in a suitable solvent.
-
Perform a ring-closure reaction by dehydration, typically using a strong acid like sulfuric acid or phosphoric acid at an elevated temperature (e.g., 70°C).[7][8]
-
After cyclization is complete, cool the reaction mixture and quench it into ice-cold water.[7]
-
Neutralize the solution with a base (e.g., aqueous ammonia) to a pH of approximately 9.0-9.5 and extract the citalopram free base with an organic solvent such as toluene.[7][9]
-
Wash the organic layer with water, dry it, and concentrate it under vacuum to obtain crude citalopram base as an oil.
Step 4: Formation of Citalopram Oxalate Salt
-
Dissolve the crude citalopram base in a suitable organic solvent, such as acetone (B3395972), isopropanol, or ethanol.[7][9][10]
-
Add a solution of oxalic acid dihydrate in the same solvent to the citalopram base solution.[9][11]
-
Stir the mixture, often with heating to 50-60°C, to ensure complete salt formation, then cool to room temperature or below (0°C) to induce precipitation.[7][11]
-
Filter the precipitated solid, wash it with a small amount of cold solvent, and dry it under vacuum to yield this compound.[7]
Caption: Synthetic pathway for this compound.
II. Purification Protocol: this compound
Purification of this compound is essential to achieve the high purity required for pharmaceutical applications, typically exceeding 99.5% as measured by HPLC.[9] Common methods include recrystallization and a multi-step process involving conversion to the free base.
Protocol 1: Purification by Recrystallization
-
Place the crude this compound in a flask.
-
Add a suitable solvent, such as methanol, ethanol, or isopropanol.[7]
-
Heat the mixture while stirring until the solid completely dissolves.
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities, then filter it while hot.
-
Allow the solution to cool slowly to room temperature to form crystals. For higher recovery, the solution can be further cooled in an ice bath.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small volume of the cold recrystallization solvent.
-
Dry the crystals under vacuum at an elevated temperature (e.g., 60°C) to remove residual solvent.[5]
Protocol 2: Purification via Free Base Extraction
This method is effective for removing specific impurities that may not be efficiently removed by simple recrystallization.[12]
-
Dissolve the crude this compound in water, heating to approximately 45°C if necessary to aid dissolution.[12]
-
Adjust the pH of the aqueous solution to between 7.0 and 7.7 using a suitable base, such as aqueous ammonia (B1221849) or sodium hydroxide.[12] This converts the this compound to its free base form.
-
Extract the aqueous layer with a water-immiscible organic solvent, such as toluene.[12] The citalopram free base will move into the organic layer, while some polar impurities may remain in the aqueous layer.
-
Separate the organic layer. The extraction process can be repeated on the aqueous layer to maximize yield.
-
Combine the organic extracts and wash them with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then concentrate it under reduced pressure to obtain the purified citalopram base.[12]
-
Convert the purified base back to the oxalate salt as described in Step 4 of the synthesis protocol by dissolving it in a solvent like acetone and adding oxalic acid dihydrate.[9]
-
Filter, wash, and dry the resulting high-purity this compound.
Caption: Purification workflow for this compound.
III. Data Summary
The following tables summarize quantitative data reported in the literature for the synthesis and purification of citalopram and its derivatives.
Table 1: Reaction Yields
| Step/Process | Reported Yield | Reference |
| Synthesis of 5-aminophthalide (B188718) (intermediate) | 70% | [13] |
| Synthesis of 4-aminophthalimide (B160930) (intermediate) | 83% | [13] |
| Purification of Escitalopram Free Base (via extraction) | 70.9% - 88.9% | [12] |
| Overall Molar Yield (Purification) | 87.3% | [12] |
Table 2: Purity and Analytical Data
| Product | Purity Specification | Analytical Method | Reference | | :--- | :--- | :--- | | Esthis compound | > 99.5% | HPLC |[9] | | Purified Esthis compound | Single impurity < 0.1% | Not Specified |[7] | | Esthis compound | Chiral Purity > 98% | HPLC |[9] | | Citalopram Hydrobromide | Starting material < 1% | HPLC |[5] |
Table 3: Analytical Characterization Parameters
| Technique | Details | Application | Reference | | :--- | :--- | :--- | | HPLC | Mobile Phase: Acetonitrile/Phosphate Buffer (90:10, pH 4); Wavelength: 240 nm | Purity analysis and quantitative determination in bulk and dosage forms. |[14] | | HPLC (USP Method) | Mobile Phase: Methanol/Acetonitrile/Buffer (33:7:60); Wavelength: 237 nm | Official method for analysis. |[2] | | Spectroscopy (IR, MS, ¹H NMR) | N/A | Structural confirmation of the synthesized product. |[4][15] | | Melting Point | 146-149°C (Esthis compound) | Physical characterization and identification. |[2] | | Solubility | Soluble in alcohol, sparingly soluble in water, slightly soluble in acetone. | Formulation and purification solvent selection. |[2] |
IV. Conclusion
The synthesis and purification of this compound are well-established processes that can be executed with high yield and purity. The Grignard-based synthetic route is a robust method for constructing the core structure, while subsequent purification, either through recrystallization or a more involved acid-base extraction procedure, is crucial for achieving pharmaceutical-grade quality. Careful control of reaction parameters and diligent application of purification techniques, verified by analytical methods such as HPLC, are paramount for the successful production of this important active pharmaceutical ingredient.
References
- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Review on Esthis compound and their combinations in Bulk and Pharmaceutical Formulation - ProQuest [proquest.com]
- 3. Colorimetric Method for the Estimation of Esthis compound in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Esthis compound [journal11.magtechjournal.com]
- 5. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 6. Portico [access.portico.org]
- 7. US20110092719A1 - Preparation of Escitalopram, Its Salts and Intermediates - Google Patents [patents.google.com]
- 8. US7002025B2 - Process for the preparation of citalopram - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. Process for the preparation of escitalopram - Patent 2017271 [data.epo.org]
- 11. WO2004085416A1 - Novel crystalline forms of (s)-citalopram oxalate - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. bipublication.com [bipublication.com]
- 14. scispace.com [scispace.com]
- 15. Synthesis of Esthis compound | Semantic Scholar [semanticscholar.org]
Application Note: Chiral Separation of Citalopram Oxalate using High-Performance Liquid Chromatography (HPLC)
Introduction
Citalopram (B1669093) is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of depression and other mood disorders. It possesses a single chiral center, resulting in two enantiomers: (S)-(+)-citalopram (escitalopram) and (R)-(-)-citalopram. The pharmacological activity of citalopram resides almost exclusively in the (S)-enantiomer, which is a more potent serotonin reuptake inhibitor than the racemic mixture.[1][2] Consequently, the development and marketing of the pure (S)-enantiomer (escitalopram) necessitates robust analytical methods to ensure enantiomeric purity and control the levels of the (R)-enantiomer, which is considered an impurity.[1] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the enantioselective analysis of citalopram.[1][3] This application note details a reliable HPLC method for the chiral separation of citalopram oxalate (B1200264).
Principle
The enantiomers of citalopram are separated on a chiral stationary phase, which allows for differential interaction with each enantiomer, leading to different retention times and subsequent separation. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal resolution. Polysaccharide-based and cyclodextrin-based CSPs have demonstrated successful enantioseparation of citalopram.[3][4][5]
Experimental Protocols
This section outlines two common methods for the chiral separation of Citalopram Oxalate: one using a polysaccharide-based chiral stationary phase in normal-phase mode and another employing a cyclodextrin-based chiral mobile phase additive in reversed-phase mode.
Method 1: Normal-Phase HPLC with a Chiral Stationary Phase
This method utilizes a cellulose-based chiral stationary phase, which is a widely used and effective approach for the enantiomeric separation of citalopram.[6][7]
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiralcel OD column (250 mm x 4.6 mm, 10 µm) or similar cellulose-based CSP[7]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
n-Heptane (HPLC grade)[7]
-
Isopropanol (HPLC grade)[7]
-
Diethylamine (B46881) (DEA) (HPLC grade)[7]
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralcel OD (250 mm x 4.6 mm, 10 µm)[7] |
| Mobile Phase | n-Heptane:Isopropanol:Diethylamine (94.5:5:0.5, v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25°C[7] |
| Detection Wavelength | 240 nm[7] |
| Injection Volume | 20 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-heptane, isopropanol, and diethylamine in the ratio of 94.5:5:0.5 (v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a final concentration of approximately 100 µg/mL.
-
Sample Preparation: For bulk drug analysis, prepare a sample solution with a concentration similar to the standard solution. For tablet formulations, weigh and finely powder a number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and dilute to the desired concentration. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Method 2: Reversed-Phase HPLC with a Chiral Mobile Phase Additive
This method provides an alternative approach using a more common achiral C18 column with a chiral selector added to the mobile phase.[1][8]
Materials and Equipment:
-
HPLC system with a UV detector
-
Hedera ODS-2 C18 column (250 mm x 4.6 mm, 5.0 µm) or equivalent[1][8]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
-
Phosphoric acid
-
Acetonitrile (B52724) (HPLC grade)[1][8]
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Value |
| Column | Hedera ODS-2 C18 (250 mm x 4.6 mm, 5.0 µm)[1][8] |
| Mobile Phase | Aqueous Buffer:Methanol:Acetonitrile (21:3:1, v/v/v)[1][8] |
| (Aqueous buffer: 5 mM Sodium Dihydrogen Phosphate (B84403), 12 mM SBE-β-CD, pH 2.5)[1][8] | |
| Flow Rate | 1.0 mL/min[1][8] |
| Column Temperature | 25°C[1][8] |
| Detection Wavelength | 240 nm[1][8] |
| Injection Volume | 10 µL[9] |
Procedure:
-
Aqueous Buffer Preparation: Prepare a 5 mM sodium dihydrogen phosphate solution and add 12 mM of sulfobutyl ether-β-cyclodextrin. Adjust the pH to 2.5 with phosphoric acid.
-
Mobile Phase Preparation: Mix the prepared aqueous buffer, methanol, and acetonitrile in the ratio of 21:3:1 (v/v/v). Degas the mobile phase before use.[1][8]
-
Standard and Sample Preparation: Follow the same procedure as described in Method 1, using the mobile phase as the diluent.
-
Analysis: Equilibrate the C18 column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.
Data Presentation
The following tables summarize the expected performance of the described HPLC methods.
Table 1: System Suitability Parameters for Normal-Phase HPLC
| Parameter | R-(-)-citalopram | S-(+)-citalopram | Acceptance Criteria |
| Retention Time (min) | ~12.5[7] | ~13.7[7] | - |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.5[7]} | Rs > 2.0 |
| Tailing Factor (T) | < 1.5 | < 1.5 | T ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | > 2000 | N > 2000 |
Table 2: Validation Summary for Reversed-Phase HPLC with Chiral Mobile Phase Additive
| Parameter | R-(-)-citalopram | S-(+)-citalopram |
| Linearity Range (µg/mL) | 0.235 - 50 | 0.254 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.070[8] | 0.076[8] |
| Limit of Quantitation (LOQ) (µg/mL) | 0.235[8] | 0.254[8] |
| Precision (%RSD) | < 3.0[8] | < 3.0[8] |
| Accuracy (% Recovery) | 93.8[1] | 93.7[1] |
Visualizations
References
- 1. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dujps.com [dujps.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. akjournals.com [akjournals.com]
- 7. jocpr.com [jocpr.com]
- 8. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Profiling of Citalopram Oxalate Impurities
These application notes provide detailed methodologies for the identification and quantification of impurities in Citalopram (B1669093) oxalate (B1200264), a widely used antidepressant medication. The protocols are intended for researchers, scientists, and drug development professionals involved in quality control and stability testing of Citalopram.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the separation and quantification of Citalopram and its related impurities.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to separate Citalopram from its potential degradation products and process-related impurities.
a. Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm particle size) or equivalent C8/C18 column.[1][2]
-
Mobile Phase: A gradient mixture of 0.3% diethylamine (B46881) (pH adjusted to 4.70) and a methanol (B129727)/acetonitrile (B52724) (55:45 v/v) solution.[1] Alternatively, an isocratic mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) can be used.[2]
-
Injection Volume: 10-20 µL.
b. Sample Preparation:
-
Prepare a stock solution of Citalopram oxalate in a suitable solvent such as methanol or the mobile phase.
-
For impurity analysis, a concentration of approximately 1 mg/mL is often used.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
c. Forced Degradation Studies:
To ensure the stability-indicating nature of the method, forced degradation studies are performed. Citalopram is subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 60-80°C), and photolytic stress (e.g., exposure to UV light).[1][2][3][8] The degradation products are then analyzed using the developed HPLC method to ensure they are well-separated from the main Citalopram peak and from each other.
Quantitative Data Summary: HPLC Method Validation
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 5-500 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.416 - 1 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 1.324 - 5 µg/mL | [2][3] |
| Accuracy (Recovery) | 88-101.72% | [2][9] |
| Precision (%RSD) | < 2% | [2][3] |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity for the analysis of Citalopram and its impurities, especially in complex matrices.
Experimental Protocol: UPLC-MS/MS Method
a. UPLC Conditions:
-
Column: A sub-2 µm particle size column, such as a Kromasil ClassicShell C18 (2.1 x 50 mm, 2.5 µm).[10]
-
Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.2% acetic acid).[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Injection Volume: 5 µL.[10]
b. MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.[10]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis.[10]
-
Capillary Voltage: 0.5 kV.[10]
-
Desolvation Gas Temperature: 400°C.[10]
-
Desolvation Gas Flow: 1100 L/h.[10]
Quantitative Data Summary: UPLC-MS/MS Method Validation
| Parameter | Typical Value | Reference(s) |
| Linearity Range | Drug-dependent, typically in the ng/mL to µg/mL range | [10] |
| Correlation Coefficient (r²) | > 0.990 | [10] |
| Precision (%RSD) | < 15% | [10] |
| Accuracy | 90-110% | [10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of volatile impurities or for the analysis of Citalopram and its metabolites after derivatization.
Experimental Protocol: GC-MS Method
a. GC Conditions:
-
Column: A capillary column suitable for amine analysis (e.g., a derivative of a 5% phenyl-methylpolysiloxane phase).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is required to separate the analytes of interest.
b. MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[11]
c. Sample Preparation:
-
Solid-phase extraction (SPE) can be used to extract and concentrate the analytes from the sample matrix.[11]
-
Derivatization may be necessary to improve the volatility and chromatographic behavior of Citalopram and its impurities.
Quantitative Data Summary: GC-MS Method Validation
| Parameter | Typical Value | Reference(s) |
| Limit of Detection (LOD) | 0.7 ng/L (for Citalopram in urine) | [11] |
Known Impurities of Citalopram
Several process-related impurities and degradation products of Citalopram have been identified and characterized. These include:
-
Citalopram N-oxide
-
Desmethylcitalopram
-
Didemethylcitalopram
-
Citalopram propionic acid
-
Citalopram carboxamide[2]
-
3-hydroxycitalopram N-oxide[2]
-
R-citalopram (the R-enantiomer of escitalopram)[12]
Visualizations
Experimental Workflow for Impurity Profiling
Caption: A generalized workflow for the impurity profiling of this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for Citalopram impurity analysis.
References
- 1. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. tijer.org [tijer.org]
- 4. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. uspnf.com [uspnf.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of citalopram, fluoxetine and their metabolites in human urine samples by gas chromatography-mass spectrometry. A global robustness/ruggedness study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note and Protocol: In Vitro Neurogenesis Assay Using Citalopram Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of new neurons, a process known as neurogenesis, is critical for neural development and plasticity. In vitro neurogenesis assays provide a powerful platform to investigate the molecular mechanisms underlying this process and to screen for compounds that may promote neuronal differentiation and survival. Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), has been shown to enhance neurogenesis, making it a valuable tool for studying the pathways involved in neuronal regeneration.[1][2] This document provides a detailed protocol for an in vitro neurogenesis assay using Citalopram oxalate (B1200264) with human neural stem cells (hNSCs).
Principle
This protocol describes the differentiation of human neural stem cells (hNSCs) into neurons in a monolayer culture system. The assay quantifies the effects of Citalopram oxalate on neuronal differentiation, proliferation, and survival through immunocytochemistry and cell viability assays. The primary endpoints include the percentage of newly formed neurons, neurite outgrowth, cell proliferation, and overall cell viability.
Quantitative Data Summary
The following tables summarize the quantitative effects of Citalopram on various aspects of in vitro neurogenesis, as reported in scientific literature.
Table 1: Effect of Citalopram on Neural Stem Cell Proliferation
| Cell Type | Citalopram Concentration | Assay | Key Finding | Reference |
| Human Bone Marrow Mesenchymal Stem Cells | 10 µmol/L | BrdU Incorporation | Significantly increased percentage of BrdU-positive cells at day 7 (56%) and 14 (62%) compared to control. | [3] |
| Human Hippocampal Progenitor Cells | 145 nM, 290 nM, 1160 nM | BrdU Staining | Significant increase in BrdU staining, independent of dose. | [3] |
| Human Hippocampal Progenitor Cells | 145 nM, 290 nM, 1160 nM | Ki67 Staining | No significant change in the number of Ki67-positive cells. | [3] |
Table 2: Effect of Citalopram on Neuronal Differentiation and Survival
| Cell Type | Citalopram Concentration | Assay | Key Finding | Reference |
| Human Bone Marrow Mesenchymal Stem Cells | 10 µmol/L | Immunocytochemistry (Tuj1, MAP-2, Nestin) | Enhanced expression of neuronal markers. | [1] |
| Human Bone Marrow Mesenchymal Stem Cells | 10 µmol/L | MTT Assay | Significantly higher cell survival rate in the Citalopram + Retinoic Acid group compared to Retinoic Acid alone. | [3] |
| Human Embryonic Stem Cells | 50, 100, 200, 400 nM | Flow Cytometry (TUBB3, NCAM1) | Increased levels of TUBB3 and NCAM1 at Day 13 of differentiation. | [4] |
| Human Neural Stem Cell-Derived Neurons | Not specified | Neurite Outgrowth Assay | No significant effect on mean neurite outgrowth. | [5] |
Experimental Protocol
Materials and Reagents
-
Human Neural Stem Cells (hNSCs)
-
Neural Expansion Medium (e.g., SCM005)
-
Poly-L-ornithine (P4957)
-
Laminin (L2020)
-
Neural Differentiation Medium (Neurobasal medium supplemented with B-27 and GlutaMAX)
-
This compound (Sigma-Aldrich)
-
Retinoic Acid (optional, as a positive control for differentiation)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Triton X-100
-
Normal Goat Serum
-
Primary antibodies: Mouse anti-β-III tubulin (Tuj1), Rabbit anti-MAP2, Mouse anti-Ki67, Rabbit anti-Nestin
-
Fluorescently labeled secondary antibodies: Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-rabbit
-
DAPI (4′,6-diamidino-2-phenylindole)
-
BrdU (5-bromo-2'-deoxyuridine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
Equipment
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Phase-contrast microscope
-
Fluorescence microscope with appropriate filters
-
Multi-well cell culture plates (24- or 96-well)
-
Hemocytometer or automated cell counter
-
Plate reader for MTT assay
Experimental Workflow
References
- 1. Citalopram increases the differentiation efficacy of bone marrow mesenchymal stem cells into neuronal-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citalopram increases the differentiation efficacy of bone marrow mesenchymal stem cells into neuronal-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The genome‐wide expression effects of escitalopram and its relationship to neurogenesis, hippocampal volume, and antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citalopram exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Microdialysis Studies of Citalopram Oxalate in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely used antidepressant that functions by blocking the serotonin transporter (SERT), leading to an increase in extracellular serotonin (5-HT) levels in the brain.[1][2][3] In vivo microdialysis is a powerful technique for sampling and quantifying endogenous molecules from the extracellular fluid of living animals, offering a dynamic view of neurochemical alterations in response to pharmacological agents.[4] These application notes provide detailed protocols for conducting in vivo microdialysis studies in rodents to investigate the effects of citalopram oxalate (B1200264) on extracellular serotonin levels.
Mechanism of Action of Citalopram
Citalopram is a racemic mixture, with the S-enantiomer (escitalopram) being the pharmacologically active component responsible for the potent and selective inhibition of 5-HT reuptake.[4][5] By binding to the primary site on the SERT, citalopram prevents the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron.[1][2] This blockade results in an accumulation of serotonin in the extracellular space, thereby enhancing serotonergic neurotransmission.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from representative in vivo microdialysis studies investigating the effects of citalopram in rodents.
Table 1: Citalopram Administration and Effects on Extracellular Serotonin in Rats
| Brain Region | Citalopram Dose and Route | Duration of Treatment | Peak Increase in Extracellular 5-HT (% of Baseline) | Reference |
| Medial Prefrontal Cortex | 3 mg/kg, s.c. | Acute | ~150% | [6] |
| Medial Prefrontal Cortex | 30 mg/kg, s.c. | Acute | 200-250% | [6] |
| Medial Prefrontal Cortex | 10 mg/kg, s.c. (twice daily) | 7 days | 170-200% (with 3 mg/kg challenge) | [6] |
| Hypothalamus | 50 mg/kg (in diet) | Acute (2 days) | Increased (exact % not specified) | [7] |
| Hypothalamus | 50 mg/kg (in diet) | Chronic (21 days) | Increased, 43% greater than acute (not statistically significant) | [7] |
Table 2: Citalopram Administration and Effects on Extracellular Serotonin in Mice
| Brain Region | Citalopram Dose and Route | Peak Increase in Extracellular 5-HT (% of Baseline) | Reference |
| Frontal Cortex | 4 mg/kg, i.p. | Increased | [8] |
| Frontal Cortex | 8 mg/kg, i.p. | Increased | [8] |
Experimental Protocols
I. Animal Model and Surgical Preparation
A common animal model for these studies is the adult male rat (e.g., Sprague-Dawley) or mouse.[4][9] All procedures should be performed in accordance with institutional animal care and use guidelines.
-
Anesthesia and Stereotaxic Surgery : Anesthetize the animal (e.g., isoflurane (B1672236) or ketamine/xylazine mixture) and place it in a stereotaxic frame.[9][10]
-
Guide Cannula Implantation : Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target brain region (e.g., medial prefrontal cortex, hippocampus).[9][11] Slowly lower a guide cannula to the desired stereotaxic coordinates and secure it to the skull with dental cement and jeweler's screws.[9]
-
Post-Operative Care : Administer post-operative analgesics and allow the animal to recover for a minimum of 48-72 hours before the microdialysis experiment.[4][9]
II. Citalopram Oxalate Solution Preparation
This compound is soluble in water and phosphate-buffered saline (PBS).[5][12][13]
-
Vehicle : Dissolve this compound in sterile 0.9% saline or PBS to the desired concentration.[5][14]
-
Concentration : The concentration will depend on the desired dose and the administration volume. For subcutaneous or intraperitoneal injections, a volume of 2-5 ml/kg is common.[5][14]
III. In Vivo Microdialysis Procedure
-
Habituation : Place the animal in the microdialysis experimental chamber to allow for habituation.[4]
-
Probe Insertion : Gently insert a microdialysis probe (with a suitable molecular weight cutoff) through the guide cannula into the target brain region.[4][10]
-
Perfusion : Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min) using a microinfusion pump.[4][10]
-
Equilibration : Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels. Discard the dialysate collected during this period.[9][10]
-
Baseline Sample Collection : Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent serotonin degradation.[9][10]
-
Citalopram Administration : Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal injection).[4][6]
-
Post-Administration Sample Collection : Continue to collect dialysate samples at regular intervals for a predetermined period to monitor the change in extracellular serotonin levels over time.[4]
-
Sample Storage : Immediately after collection, cap the vials and store them at -80°C until analysis.[9]
IV. Sample Analysis
The concentration of serotonin in the dialysate samples is typically quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[10] The concentration is determined by comparing the peak area of serotonin in the sample chromatogram to a standard curve generated from known concentrations of serotonin.[4]
Visualizations
Caption: Mechanism of action of citalopram in the synapse.
Caption: Experimental workflow for in vivo microdialysis with citalopram.
References
- 1. What is the mechanism of Citalopram? [synapse.patsnap.com]
- 2. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]
- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Effects of chronic treatment with escitalopram or citalopram on extracellular 5-HT in the prefrontal cortex of rats: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of different challenge doses after repeated citalopram treatment on extracellular serotonin level in the medial prefrontal cortex: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acute and repeated administration of citalopram on extracellular levels of serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acute treatment with paroxetine, citalopram and venlafaxine in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 12. rndsystems.com [rndsystems.com]
- 13. (R)-Citalopram oxalate | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 14. Effects of acute treatment with paroxetine, citalopram and venlafaxine in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Citalopram Oxalate-Loaded Nanoparticles for Brain Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and characterization of Citalopram (B1669093) oxalate-loaded nanoparticles designed for enhanced brain delivery. The following sections detail the formulation of various nanoparticle types, key characterization parameters, and detailed experimental protocols.
Introduction to Nanoparticle-Mediated Brain Delivery of Citalopram
Citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), is widely used in the treatment of depression and other neurological disorders. However, its efficacy can be limited by the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of many therapeutic agents to the central nervous system. Encapsulating citalopram oxalate (B1200264) into nanoparticles is a promising strategy to overcome this challenge, enhance bioavailability, and provide sustained release. This document outlines methodologies for the preparation and evaluation of various citalopram-loaded nanoparticle formulations. While much of the detailed research has been conducted on its active S-enantiomer, escitalopram (B1671245), the principles and protocols are largely applicable to citalopram.
Nanoparticle Formulation and Characterization
Several types of nanoparticles can be utilized for the brain delivery of citalopram oxalate. The choice of nanoparticle system influences drug loading, release kinetics, and biological interactions.
Chitosan-Based Polymeric Nanoparticles
Chitosan (B1678972), a natural, biocompatible, and biodegradable polymer, is an excellent candidate for nanoparticle formulation, particularly for nose-to-brain delivery. Its mucoadhesive properties prolong residence time in the nasal cavity, enhancing drug absorption.
Table 1: Physicochemical Properties of Optimized Esthis compound-Loaded Chitosan Nanoparticles
| Parameter | Value | Reference |
| Particle Size (nm) | 189 ± 3.14 | [1][2][3][4][5] |
| Polydispersity Index (PDI) | 0.372 ± 0.84 | [1][2][3][4][5] |
| Zeta Potential (mV) | +22.2 ± 1.25 | [1][2][3][4][5] |
| Entrapment Efficiency (%) | 76.5 ± 1.64 | [1][2][3][4][5] |
Polymeric Micelles
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. They can encapsulate hydrophobic drugs like citalopram, improving their solubility and stability.
Table 2: Characteristics of Citalopram Hydrobromide-Loaded Thermosensitive Polymeric Micelles
| Parameter | Value |
| Particle Size (nm) | 31.41 ± 0.99 |
| Polydispersity Index (PDI) | 0.241 |
| Encapsulation Efficiency (%) | ~90% |
| Solubility Increase (-fold) | 95 |
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids. They are well-suited for brain targeting due to their lipid nature, which can facilitate passage across the BBB.
Table 3: Representative Characteristics of Solid Lipid Nanoparticles for Brain Delivery
| Parameter | Typical Range |
| Particle Size (nm) | 50 - 300 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -30 to +30 |
| Drug Loading (%) | 1 - 20 |
| Entrapment Efficiency (%) | > 70 |
Experimental Protocols
Preparation of Chitosan Nanoparticles (Ionic Gelation Method)
This protocol is adapted from studies on esthis compound.
-
Preparation of Chitosan Solution: Dissolve chitosan (1 mg/mL) in a 1% (v/v) glacial acetic acid solution with continuous stirring until a clear solution is obtained.
-
Preparation of TPP Solution: Prepare an aqueous solution of sodium tripolyphosphate (TPP) at a concentration of 2 mg/mL.
-
Drug Incorporation: Dissolve this compound in the chitosan solution.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature. The spontaneous formation of nanoparticles occurs due to the ionic interaction between the positively charged amino groups of chitosan and the negatively charged polyanionic groups of TPP.
-
Purification: Separate the nanoparticles from the aqueous medium by centrifugation at 15,000 rpm for 45 minutes at 4°C.
-
Washing and Resuspension: Wash the nanoparticle pellet with deionized water and resuspend in an appropriate medium for further analysis or formulation into a delivery system (e.g., in situ gel).
Preparation of Polymeric Micelles (Thin-Film Hydration Method)
-
Polymer and Drug Dissolution: Dissolve the amphiphilic copolymers (e.g., Pluronic F127 and Poloxamer 188) and citalopram in a suitable organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform film on the inner wall of the flask.
-
Hydration: Hydrate the thin film with a specific volume of purified water or buffer by gentle rotation.
-
Sonication: Sonicate the resulting suspension to form a clear dispersion of polymeric micelles.
-
Lyophilization (Optional): For long-term storage, the micellar solution can be freeze-dried.
Preparation of Solid Lipid Nanoparticles (Hot Homogenization Method)
-
Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate, cetyl palmitate) by heating it to 5-10°C above its melting point. Dissolve the lipophilic citalopram base (or a lipophilic salt) in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at a pressure above 500 bar.
-
Cooling and Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Characterization Methods
Particle Size and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. Laser Doppler Anemometry is employed to determine the zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion.
-
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
Entrapment Efficiency and Drug Loading
-
Principle: The amount of drug encapsulated within the nanoparticles is determined indirectly by measuring the concentration of free drug in the supernatant after separating the nanoparticles.
-
Protocol:
-
Centrifuge the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 45 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant containing the un-entrapped drug.
-
Quantify the drug concentration in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
In Vitro Drug Release Study
-
Principle: A dialysis bag method is commonly used to evaluate the in vitro release profile of the drug from the nanoparticles.
-
Protocol:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) and place it in a dialysis bag with a specific molecular weight cut-off.
-
Suspend the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external medium and replace them with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Visualizations
Caption: Workflow for the formulation and characterization of citalopram-loaded nanoparticles.
References
Quantifying Citalopram Oxalate in Rodent Brain Tissue by LC-MS/MS: An Application Note
Introduction
Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Understanding its concentration and distribution within the central nervous system is crucial for pharmacokinetic studies, drug efficacy evaluation, and neuropharmacological research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical methods due to its high sensitivity, selectivity, and reproducibility.[1] The complex nature of the brain matrix, with its high lipid and protein content, requires a robust and optimized sample preparation procedure to minimize matrix effects and ensure accurate quantification.[1][2] This application note provides a detailed protocol for the quantification of citalopram in rodent brain tissue using LC-MS/MS. The described method is highly selective and sensitive, making it suitable for a range of preclinical applications.
Experimental Protocols
Materials and Reagents
-
Citalopram oxalate (B1200264) (analytical standard)
-
Citalopram-d6 (B562700) (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blank rodent brain tissue
Equipment
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Tissue homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
Preparation of Standard Solutions
-
Stock Solutions: Prepare stock solutions of citalopram oxalate and citalopram-d6 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the citalopram stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.[1]
-
Spiking Solutions: Prepare spiking solutions from the working standard solutions to achieve the desired concentrations in the brain tissue homogenate.[1]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known amounts of citalopram into blank brain homogenate.[1]
Sample Preparation
-
Tissue Homogenization: Accurately weigh the brain tissue samples. Add ice-cold phosphate-buffered saline (PBS) at a ratio of 1:4 (w/v) (e.g., 100 mg of tissue in 400 µL of PBS). Homogenize the tissue on ice until a uniform consistency is achieved.[1]
-
Protein Precipitation: To a 100 µL aliquot of the brain homogenate, add 10 µL of the citalopram-d6 internal standard working solution. Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex the mixture vigorously for 1 minute.[1]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
The analysis can be performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 column (e.g., Gemini® C18, Zorbax Extend C8)[3][4] |
| Mobile Phase A | 0.1% Formic acid in water[3][5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[3][5] |
| Flow Rate | 0.25 - 0.7 mL/min[3][6] |
| Injection Volume | 10 - 20 µL |
| Column Temp. | 50°C[6] |
| Gradient | Start at 20% B, increase to 65% B over 1.8 min, increase to 75% B at 2.2 min, then return to 20% B.[6] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C[6] |
| Gas Flow | 10 L/min[6] |
| Nebulizer Pressure | 50 psi[6] |
| Capillary Voltage | 4000 V[6] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Citalopram | 325.2 / 325.3 | 109.0 / 109.1 |
| Citalopram-d6 | 331.2 | 113.1 |
Note: The specific m/z values and collision energies may require optimization for the instrument in use.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of citalopram in biological matrices.
Table 1: Calibration Curve and LLOQ
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [4] |
| 1 - 50 ng/mL | [5] | |
| 32.4 - 973.2 ng/mL | [3] | |
| Lower Limit of Quantification (LLOQ) | 0.10 µg/L (0.1 ng/mL) | [4] |
| 32.4 ng/mL | [3] | |
| 2.5 ng/mL | [6] | |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Parameter | Typical Value | Reference |
| Intra-day Precision (%RSD) | < 12.3% | [5] |
| Inter-day Precision (%RSD) | < 5.2% | [4] |
| Accuracy | Within ±15% | [3] |
| -4.7% to 1.3% | [4] |
Table 3: Recovery
| Parameter | Typical Value | Reference |
| Mean Recovery | 89% | [5] |
Visualizations
Caption: Experimental workflow for citalopram quantification.
Caption: Logical relationship of the analytical process.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
Protocol for Assessing Citalopram Oxalate's Effect on Mitochondrial Function
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Emerging evidence suggests that beyond its effects on serotonergic neurotransmission, citalopram may also impact mitochondrial function. Mitochondrial dysfunction is implicated in the pathophysiology of various neuropsychiatric disorders, making it a crucial area of investigation in psychopharmacology. This document provides a detailed protocol for assessing the effects of citalopram oxalate (B1200264) on key aspects of mitochondrial function, including mitochondrial respiration, membrane potential, ATP production, and reactive oxygen species (ROS) generation. Furthermore, it outlines methods to evaluate changes in mitochondrial dynamics (fission and fusion) and biogenesis.
Key Mitochondrial Parameters and Assays
A comprehensive assessment of mitochondrial function involves the evaluation of several interconnected parameters. The following table summarizes these key parameters and the recommended assays for their measurement in the context of citalopram oxalate exposure.
| Parameter | Assay | Principle |
| Mitochondrial Respiration | Seahorse XF Analyzer | Measures the oxygen consumption rate (OCR) in real-time, providing insights into the activity of the electron transport chain (ETC). |
| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Assay | Utilizes a ratiometric fluorescent dye that forms red aggregates in healthy, polarized mitochondria and exists as green monomers in depolarized mitochondria. |
| ATP Production | Luminescence-based ATP Assay | Quantifies ATP levels based on the luciferin-luciferase bioluminescent reaction. |
| Reactive Oxygen Species (ROS) Production | CellROX Deep Red Assay | Employs a fluorogenic probe that becomes fluorescent upon oxidation by ROS. |
| Mitochondrial Dynamics | Western Blotting | Measures the protein expression levels of key fission (Drp1, Fis1) and fusion (Mfn1, Mfn2, Opa1) markers. |
| Mitochondrial Biogenesis | Western Blotting / qRT-PCR | Quantifies the expression of key regulators and markers, including PGC-1α, NRF1, NRF2, and TFAM. |
Data Presentation: Summary of Citalopram's Effects
The following tables summarize quantitative data on the effects of citalopram and its S-enantiomer, escitalopram, on mitochondrial parameters. This data has been compiled from various in vitro and in vivo studies.
Table 1: Effect of Escitalopram on Mitochondrial Respiration
| Parameter | Model System | Concentration | Effect | Reference |
| Complex I-linked Respiration | Isolated pig brain mitochondria | IC50: 12.4 ± 0.8 µmol/L | Inhibition | [1] |
| Complex II-linked Respiration | Isolated pig brain mitochondria | > 100 µmol/L | Very weak or no inhibition | [1] |
Table 2: Effect of Citalopram on Mitochondrial Dynamics Protein Expression
| Protein | Model System | Treatment | Change in Protein Expression | Reference |
| Drp1 | mAPP-HT22 cells | Citalopram | ↓ | [2] |
| Fis1 | mAPP-HT22 cells | Citalopram | ↓ | [2] |
| Mfn1 | mAPP-HT22 cells | Citalopram | ↑ | [2] |
| Mfn2 | mAPP-HT22 cells | Citalopram | ↑ | [2] |
| Opa1 | mAPP-HT22 cells | Citalopram | ↑ | [2] |
Table 3: Effect of Citalopram on Mitochondrial Biogenesis Marker Expression
| Marker | Model System | Treatment | Change in mRNA/Protein Expression | Reference |
| PGC-1α | mAPP-HT22 cells | Citalopram | ↑ (mRNA & Protein) | [2] |
| NRF1 | mAPP-HT22 cells | Citalopram | ↑ (mRNA & Protein) | [2] |
| NRF2 | mAPP-HT22 cells | Citalopram | ↑ (mRNA & Protein) | [2] |
| TFAM | mAPP-HT22 cells | Citalopram | ↑ (mRNA & Protein) | [2] |
Experimental Protocols
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol details the use of an Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of cells treated with this compound.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine supplements
-
This compound stock solution
-
Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (Mito Stress Test Kit)
-
Cultured cells of interest (e.g., neuronal cell line, primary neurons)
Procedure:
-
Cell Seeding:
-
Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
-
Cell Treatment and Assay Medium Exchange:
-
On the day of the assay, remove the cell culture medium.
-
Wash the cells with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Add the final volume of supplemented Seahorse XF Base Medium containing the desired concentrations of this compound or vehicle control to the wells.
-
Incubate the plate in a non-CO2 37°C incubator for at least 1 hour.
-
-
Prepare Drug Injection Ports:
-
Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A according to the manufacturer's protocol for the Mito Stress Test.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant with the cell plate and initiate the assay.
-
The instrument will measure basal OCR, and then sequentially inject the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
This protocol describes the use of the JC-1 dye to assess changes in mitochondrial membrane potential in response to this compound.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
Cultured cells
-
This compound stock solution
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle for the desired duration. Include a positive control group treated with CCCP.
-
-
JC-1 Staining:
-
Prepare a fresh JC-1 working solution (typically 1-5 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
-
Fluorescence Measurement:
-
Add pre-warmed PBS or culture medium to the wells.
-
Measure fluorescence using a microplate reader.
-
Green monomers: Excitation ~485 nm, Emission ~535 nm.
-
Red J-aggregates: Excitation ~550 nm, Emission ~600 nm.
-
-
Alternatively, visualize the cells under a fluorescence microscope using appropriate filters.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Quantification of ATP Production
This protocol outlines a luminescence-based assay to measure cellular ATP levels following treatment with this compound.
Materials:
-
Luminescent ATP detection assay kit (e.g., containing luciferase, D-luciferin, and a cell lysis buffer)
-
White, opaque 96-well plates
-
Luminometer
-
Cultured cells
-
This compound stock solution
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque 96-well plate.
-
Treat cells with different concentrations of this compound or vehicle for the specified time.
-
-
Cell Lysis and ATP Measurement:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent (which includes a cell lysis agent) to each well according to the kit manufacturer's instructions.
-
Mix the contents by orbital shaking for a few minutes to induce cell lysis and stabilize the luminescent signal.
-
-
Luminescence Reading:
-
Measure the luminescence in each well using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells to determine the percentage change in ATP production.
Assessment of Reactive Oxygen Species (ROS) Production with CellROX Deep Red
This protocol uses the CellROX Deep Red reagent to quantify cellular ROS levels after this compound exposure.
Materials:
-
CellROX Deep Red Reagent
-
Cell culture medium
-
PBS
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
-
Cultured cells
-
This compound stock solution
-
Positive control for ROS induction (e.g., menadione (B1676200) or H₂O₂)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an appropriate culture vessel (e.g., 96-well plate).
-
Treat cells with various concentrations of this compound or vehicle. Include a positive control group.
-
-
CellROX Staining:
-
Prepare the CellROX Deep Red working solution (typically 5 µM) in cell culture medium.
-
Add the working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Fluorescence Detection:
-
Measure the fluorescence intensity using a microplate reader (Excitation ~640 nm, Emission ~665 nm), flow cytometer, or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold change in ROS production.
Visualization of Pathways and Workflows
Citalopram's Putative Signaling Pathway on Mitochondrial Dynamics and Biogenesis
The following diagram illustrates the potential signaling pathway through which citalopram may influence mitochondrial dynamics and biogenesis, based on current research findings. Citalopram treatment has been shown to decrease the expression of fission proteins (Drp1, Fis1) and increase the expression of fusion proteins (Mfn1, Mfn2, Opa1), leading to a more fused mitochondrial network. Additionally, citalopram can upregulate key regulators of mitochondrial biogenesis (PGC-1α, NRF1, NRF2), which in turn activate the transcription of mitochondrial genes via TFAM.
Caption: Citalopram's influence on mitochondrial dynamics and biogenesis.
Experimental Workflow for Assessing Mitochondrial Function
The following diagram outlines the general experimental workflow for assessing the impact of this compound on mitochondrial function in cultured cells.
Caption: General workflow for mitochondrial function assessment.
Logical Relationship of Key Mitochondrial Parameters
This diagram illustrates the logical and physiological relationships between the key mitochondrial parameters assessed in this protocol. The electron transport chain (ETC) activity, which is a measure of mitochondrial respiration, generates the mitochondrial membrane potential. This potential is then utilized by ATP synthase to produce ATP. A byproduct of ETC activity can be the production of reactive oxygen species (ROS).
Caption: Interrelationship of key mitochondrial functions.
References
- 1. Different Effects of SSRIs, Bupropion, and Trazodone on Mitochondrial Functions and Monoamine Oxidase Isoform Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Chronic Mild Stress and Escitalopram on the Expression and Methylation Levels of Genes Involved in the Oxidative and Nitrosative Stresses as Well as Tryptophan Catabolites Pathway in the Blood and Brain Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Citalopram Oxalate in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Forced Swim Test (FST), also known as the Porsolt swim test or behavioral despair test, is a widely utilized preclinical behavioral assay for evaluating the potential antidepressant efficacy of novel compounds.[1] The test is predicated on the observation that rodents, when placed in an inescapable cylinder of water, will eventually cease active escape behaviors and adopt an immobile posture.[2] This immobility is interpreted as a state of behavioral despair, which can be attenuated by treatment with antidepressant medications.[2]
Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a frequently used positive control in the FST due to its well-characterized antidepressant effects.[3] By blocking the serotonin transporter (SERT), citalopram increases the extracellular concentration of serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This document provides detailed application notes and protocols for the use of Citalopram oxalate (B1200264) in the FST for antidepressant screening in both rat and mouse models.
Data Presentation
The following tables summarize the dose-dependent effects of citalopram on immobility time in the Forced Swim Test in both rats and mice.
Table 1: Dose-Response Effect of Citalopram on Immobility Time in Female Wistar Rats
| Citalopram Dose (mg/kg) | Mean Immobility Time (seconds) | Standard Error of the Mean (SEM) |
| Vehicle Control | 225 | ± 15 |
| 0.4 | 210 | ± 12 |
| 1.0 | 180* | ± 10 |
| 3.0 | 150** | ± 8 |
| 10.0 | 195 | ± 14 |
*p<0.05, **p<0.01 compared to vehicle control. Data is hypothetical and for illustrative purposes, based on findings that clinical doses of citalopram (0.4, 1, and 3 mg/kg) can reduce immobility, while a higher dose (10 mg/kg) may lack this effect in certain rat subgroups.[4]
Table 2: Effect of Citalopram on Immobility Time in Swiss Mice
| Citalopram Dose (mg/kg) | Mean Immobility Time (seconds) | Percent Decrease from Control |
| Vehicle Control | 180 | - |
| 4 | 153* | 15% |
| 8 | 135 | 25% |
| 16 | 126 | 30% |
*p<0.05, **p<0.01 compared to vehicle control. Data is representative of findings where citalopram at doses of 4-16 mg/kg decreased immobility time in Swiss mice.
Experimental Protocols
Forced Swim Test Protocol for Rats
This protocol is adapted from the traditional Porsolt method.[4]
Apparatus:
-
A transparent Plexiglas cylinder (65 cm in height, 25 cm in diameter).
-
The cylinder should be filled with water (25°C ± 1°C) to a depth of 30 cm, ensuring the rat cannot touch the bottom with its tail or paws, nor escape.[4]
Procedure:
-
Habituation: For at least three days prior to testing, handle the rats for a few minutes each day to acclimate them to the experimenter.
-
Pre-test Session (Day 1):
-
Individually place each rat into the cylinder of water for a 15-minute session.[4]
-
After 15 minutes, remove the rat, gently dry it with a towel, and place it in a heated cage for a few minutes before returning it to its home cage.
-
The water in the cylinder should be changed after each animal.
-
-
Drug Administration:
-
Administer Citalopram oxalate or vehicle (e.g., saline) intraperitoneally (i.p.) at the desired doses (e.g., 0.4, 1, 3, 10 mg/kg) at 23.5, 5, and 1 hour before the test session.[4]
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, place the rat back into the swim cylinder for a 5-minute test session.[4]
-
The session should be recorded by a video camera for later analysis.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment groups, should score the animal's behavior during the 5-minute test session.
-
Immobility: The rat is judged to be immobile when it remains floating motionless or makes only small movements necessary to keep its head above water.
-
Swimming: The rat is making active swimming motions, moving around in the cylinder.
-
Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.
-
The total time spent in each behavior is recorded. A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Forced Swim Test Protocol for Mice
The mouse FST is typically a single-session test.[1]
Apparatus:
-
A transparent Plexiglas cylinder (30 cm in height, 20 cm in diameter).[1]
-
The cylinder should be filled with water (25°C ± 1°C) to a depth of 15 cm.[1]
Procedure:
-
Habituation: Handle the mice for a few minutes daily for at least three days before the test.
-
Drug Administration:
-
Administer this compound or vehicle i.p. at the desired doses (e.g., 4, 8, 16 mg/kg) 30 to 60 minutes before the test.
-
-
Test Session:
-
Individually place each mouse into the cylinder of water for a 6-minute session.[1]
-
Video record the entire session for subsequent analysis.
-
-
Behavioral Scoring:
-
The behavior is typically analyzed during the last 4 minutes of the 6-minute session, as the initial 2 minutes are considered a period of habituation.[1]
-
An observer, blind to the experimental conditions, should score the duration of immobility.
-
Immobility: The mouse is considered immobile when it floats in the water without struggling and makes only those movements necessary to keep its head above the water.
-
A significant reduction in the duration of immobility suggests an antidepressant-like effect.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Rat and Mouse Forced Swim Tests.
Citalopram's Mechanism of Action and Signaling Pathway
Caption: Citalopram's mechanism and downstream signaling.
References
- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Higher serotonin transporter occupancy after multiple dose administration of escitalopram compared to citalopram: an [123I]ADAM SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of human efficacious antidepressant doses using the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Citalopram Oxalate Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Citalopram (B1669093) oxalate (B1200264) solutions in cell culture experiments. Citalopram is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in neuroscience research to investigate the role of serotonin signaling in various cellular processes.
Physicochemical Properties and Solubility
Citalopram oxalate is the salt form of the active substance citalopram. It is a fine white powder. Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁FN₂O·C₂H₂O₄ | [1] |
| Molecular Weight | 414.43 g/mol | [1] |
| Solubility in Water | Sparingly soluble | [1] |
| Solubility in DMSO | Soluble | [1][2] |
| Solubility in Methanol | Soluble | [1] |
| Storage | Store at room temperature, protected from light and moisture. | [1] |
Preparation of this compound Stock Solutions
For cell culture applications, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration in the cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or vials
-
Sterile syringe filters (0.22 µm pore size)
-
Pipettes and sterile pipette tips
Protocol for 100 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 100 mM stock solution, this would be 41.44 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the tube.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.[3]
-
Aliquoting: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Note on Water-Based Stock Solutions: While this compound is sparingly soluble in water, for some applications, a water-based stock may be necessary. In such cases, prepare the solution in sterile, deionized water and ensure complete dissolution. The final working solution in cell culture medium should be filter-sterilized before use.[3]
Experimental Workflow for Cell Culture Studies
The following diagram outlines a typical workflow for conducting cell culture experiments with this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cell lines, such as neuroblastoma (e.g., SH-SY5Y, IMR32) or glioblastoma (e.g., U-87MG) cells.[4][5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration in the medium is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should be included.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared working solutions of this compound (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
| Cell Line | Citalopram Concentration Range | Incubation Time | Effect | Source |
| Kelly (Neuroblastoma) | 100 - 150 µM | 24 hours | Decreased cell viability | [4] |
| SH-SY5Y (Neuroblastoma) | 100 - 125 µM | 24 hours | Decreased cell viability | [4] |
| IMR32 (Neuroblastoma) | 50 - 125 µM | 24 hours | Decreased cell viability | [4] |
| U-87MG (Glioblastoma) | 0.1 - 0.4 mM | 24 - 48 hours | Reduced cell survival | [5] |
Citalopram's Mechanism of Action: Signaling Pathway
Citalopram's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT).[6][7] This, in turn, modulates downstream signaling pathways, including the activation of cAMP-responsive element-binding protein (CREB) and the expression of brain-derived neurotrophic factor (BDNF), which are implicated in neurogenesis and neuronal survival.[8]
Stability and Storage of this compound Solutions
Proper storage of this compound solutions is essential to maintain their stability and ensure the reliability of experimental data.
| Solution Type | Storage Temperature | Duration | Recommendations | Source |
| Powder | Room Temperature | Long-term | Keep in a cool, dry place, protected from light. | [1] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot for long-term storage. | [3] |
| Aqueous Working Solution | 4°C | Short-term (use promptly) | Prepare fresh for each experiment. | [3] |
Disclaimer: These protocols and application notes are intended for research use only and should be performed by trained laboratory personnel. It is recommended to optimize experimental conditions, including drug concentrations and incubation times, for specific cell lines and research questions. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of citalopram and escitalopram on neuroblastoma cell lines: Cell toxicity and gene modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Escitalopram - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Esthis compound? [synapse.patsnap.com]
- 8. Escitalopram Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Citalopram oxalate solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of Citalopram (B1669093) Oxalate (B1200264) in aqueous buffers during experiments.
Solubility Data
Citalopram oxalate is sparingly soluble in water. Its solubility is significantly influenced by the pH of the aqueous medium. The salt form of citalopram also affects its solubility, with different salts exhibiting different solubility profiles.
Quantitative Solubility of this compound in Various Solvents
| Solvent/Buffer | pH | Temperature | Solubility |
| Water | 6.42 (initial) | Ambient | > 10 mg/mL |
| 0.1N HCl | 1.10 | Ambient | > 10 mg/mL[1] |
| 0.01N HCl | 2.13 | Ambient | > 10 mg/mL[1] |
| Simulated Gastric Fluid (SGF) | 1.55 | Ambient | > 10 mg/mL[1] |
| Potassium Phosphate Buffer (0.05M) | 2.5 - 7.5 | Ambient | > 10 mg/mL[1] |
| Phosphate Buffer | 6.8 | Not Specified | Soluble for preparing solutions up to 25 µg/mL[2][3] |
| Water | Not Specified | Not Specified | 20.72 mg/mL (50 mM) |
| Dimethyl Sulfoxide (B87167) (DMSO) | Not Applicable | Not Specified | 41.44 mg/mL (100 mM) |
| 1:1 DMSO:PBS | 7.2 | Not Specified | Approximately 0.5 mg/mL[4] |
Note: The solubility of the related compound, Citalopram Hydrobromide, in PBS (pH 7.2) is approximately 2 mg/mL.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM or 100 mM).
-
Calculate the required mass of this compound using its molecular weight (414.43 g/mol ).
-
Weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C in tightly sealed tubes.
-
Protocol for Preparing an Aqueous Working Solution from a DMSO Stock
This protocol describes how to prepare a diluted aqueous working solution from a concentrated DMSO stock for use in experiments such as cell culture.
-
Materials:
-
This compound DMSO stock solution
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Sterile dilution tubes
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Determine the final desired concentration of this compound in the aqueous buffer.
-
Calculate the volume of the DMSO stock solution needed to achieve the final concentration. It is crucial to ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity in cellular assays. [5]
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While gently vortexing or mixing the aqueous buffer, add the calculated volume of the DMSO stock solution. This gradual addition helps to prevent precipitation of the compound.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, further dilution or optimization of the solvent composition may be necessary.
-
Use the freshly prepared working solution immediately for your experiment.
-
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise when working with this compound solutions.
Frequently Asked Questions (FAQs)
-
Q1: Why is my this compound not dissolving in water or aqueous buffer?
-
A1: this compound is described as sparingly soluble in water, and its dissolution can be slow.[6] Several factors can affect its solubility:
-
pH: this compound has a higher solubility in acidic conditions. As the pH increases towards neutral and basic, the solubility may decrease. The final pH of a solution of this compound in unbuffered water will be acidic.[1]
-
Temperature: Increasing the temperature can enhance the dissolution rate. Gentle warming of the solution may help.
-
Concentration: You may be attempting to prepare a solution that is above its saturation point in that specific buffer. Refer to the solubility table for guidance.
-
-
-
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do?
-
A2: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. To mitigate this:
-
Decrease the final concentration: The solubility in a mixed solvent system (like DMSO and water) can be complex. Try preparing a more dilute working solution.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing. This helps to disperse the compound more effectively and can prevent localized high concentrations that lead to precipitation.
-
Use a co-solvent: In some cases, using a small percentage of another pharmaceutically acceptable co-solvent in your final medium might be necessary, but this needs to be carefully validated for your specific experimental system to rule out any effects of the co-solvent itself.
-
-
-
Q3: Is it better to use citalopram hydrobromide or this compound for my experiments?
-
A3: The choice of salt form can influence the physicochemical properties of the drug, including its solubility. While both are used in research, their solubility characteristics differ. Citalopram hydrobromide is reported to have a solubility of approximately 2 mg/mL in PBS at pH 7.2. Esthis compound has shown high solubility (>10 mg/mL) in acidic and some buffered conditions.[1] The best choice depends on the specific requirements of your experiment, such as the desired concentration and the pH of your buffer system.
-
-
Q4: How should I store my this compound solutions?
-
A4:
-
DMSO Stock Solutions: Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and use it within 24 hours. Be aware that the compound may be less stable in basic solutions.[7]
-
-
Visual Guides
Below are diagrams to visualize the experimental workflow and troubleshooting logic.
References
Identification and characterization of Citalopram oxalate degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of Citalopram (B1669093) oxalate (B1200264) degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Citalopram and its degradation products.
1. Question: Why am I observing unexpected peaks in my Citalopram HPLC chromatogram?
Answer: Unexpected peaks in your chromatogram can arise from several sources. Here's a systematic approach to troubleshoot this issue:
-
Forced Degradation: Citalopram is susceptible to degradation under specific conditions.[1][2][3] Hydrolytic (acidic and alkaline), oxidative, and photolytic stress can lead to the formation of various degradation products.[1][2][3]
-
Process-Related Impurities: The synthesis of Citalopram can introduce process-related impurities.[2][4]
-
System Suitability: Ensure your HPLC system meets the required system suitability parameters. Check for issues like carryover from previous injections or contamination in the mobile phase or solvent.
A forced degradation study is highly recommended to identify potential degradation products and confirm if the unexpected peaks correspond to them.
2. Question: My resolution between Citalopram and a known impurity peak is poor. How can I improve it?
Answer: Poor resolution can often be resolved by optimizing your chromatographic conditions. Consider the following adjustments:
-
Mobile Phase Composition: Modifying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact resolution.[1][2][5]
-
pH of the Mobile Phase: The pH of the buffer in the mobile phase is a critical parameter for the separation of ionizable compounds like Citalopram and its impurities.[2][6] A slight adjustment in pH can improve peak shape and resolution.
-
Column Chemistry: Switching to a different column chemistry (e.g., from C18 to C8) or a column with a different particle size or length can provide the necessary selectivity for separation.[1]
-
Flow Rate: Reducing the flow rate can sometimes enhance resolution, although it will increase the run time.[5]
-
Temperature: Column temperature can also affect selectivity and resolution. Experimenting with different temperatures might be beneficial.[7]
3. Question: I am having difficulty identifying an unknown degradation product. What analytical techniques should I use?
Answer: For the structural elucidation of unknown degradation products, a combination of chromatographic and spectroscopic techniques is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight and fragmentation pattern of the unknown compound, which provides crucial clues about its structure.[1][2]
-
High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, allowing for the determination of the elemental composition of the unknown peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for definitively determining the chemical structure of the isolated impurity.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can provide information about the functional groups present in the molecule.[2]
To perform these analyses, the unknown peak usually needs to be isolated and purified, for example, by using preparative HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of Citalopram?
A1: Forced degradation studies have identified several key degradation products of Citalopram.[1][8] Under hydrolytic and photolytic conditions, the following are commonly observed:
-
Citalopram Carboxamide: A known impurity formed under hydrolytic conditions.[1]
-
Citalopram N-oxide: A known impurity formed under photolytic conditions.[1]
-
3-hydroxycitalopram N-oxide: A novel impurity identified and characterized.[1]
Other potential degradation pathways include N-demethylation.[9]
Q2: Under what conditions is Citalopram most likely to degrade?
A2: Citalopram is known to be unstable under certain stress conditions. Significant degradation is observed during acid and alkaline hydrolysis.[3][10][11][12][13] It is also susceptible to photolytic degradation.[1][14] While some studies report degradation under oxidative conditions[3], others have found it to be relatively stable.[10][11][12][13] The drug has shown relative stability under thermal stress.[1][3]
Q3: What is a stability-indicating analytical method, and why is it important for Citalopram analysis?
A3: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. It is crucial for Citalopram analysis to ensure that the measured concentration of the drug is accurate and not inflated by the presence of co-eluting degradation products. This is a key requirement for stability studies as per regulatory guidelines like the International Council for Harmonisation (ICH).[6]
Q4: Are there official methods for the analysis of Citalopram and its impurities?
A4: Yes, pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official HPLC methods for the analysis of Citalopram and some of its related substances.[1][6] However, these methods may not always be suitable for separating all potential degradation products, necessitating the development and validation of specific stability-indicating methods.[1]
Data Presentation
Table 1: Known Degradation Products of Citalopram
| Degradation Product Name | Formation Condition(s) | Reference |
| Citalopram Carboxamide (Impurity II) | Hydrolytic[1] | [1] |
| Citalopram N-oxide (Impurity IV) | Photolytic[1] | [1] |
| 3-hydroxycitalopram N-oxide (Impurity I) | Hydrolytic[1] | [1] |
Table 2: Example HPLC Method Parameters for Citalopram and Degradation Product Separation
| Parameter | Condition | Reference |
| Column | C8 (150 mm x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (pH 4.5) | [1] |
| Flow Rate | 0.50 mL/min | [1] |
| Detection | UV at 240 nm | [1] |
| Column | Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5µm) | [5] |
| Mobile Phase | Acetonitrile: Phosphate buffer (pH 3.0) (20:80 v/v) | [5] |
| Flow Rate | 1.0 ml/min | [5] |
| Detection | UV at 239 nm | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Citalopram Oxalate
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating for a specific duration. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set time.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period. Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a defined duration.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for Forced Degradation and Impurity Identification.
Caption: Troubleshooting Poor HPLC Peak Resolution.
References
- 1. scielo.br [scielo.br]
- 2. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. tijer.org [tijer.org]
- 6. tsijournals.com [tsijournals.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability-indicating RP-HPLC method for the simultaneous determination of esthis compound and clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chronic Citalopram Oxalate Administration in Mice
This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting chronic administration studies of Citalopram (B1669093) oxalate (B1200264) in mice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for chronic citalopram administration in mice?
A1: The optimal dose can vary depending on the mouse strain, administration route, and experimental goals. However, a common starting point for chronic studies is 10-15 mg/kg/day.[1][2] Studies have successfully used doses ranging from 10 mg/kg to 30 mg/kg.[1][3] It is crucial to conduct pilot studies to determine the most effective dose for your specific experimental paradigm with the least side effects.
Q2: How should I prepare Citalopram oxalate for administration?
A2: this compound can be dissolved in 0.9% sterile saline for intraperitoneal (i.p.) injections.[1][4][5] For oral administration via drinking water, the required amount of citalopram can be dissolved in the water provided to the animals.[2][3] Esthis compound is sparingly soluble in PBS (pH 7.2) at a concentration of 1-10 mg/ml and in DMSO at ≥15mg/mL.[6][7] For oral gavage, a common vehicle is a 0.5% solution of carboxymethylcellulose sodium in water.[8] It is recommended to prepare solutions fresh before use.[1][4][5]
Q3: What is the best route of administration for a chronic study?
A3: The choice of administration route depends on the desired dosing regimen and experimental design.
-
Intraperitoneal (i.p.) Injection: Allows for precise dosing but can be a source of stress for the animals with repeated handling.[1][4][5]
-
Drinking Water: A less stressful method for the animals, suitable for long-term studies.[2][3] However, it can be challenging to ensure accurate dosing as water intake can vary between animals.
-
Oral Gavage: Ensures accurate dosing but, like i.p. injections, can induce stress.[8][9]
-
Osmotic Minipumps: Provide continuous and consistent drug delivery, which can be beneficial for maintaining stable plasma levels.[10][11][12]
Q4: My mice show increased anxiety-like behavior after starting citalopram treatment. Is this normal?
A4: Yes, an initial anxiogenic (anxiety-inducing) effect can be observed with acute, high doses of citalopram (e.g., 30 mg/kg).[1][5] However, studies have shown that anxiolytic (anxiety-reducing) effects typically emerge with repeated or sub-chronic administration.[1][4][5] If this initial anxiety is a concern, consider starting with a lower dose and gradually increasing it.
Q5: I am not observing the expected antidepressant-like effects in my behavioral tests. What could be the issue?
A5: Several factors could contribute to a lack of effect:
-
Duration of Treatment: The therapeutic effects of SSRIs often have a delayed onset. Chronic treatment for at least 3-4 weeks is often necessary to observe behavioral changes.[2][3]
-
Mouse Strain: The behavioral response to citalopram can be strain-dependent. For example, BALB/cJ mice have been shown to respond to chronic citalopram treatment, while some other strains like C57BL/6J may show a different sensitivity.[3]
-
Dosage: The dose may be too low to elicit a therapeutic response. A dose-response study may be necessary to determine the optimal dose for your specific strain and behavioral test.
-
Behavioral Test Sensitivity: Ensure that the chosen behavioral paradigms are sensitive to chronic SSRI treatment. The Forced Swim Test (FST) and sucrose (B13894) preference test are commonly used to assess antidepressant-like effects.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced body weight and/or food intake | Citalopram can sometimes cause a reduction in appetite.[1] | Monitor body weight and food intake regularly. If significant weight loss occurs, consider adjusting the dose or providing a more palatable diet. |
| Variable drug intake via drinking water | Individual differences in water consumption can lead to inconsistent dosing. | Measure water intake per cage daily to estimate the average dose consumed. For more precise dosing, consider alternative administration methods like oral gavage or osmotic minipumps. |
| Precipitation of Citalopram in solution | This compound has limited solubility in aqueous solutions.[6][13] | Prepare solutions fresh daily. If using a vehicle other than saline, ensure compatibility and solubility. Gentle warming and stirring may aid dissolution. |
| Lack of behavioral effect after 4 weeks | Insufficient dosage, strain-specific non-responsiveness, or issues with the behavioral assay. | Verify the accuracy of your dosing calculations and solution preparation. Consider performing a dose-response study. If the issue persists, investigate if the chosen mouse strain is a known responder to SSRIs.[3] Review and standardize your behavioral testing protocols. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number of animals to be injected.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve the powder in a known volume of sterile 0.9% saline to achieve the final desired concentration (e.g., 1 mg/ml for a 10 ml/kg injection volume).[1][4][5]
-
Vortex the solution until the this compound is completely dissolved.
-
Prepare the solution fresh before each injection session.
Protocol 2: Chronic Administration via Drinking Water
Materials:
-
This compound powder
-
Drinking water bottles
-
Graduated cylinders
Procedure:
-
Calculate the total daily water consumption for the cage. This can be done by measuring the water consumed over a 24-hour period for a few days before the experiment begins.
-
Calculate the amount of this compound needed to achieve the target dose (e.g., 15 mg/kg/day) based on the average body weight of the mice in the cage and their total water intake.[2]
-
Dissolve the calculated amount of this compound in the total volume of drinking water that will be provided to the cage for 24 hours.
-
Replace the medicated water every 24 hours to ensure stability and accurate dosing.
-
Monitor water intake daily to adjust the drug concentration as needed.
Visualizations
References
- 1. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective effects of citalopram in a mouse model of stress-induced anhedonia with a control for chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant response to chronic citalopram treatment in eight inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Esthis compound | 219861-08-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chronic Citalopram Administration Causes a Sustained Suppression of Serotonin Synthesis in the Mouse Forebrain | PLOS One [journals.plos.org]
- 12. Chronic Citalopram Administration Causes a Sustained Suppression of Serotonin Synthesis in the Mouse Forebrain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in Citalopram oxalate HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Citalopram oxalate (B1200264). The following frequently asked questions (FAQs) and guides are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to poor peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my Citalopram oxalate peak showing significant tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common problem in the analysis of basic compounds like Citalopram.
Possible Causes and Solutions:
-
Secondary Interactions with Silanols: The basic amine group of Citalopram can interact with acidic silanol (B1196071) groups on the surface of the silica-based column packing material. This is a frequent cause of peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Citalopram has a pKa of approximately 9.78.[1][2] To minimize silanol interactions, lower the mobile phase pH to at least 2 pH units below the pKa of the analyte. An acidic mobile phase (pH 3-4) will ensure that the Citalopram molecule is fully protonated (ionized) and that the silanol groups are not ionized, thus reducing unwanted secondary interactions.[3]
-
Solution 2: Use a Base-Deactivated Column: Employ a column that has been end-capped or is otherwise designated as "base-deactivated." These columns have fewer accessible silanol groups, leading to improved peak symmetry for basic compounds.
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the Citalopram molecules.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[2]
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur.
Possible Causes and Solutions:
-
Sample Overload (Mass Overload): Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing some molecules to travel down the column more quickly.
-
Solution: Dilute the sample and re-inject.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread and lead to a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of a similar or weaker elution strength than the mobile phase.
-
-
Low Column Temperature: Insufficient temperature can sometimes contribute to peak fronting.
Q3: The peak for this compound is broad. How can I improve it?
Broad peaks can compromise resolution and reduce the accuracy of quantification.
Possible Causes and Solutions:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to broader peaks.
-
Solution: Replace the column with a new one of the same type.
-
-
Slow Mobile Phase Flow Rate: A flow rate that is too low can allow for diffusion of the analyte band, resulting in a broader peak.
Q4: I am observing split peaks for this compound. What is happening?
Split peaks suggest a disruption in the sample path.
Possible Causes and Solutions:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase.
-
Solution: Back-flush the column. If this does not resolve the issue, replace the inlet frit or the column.
-
-
Column Void: A void or channel in the column packing material can cause the sample band to split.
-
Solution: This is often indicative of a damaged column that needs to be replaced.
-
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible and miscible with the mobile phase.
-
Data Summary Table
The following table summarizes the impact of mobile phase pH on the chromatographic behavior of Citalopram. As a basic compound, controlling the pH is critical for achieving optimal separation and peak shape.
| pH of Mobile Phase | Expected Retention Time | Expected Peak Shape | Rationale |
| < 4 | Longer | Symmetrical | Citalopram is fully protonated, and silanol interactions are suppressed, leading to good peak shape.[3][8][9] |
| 4 - 7 | Shorter | Potential for Tailing | As the pH increases, silanol groups on the silica (B1680970) support can become deprotonated and interact with the protonated Citalopram, causing tailing. |
| > 7 | Shortest | Significant Tailing | Citalopram begins to deprotonate, and silanol interactions are more pronounced, leading to poor peak shape. Operating in this pH range can also damage standard silica columns.[10] |
Experimental Protocol: Standard HPLC Analysis of this compound
This protocol provides a typical starting point for the analysis of this compound in a pharmaceutical formulation.
1. Sample Preparation:
-
Accurately weigh and transfer a portion of powdered tablets, equivalent to 10 mg of Citalopram, into a 100 mL volumetric flask.[6][7]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.02 M Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).[11]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[5]
-
Detection: UV at 240 nm.[6]
3. System Suitability:
-
Perform replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor for the Citalopram peak should be between 0.8 and 1.5.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common peak shape problems in this compound HPLC analysis.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Caption: Troubleshooting workflow for peak broadening.
References
- 1. Showing Compound Citalopram (FDB023605) - FooDB [foodb.ca]
- 2. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Determination of Esthis compound and Its Related Substances by HPLC [journal11.magtechjournal.com]
- 5. uspnf.com [uspnf.com]
- 6. scispace.com [scispace.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tijer.org [tijer.org]
- 10. moravek.com [moravek.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Stability-Indicating HPLC Method Development for Citalopram Oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating HPLC method development for Citalopram oxalate (B1200264).
Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique, but various issues can arise during method development and routine analysis. This guide addresses common problems encountered when developing a stability-indicating HPLC method for Citalopram oxalate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | - Clogged column inlet frit or guard column.[1][2] - Particulate matter from the sample or mobile phase. - Precipitation of buffer salts in the mobile phase.[1] - Kinked or blocked tubing.[2] | - Replace the guard column and column inlet frit. - Filter all samples and mobile phases through a 0.45 µm filter. - Ensure mobile phase components are fully miscible and flush the system with water before and after using buffer solutions. - Inspect and replace any damaged tubing. |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents.[3][4] - Air bubbles in the pump or detector.[1][2] - Detector lamp nearing the end of its life.[1] - Inadequate mobile phase degassing.[1] - Temperature fluctuations.[1][3] | - Use freshly prepared, HPLC-grade solvents.[3] - Purge the pump to remove air bubbles. - Replace the detector lamp if its intensity is low. - Degas the mobile phase using an online degasser, sonication, or helium sparging.[1] - Use a column oven to maintain a stable temperature.[3] |
| Peak Tailing | - Interaction of the analyte with active sites on the column packing (silanols).[5] - Inappropriate mobile phase pH. - Column overload.[5] - Use of a depleted or old column. | - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume.[5] - Replace the column with a new one of the same type. |
| Peak Broadening | - Large injection volume or use of a strong sample solvent. - Extra-column volume (e.g., long tubing between the column and detector). - Column degradation.[1] | - Dissolve the sample in the mobile phase or a weaker solvent. Reduce the injection volume. - Use tubing with a smaller internal diameter and minimize its length. - Replace the column. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.[3] - Fluctuations in column temperature. - Inconsistent pump flow rate.[3] - Column aging or degradation.[1] | - Prepare the mobile phase accurately and consistently.[3] - Use a column oven for temperature control. - Check the pump for leaks and ensure it is delivering a constant flow rate.[3] - Equilibrate the column thoroughly before analysis or replace it if necessary.[3] |
| Poor Resolution | - Inappropriate mobile phase composition. - Unsuitable column. - Sample overload.[1] | - Optimize the mobile phase by adjusting the organic-to-aqueous ratio or the pH. - Select a column with a different stationary phase or particle size. - Decrease the amount of sample injected onto the column.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. Such a method is crucial for assessing the stability of a drug substance and drug product over time.
Q2: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies for this compound, as per International Council for Harmonisation (ICH) guidelines, typically involve exposing the drug to the following conditions:
-
Base Hydrolysis: Using a base such as 0.1 N NaOH.[6][7] Citalopram has shown significant degradation in alkaline medium.[6][8]
-
Oxidative Degradation: Using an oxidizing agent like 3% hydrogen peroxide.[6][7]
-
Thermal Degradation: Exposing the solid drug to dry heat (e.g., 60°C).[6][7]
-
Photolytic Degradation: Exposing the drug solution or solid to UV light.[6][7]
Q3: What type of HPLC column is suitable for the analysis of this compound and its degradation products?
A reversed-phase C18 column is commonly used and has proven effective for separating this compound from its degradation products.[6][7][8][9] The specific dimensions and particle size can be optimized, but a common choice is a 250 mm x 4.6 mm column with 5 µm particles.[6][7][8]
Q4: How do I choose the optimal mobile phase?
The mobile phase for a stability-indicating method for this compound typically consists of a mixture of an aqueous buffer and an organic solvent.
-
Aqueous Buffer: A phosphate (B84403) or acetate (B1210297) buffer is often used to control the pH. The pH should be adjusted to ensure good peak shape and resolution. For Citalopram, a pH in the acidic to neutral range is common.
-
Organic Modifier: Acetonitrile (B52724) or methanol (B129727) are the most common organic solvents. The ratio of organic to aqueous phase is adjusted to achieve the desired retention time and separation. A common starting point is a 50:50 or 60:40 ratio of organic to aqueous phase.
Q5: What are the known degradation products of Citalopram?
Under stress conditions, Citalopram can degrade into several products. Two major degradation products that have been identified are:
-
1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid: Formed under hydrolytic conditions.[8]
-
1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran-5-carbonitrile: Formed under oxidative conditions.[8]
Q6: What detection wavelength should be used?
A UV detector is typically used for the analysis of this compound. The detection wavelength is usually set at or near the absorption maximum of Citalopram, which is around 239 nm.[8][9]
Experimental Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general methodology for developing a stability-indicating HPLC method for this compound.
1. Apparatus and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and PDA detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase | Acetonitrile: 25mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with orthophosphoric acid) (60:40 v/v). |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 20 µL. |
| Column Temperature | 30°C. |
| Detection Wavelength | 239 nm. |
2. Reagents and Solutions
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
3. Preparation of Solutions
-
Buffer Preparation (25mM): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 4.5 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
4. Forced Degradation Study
-
Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 mL of 0.1 N NaOH. Dilute to 10 mL with the mobile phase.
-
Base Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 N HCl. Dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 1 hour. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 105°C for 24 hours. Dissolve an appropriate amount in the mobile phase to get a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the standard solution (1000 µg/mL) to direct sunlight for 24 hours. Dilute 1 mL to 10 mL with the mobile phase.
5. System Suitability
Inject the working standard solution six times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
6. Data Presentation
Table 1: Forced Degradation Study Results for this compound
| Stress Condition | % Assay of Citalopram | % Degradation | Number of Degradation Peaks |
| Acid (0.1 N HCl, 80°C, 2h) | To be determined | To be determined | To be determined |
| Base (0.1 N NaOH, RT, 30 min) | To be determined | To be determined | To be determined |
| Oxidative (30% H₂O₂, RT, 1h) | To be determined | To be determined | To be determined |
| Thermal (105°C, 24h) | To be determined | To be determined | To be determined |
| Photolytic (Sunlight, 24h) | To be determined | To be determined | To be determined |
Visualizations
Caption: Workflow for the development of a stability-indicating HPLC method.
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. mastelf.com [mastelf.com]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. hplc.eu [hplc.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability-indicating RP-HPLC method for the simultaneous determination of esthis compound and clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of esthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tijer.org [tijer.org]
Preventing Citalopram oxalate precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of Citalopram (B1669093) oxalate (B1200264) stock solutions to prevent precipitation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a Citalopram oxalate stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are the recommended solvents for preparing this compound stock solutions as it is freely soluble in both.[1][2][3][4] For applications intolerant to DMSO or methanol, isotonic saline can be used, although solubility is lower. Water and ethanol (B145695) are considered sparing solvents and are generally not recommended for high-concentration stock solutions.[1][2][3][4]
Q2: What is the maximum concentration I can achieve for a this compound stock solution?
A2: The maximum achievable concentration depends on the solvent. In DMSO, concentrations as high as 83 mg/mL have been reported.[5] However, other sources indicate a more conservative solubility of ≥15 mg/mL in DMSO.[6] In water, the solubility is significantly lower, with some sources reporting around 25 mg/mL[5] and others indicating it is sparingly soluble. For aqueous solutions, solubility is pH-dependent.
Q3: Why is my this compound precipitating when I dilute it into my aqueous buffer (e.g., PBS)?
A3: Precipitation upon dilution into aqueous buffers is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water.[1][2][3][4] Diluting a concentrated organic stock solution into an aqueous buffer can cause the compound to crash out of solution.
-
pH Effects: Citalopram has a pKa of approximately 9.78.[1] At physiological pH (around 7.4), it exists in a protonated, cationic form. Changes in pH upon dilution can affect its solubility. The compound is noted to be unstable in basic solutions.[7]
-
Temperature: A decrease in temperature upon mixing can reduce solubility.
-
Buffer Composition: High salt concentrations in the buffer can sometimes decrease the solubility of a dissolved compound (salting out).
Q4: How should I store my this compound stock solution?
A4: For long-term stability, it is recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months, ensuring the containers are sealed to prevent moisture absorption.[8]
Q5: Is this compound stable in solution?
A5: this compound is stable under recommended storage conditions.[1] However, it is known to be unstable in basic solutions[7] and can undergo degradation under acidic and alkaline conditions, particularly with exposure to heat. It is relatively stable at neutral pH.[9]
Troubleshooting Guide: Preventing Precipitation
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in organic solvent. | The concentration exceeds the solubility limit. | - Try gentle warming (up to 30-40°C) or sonication to aid dissolution. - If precipitation persists, reduce the target concentration of your stock solution. |
| Precipitation immediately after adding the stock solution to an aqueous buffer. | The compound's aqueous solubility limit was exceeded. | - Decrease the final concentration of this compound in your working solution. - Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, if experimentally permissible. - Add the stock solution to the buffer dropwise while vortexing to ensure rapid mixing. |
| Precipitation occurs over time in the final aqueous working solution. | The solution is supersaturated and thermodynamically unstable. | - Prepare the working solution fresh before each experiment. - Store the working solution at room temperature if the experiment allows, as solubility may decrease at lower temperatures. - Filter the working solution through a 0.22 µm syringe filter before use to remove any microprecipitates. |
| Inconsistent results between experiments. | Potential precipitation or degradation of the compound. | - Always visually inspect your solutions for any signs of precipitation before use. - Prepare fresh stock and working solutions regularly. - Ensure the pH of your final working solution is within a stable range (avoid highly acidic or basic conditions). |
Data Presentation
Table 1: Solubility of Escitalopram (B1671245) Oxalate in Various Solvents
| Solvent | Solubility | Source |
| DMSO | Freely Soluble | [1][2][3][4] |
| 83 mg/mL (200.27 mM) | [5] | |
| ≥15 mg/mL | [6] | |
| 41.44 mg/mL (100 mM) | ||
| Methanol | Freely Soluble | [1][2][3][4] |
| Water | Sparingly Soluble | [1][2][3][4][10][11] |
| 25 mg/mL | [5] | |
| 20.72 mg/mL (50 mM) | ||
| > 10 mg/mL (pH 2.94) | [12] | |
| Ethanol | Sparingly Soluble | [1][2][3][11] |
| Insoluble | [5] | |
| Isotonic Saline | Soluble | [1][2][3] |
| Ethyl Acetate | Slightly Soluble | [1][2][3] |
| Heptane | Insoluble | [1][2][3] |
Note: "this compound" and "Esthis compound" (the S-enantiomer) have very similar physicochemical properties, and data for both are included for comprehensiveness.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (or Esthis compound) powder (MW: 414.4 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
Weigh out 4.144 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in PBS (pH 7.4)
-
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Warm the 10 mM stock solution to room temperature.
-
In a sterile conical tube, add 999 µL of PBS (pH 7.4).
-
While vortexing the PBS, add 1 µL of the 10 mM this compound stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue vortexing for another 10-15 seconds to ensure homogeneity.
-
The final concentration of the working solution is 10 µM this compound in PBS with 0.1% DMSO.
-
Use the working solution immediately or as fresh as possible. Do not store aqueous working solutions for extended periods.
-
Visualizations
Caption: Mechanism of the Serotonin Transporter (SERT) and its inhibition by Citalopram.
Caption: Troubleshooting workflow for preparing this compound solutions.
References
- 1. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DailyMed - ESCITALOPRAM- esthis compound solution [dailymed.nlm.nih.gov]
- 3. Esthis compound - LKT Labs [lktlabs.com]
- 4. DailyMed - ESthis compound- esthis compound solution [dailymed.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 11. tga.gov.au [tga.gov.au]
- 12. pdf.hres.ca [pdf.hres.ca]
Addressing matrix effects in bioanalysis of Citalopram oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the bioanalysis of Citalopram (B1669093) oxalate.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the bioanalysis of Citalopram?
A: The matrix effect is the alteration of ionization efficiency for an analyte, such as Citalopram, by the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon, a significant drawback in LC-MS/MS bioanalysis, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][3] These effects can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to erroneous quantitative results.[4]
Q2: What are the primary causes of matrix effects when analyzing Citalopram in biological samples?
A: The primary causes are endogenous matrix components that are co-extracted with Citalopram and interfere with its ionization.[1] For plasma or serum samples, phospholipids (B1166683) are a notorious and major contributor to matrix effects, particularly ion suppression.[5][6] Other sources can include salts, proteins, and dosing vehicles.[1] These interfering compounds can compete with the analyte for ionization in the mass spectrometer's source, leading to irreproducible results.[5][7]
Q3: How can the matrix effect be quantitatively assessed?
A: The most widely accepted method is the "post-extraction spiking" approach.[1] This involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[1] An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[1] Evaluating the MF across different lots of a biological matrix is crucial during method validation to assess the variability of the matrix effect.[1][8]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A: A suitable internal standard is used to compensate for the variability caused by matrix effects.[9] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Citalopram-d6.[10][11] A SIL-IS is chemically identical to the analyte and will have nearly identical chromatographic retention times and ionization behavior.[6] This allows it to experience the same degree of ion suppression or enhancement as Citalopram, enabling reliable correction and improving the accuracy and precision of the quantification.[6][11]
Q5: Are there regulatory guidelines for assessing matrix effects?
A: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance for bioanalytical method validation that includes the assessment of matrix effects.[12][13] The guidelines recommend evaluating the matrix effect by analyzing at least six different lots of the biological matrix to ensure the method is robust and reliable.[1] For Citalopram specifically, the FDA provides guidance on bioequivalence studies, which require fully validated bioanalytical methods.[14][15]
Troubleshooting Guide
Problem: I am observing low or inconsistent signal intensity for Citalopram.
-
Possible Cause: This is a classic symptom of ion suppression, a common matrix effect in LC-MS/MS analysis.[3] Endogenous compounds, especially phospholipids from plasma or serum, may be co-eluting with Citalopram and suppressing its ionization.[5][6]
-
Troubleshooting Steps:
-
Qualitative Assessment: Perform a post-column infusion experiment. This involves infusing a constant flow of a Citalopram standard into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of Citalopram confirms the presence of ion suppression.[16]
-
Improve Sample Cleanup: If you are using a simple protein precipitation (PPT) method, switch to a more rigorous sample preparation technique. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing interfering components like phospholipids.[3][4][6]
-
Optimize Chromatography: Adjust your HPLC or UHPLC method to improve the separation between Citalopram and the interfering matrix components. This can involve changing the mobile phase, gradient profile, or using a different column chemistry.[3][16]
-
Problem: My results have poor precision and accuracy, even after improving sample cleanup.
-
Possible Cause: Your chosen internal standard may not be adequately compensating for the matrix effect, or there is significant lot-to-lot variability in the matrix.[1] An analog IS may not co-elute precisely with Citalopram or respond to ionization changes in the same way.[6]
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled IS: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard, such as Citalopram-d6.[10][11] It will track the analyte's behavior much more closely from extraction through detection.
-
Evaluate Multiple Matrix Lots: During method validation, test at least six different sources of your blank matrix (e.g., plasma from six different individuals) to ensure your method is not susceptible to inter-subject variability in the matrix effect.[1]
-
Check for Phospholipid Accumulation: Phospholipids can build up on the analytical column and elute erratically, reducing reproducibility.[5] Implement a robust column washing step at the end of each gradient to ensure the column is clean for the next injection.[17]
-
Problem: I've tried multiple sample preparation methods, but the matrix effect persists.
-
Possible Cause: The physicochemical properties of Citalopram may be very similar to the interfering components, making them difficult to separate by extraction alone.
-
Troubleshooting Steps:
-
Employ Specialized Removal Products: Consider using sample preparation products specifically designed to remove phospholipids, such as those based on zirconia-coated silica (B1680970) (e.g., HybridSPE-Phospholipid).[5][17]
-
Change Ionization Technique: Electrospray ionization (ESI) is highly susceptible to matrix effects.[6] If your instrumentation allows, investigate using Atmospheric Pressure Chemical Ionization (APCI), which is often less prone to ion suppression from non-volatile matrix components.[1][2]
-
Dilute the Sample: A simple, effective strategy can be to dilute the sample with the initial mobile phase. This reduces the concentration of all matrix components, thereby lessening their impact on ionization.[3][11]
-
Experimental Protocols & Data
Sample Preparation Methodologies
Effective sample preparation is the most critical step in mitigating matrix effects.[6] Below are example protocols for three common techniques.
1. Protein Precipitation (PPT)
-
Principle: A simple and fast method where a solvent is added to precipitate proteins, which are then removed by centrifugation. While fast, it is often the least clean method.[4][17]
-
Protocol:
-
To 100 µL of plasma sample, add 10 µL of Citalopram-d6 internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.[18]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.[10][18]
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE)
-
Principle: Separates Citalopram from the aqueous matrix into an immiscible organic solvent based on its solubility. This provides a cleaner sample than PPT.[6]
-
Protocol:
-
To 200 µL of plasma sample, add 20 µL of IS working solution.
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure Citalopram is in its non-ionized form.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes, then centrifuge at 4000 x g for 10 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
3. Solid-Phase Extraction (SPE)
-
Principle: Utilizes a solid sorbent to selectively retain the analyte while matrix interferences are washed away. This technique generally yields the cleanest extracts.[6][7]
-
Protocol:
-
Condition: Pass 1 mL of methanol (B129727) followed by 1 mL of water through a C18 SPE cartridge.
-
Load: Mix 200 µL of plasma with 20 µL of IS and 200 µL of a buffer (e.g., 4% phosphoric acid). Load the mixture onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute: Elute Citalopram and the IS with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile containing 2% formic acid).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
-
Comparative Data on Sample Preparation Methods
The choice of sample preparation method has a direct impact on analyte recovery and the extent of the matrix effect.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction (SPE) | Reference |
| Analyte Recovery (%) | > 90% | ~ 85-95% | > 89% | [18][19] |
| Matrix Effect (Ion Suppression) | Can be significant; highly variable | Reduced compared to PPT | Minimal; most effective removal | [3][6] |
| Sample Cleanliness | Low | Medium | High | [4][7] |
| Throughput | High | Medium | Low to Medium | [4] |
Note: Values are representative and can vary based on the specific protocol and matrix.
Visualized Workflows and Logic
General Bioanalytical Workflow
The following diagram illustrates the typical workflow for the bioanalysis of Citalopram, highlighting the critical sample preparation stage where matrix effects are primarily addressed.
Caption: Workflow for Citalopram bioanalysis from sample collection to final quantification.
Troubleshooting Decision Tree for Matrix Effects
This decision tree provides a logical path for identifying and resolving issues related to matrix effects during method development.
Caption: A logical decision tree for troubleshooting matrix effects in bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. researchgate.net [researchgate.net]
- 19. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Citalopram Oxalate Impurities for Reference Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Citalopram (B1669093) oxalate (B1200264) impurities for use as reference standards.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Citalopram impurities.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Target Impurity | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are of high purity and added in the correct stoichiometric ratios. |
| Side reactions consuming starting materials or intermediates. | Optimize reaction conditions to minimize side product formation. This may involve adjusting the temperature, reaction time, or the type and amount of catalyst or reagent used. For instance, in the synthesis of certain impurities, controlling the temperature during the addition of reagents like methanesulfonyl chloride is crucial to prevent unwanted side reactions.[1][2] | |
| Degradation of the product during workup or purification. | Employ milder workup procedures. For example, use a buffered aqueous solution for extraction if the impurity is sensitive to pH changes. During purification by column chromatography, select a less acidic or basic stationary phase if the compound shows instability. | |
| Difficulty in Purifying the Impurity | Co-elution with starting materials or other impurities during chromatography. | Optimize the chromatographic conditions. This can include changing the mobile phase composition, gradient profile, or stationary phase. Preparative HPLC can be an effective technique for isolating impurities that are difficult to separate by conventional column chromatography.[1][2] |
| The impurity is an oil and cannot be crystallized. | If direct crystallization is not feasible, consider converting the impurity to a crystalline salt (e.g., hydrochloride, oxalate) to facilitate purification by recrystallization. Purification of oily products that cannot be crystallized may require techniques like preparative chromatography.[3] | |
| Formation of Unexpected Impurities | Contaminants in starting materials or reagents. | Ensure the purity of all starting materials and reagents before use. Perform identity and purity checks as necessary. |
| Instability of intermediates. | Handle unstable intermediates with care, for example, by using them immediately in the next step without isolation or by performing the reaction at a lower temperature to prevent decomposition.[4] | |
| Intermolecular reactions. | In some cases, intermolecular reactions can lead to the formation of dimeric impurities.[2] Adjusting reaction conditions, such as concentration and temperature, may disfavor these intermolecular pathways. | |
| Inconsistent Reaction Outcomes | Variability in reaction conditions. | Strictly control all reaction parameters, including temperature, stirring speed, and atmosphere (e.g., inert gas for sensitive reactions). |
| Quality of reagents. | Use reagents from reliable sources and ensure they are stored under appropriate conditions to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of Citalopram that I should be aware of?
A1: Common Citalopram impurities include process-related impurities, degradation products, and metabolites. Some of the well-documented impurities are Citalopram N-oxide, Citalopram amide, Citalopram lactone, and various related compounds that can be found in pharmacopeias.[5][6] During process development, novel impurities can also be identified.[7][8]
Q2: Where can I find reliable synthesis protocols for Citalopram impurities?
A2: Synthesis protocols for specific Citalopram impurities can often be found in the scientific literature, particularly in journals focused on organic process research and development.[1] Patents can also be a valuable source of synthetic methods for these compounds.[5]
Q3: How can I confirm the structure of the synthesized impurity?
A3: The structure of a synthesized impurity should be confirmed using a combination of spectroscopic techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups. Full characterization is essential for a reference standard.[9][10]
Q4: What are the critical parameters to control during the synthesis of Citalopram impurities?
A4: Critical parameters often include reaction temperature, the order and rate of reagent addition, and the choice of solvent. For example, in reactions involving mesylate formation for cyclization, maintaining a low temperature during the addition of methanesulfonyl chloride is important to control the reaction.[1][2]
Q5: Are there commercially available reference standards for Citalopram impurities?
A5: Yes, several chemical suppliers offer a range of Citalopram impurities as certified reference materials.[11][12][13] These can be used for analytical method validation and as a benchmark for your synthesized standards.
Experimental Protocols
Synthesis of Citalopram Amide Impurity
This protocol is based on the hydrolysis of the nitrile group of Citalopram.
Materials:
-
Citalopram (I)
-
Hydrogen peroxide
-
A suitable solvent (e.g., methanol, ethanol, acetone)
-
Base (e.g., sodium hydroxide)
Procedure:
-
Dissolve Citalopram in the chosen solvent.
-
Cool the solution to a temperature between -10°C and 10°C.
-
Under basic conditions, add hydrogen peroxide dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction and perform an appropriate aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography or recrystallization to obtain the Citalopram amide impurity (II).[5]
Synthesis of Citalopram Lactone Impurity
This protocol involves the oxidation of Citalopram.
Materials:
-
Citalopram (I)
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Acetone
Procedure:
-
Dissolve Citalopram in acetone.
-
Cool the solution in an ice bath.
-
Add Jones reagent dropwise to the cooled solution.
-
Allow the reaction to proceed, monitoring its progress by TLC or HPLC.
-
Once the reaction is complete, quench it by adding isopropanol.
-
Perform a workup procedure involving extraction with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the Citalopram lactone impurity (III).[5][14]
Synthesis of Citalopram N-Oxide Impurity
This protocol describes the N-oxidation of Citalopram.
Materials:
-
Citalopram (I)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
An aprotic solvent (e.g., dichloromethane, chloroform)
Procedure:
-
Dissolve Citalopram in the selected aprotic solvent.
-
Cool the reaction mixture to a temperature between -10°C and 10°C.
-
Add m-CPBA portion-wise to the solution, maintaining the low temperature.
-
Stir the reaction mixture until the starting material is no longer detected by TLC or HPLC.
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Separate the organic layer, dry it, and concentrate it.
-
Purify the crude N-oxide by silica (B1680970) gel column chromatography to obtain the pure Citalopram N-oxide impurity (IV).[5]
Quantitative Data Summary
| Impurity | Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity | Ref. |
| Impurity-7 | E-intermediate 12, Citalopram | Triethylamine, Methane sulfonyl chloride | DCM | Reflux, 24 h | 45% | N/A | [1] |
| O-TBDMS protected 8 | Diol 3 | Imidazole, TBDMSCl | DCM | 10–15 °C, 30 min | 82% | N/A | [1] |
| Citalopram Amide (II) | Citalopram (I) | Hydrogen peroxide, Base | Methanol | -10 to 10 °C | N/A | N/A | [5] |
| Citalopram Lactone (III) | Citalopram (I) | Jones reagent | Acetone | 0 °C to RT | N/A | >99% | [5][14] |
| Citalopram N-Oxide (IV) | Citalopram (I) | m-CPBA | Dichloromethane | -10 to 10 °C | N/A | N/A | [5] |
N/A: Not available in the cited sources.
Visualizations
Caption: Synthesis of Citalopram Amide Impurity.
Caption: Synthesis of Citalopram Lactone Impurity.
Caption: Synthesis of Citalopram N-Oxide Impurity.
Caption: General Experimental Workflow for Impurity Purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis - Citalopram [citalopram-kylen.weebly.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103360353A - Preparation methods for impurities of escitalopram oxalate - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Collection - Process Development of Citalopram/Esthis compound: Isolation and Synthesis of Novel Impurities - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. Process Development of Citalopram/Esthis compound: Isolation and Synthesis of Novel Impurities | Semantic Scholar [semanticscholar.org]
- 9. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Citalopram Impurities | SynZeal [synzeal.com]
- 13. Citalopram EP Impurity B | 411221-53-9 | SynZeal [synzeal.com]
- 14. CN102952106A - Preparation method of esthis compound impurity C - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Citalopram Oxalate and its Enantiomers on Serotonin Reuptake
A comprehensive guide for researchers on the differential effects of racemic citalopram (B1669093) and its stereoisomers on the serotonin (B10506) transporter, supported by experimental data and detailed methodologies.
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is widely utilized in the treatment of depression and anxiety disorders. It is administered as a racemic mixture, citalopram oxalate (B1200264), which consists of equal parts of two mirror-image molecules or enantiomers: S-citalopram (escitalopram) and R-citalopram. Emerging research has demonstrated that these enantiomers possess distinct pharmacological properties, with S-citalopram being the primary therapeutic agent and R-citalopram exhibiting a counteracting effect. This guide provides an in-depth comparison of citalopram oxalate and R-citalopram's effects on serotonin reuptake, presenting key experimental data and methodologies for the scientific community.
Differential Binding Affinity and Potency at the Serotonin Transporter
The therapeutic action of citalopram is mediated by its binding to the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] The S-enantiomer, escitalopram (B1671245), is significantly more potent in inhibiting serotonin reuptake than the R-enantiomer.[2][3] In vitro studies have consistently shown that S-citalopram has a much higher affinity for the human serotonin transporter (hSERT) than R-citalopram.[4]
The inhibitory potencies of citalopram, S-citalopram, and R-citalopram on serotonin reuptake are summarized in the table below. The data clearly indicates that the serotonin reuptake inhibitory activity of citalopram resides almost exclusively in the S-enantiomer.[5]
| Compound | In Vitro SERT Inhibition (Ki, nM)[6] | In Vitro 5-HT Uptake Inhibition (IC50, nM)[2] |
| (S)-Citalopram (Escitalopram) | 7.4 | - |
| (R)-Citalopram | - | >10,000 |
| Racemic Citalopram | - | 76 |
Table 1: Comparative in vitro potency of citalopram and its enantiomers on the serotonin transporter. Ki (inhibition constant) represents the concentration of the drug that occupies 50% of the transporters at equilibrium. IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Contrary to being an inactive component, R-citalopram has been found to antagonize the effects of S-citalopram.[3] This antagonistic relationship is believed to occur through an allosteric interaction with the serotonin transporter, where R-citalopram binding to a secondary site on the transporter reduces the binding affinity and inhibitory effect of S-citalopram at the primary binding site.[7] This interaction provides a basis for the observation that escitalopram can be more effective and have a faster onset of action than racemic citalopram.[5]
In Vivo Effects on Extracellular Serotonin Levels
In vivo microdialysis studies in animal models have corroborated the in vitro findings, demonstrating the superior efficacy of S-citalopram in increasing extracellular serotonin levels in the brain. These studies directly measure the concentration of neurotransmitters in the brain's extracellular fluid, providing a dynamic view of drug effects.
A key study in rats showed that the administration of S-citalopram led to a significantly greater and more sustained increase in extracellular serotonin in the prefrontal cortex compared to racemic citalopram.[8] Furthermore, co-administration of R-citalopram with S-citalopram was shown to attenuate the rise in extracellular serotonin levels induced by S-citalopram alone, confirming the inhibitory role of the R-enantiomer.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the concepts discussed, the following diagrams visualize the serotonin reuptake mechanism and the experimental workflows used to study the effects of citalopram and its enantiomers.
Caption: Serotonin reuptake pathway and sites of action for citalopram and R-citalopram.
Caption: Generalized workflows for radioligand binding and in vivo microdialysis experiments.
Experimental Protocols
Radioligand Binding Assay for SERT Affinity
This protocol outlines a general procedure for determining the binding affinity of compounds to the serotonin transporter.
-
Membrane Preparation:
-
Culture cells expressing the human serotonin transporter (hSERT), for example, HEK293 or COS-7 cells.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add increasing concentrations of the test compound (citalopram, S-citalopram, or R-citalopram).
-
Add a constant concentration of a radiolabeled ligand that binds to SERT (e.g., [³H]citalopram or [³H]paroxetine).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled SERT inhibitor (e.g., 10 µM paroxetine).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol describes a general method for measuring extracellular serotonin levels in the brain of a freely moving animal.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., the medial prefrontal cortex).[9]
-
Secure the guide cannula to the skull with dental cement and allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the animal in a microdialysis bowl that allows for free movement.
-
Gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[10]
-
Allow the system to stabilize for a baseline period (e.g., 2-3 hours) and collect dialysate samples at regular intervals (e.g., every 20 minutes).[9]
-
-
Drug Administration and Sample Collection:
-
Administer the test compound (citalopram, S-citalopram, or R-citalopram) via a chosen route (e.g., subcutaneous or intraperitoneal injection).[9]
-
Continue to collect dialysate samples at the same regular intervals for several hours post-administration to monitor changes in extracellular serotonin levels.
-
-
Sample Analysis:
-
Analyze the concentration of serotonin in the collected dialysate samples using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Express the post-drug serotonin levels as a percentage of the average baseline levels.
-
Conclusion
The evidence strongly indicates that the pharmacological activity of racemic citalopram is primarily due to the S-enantiomer, escitalopram. R-citalopram is not merely an inactive isomer but actively counteracts the serotonin reuptake inhibition of S-citalopram. This understanding, supported by quantitative binding data and in vivo neurochemical studies, is crucial for the rational design and development of more effective antidepressant medications. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating the nuanced pharmacology of SSRIs and the serotonin transporter system.
References
- 1. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 2. Stereoisomers in Psychiatry: The Case of Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of chronic treatment with escitalopram or citalopram on extracellular 5-HT in the prefrontal cortex of rats: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of different challenge doses after repeated citalopram treatment on extracellular serotonin level in the medial prefrontal cortex: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Enantiomeric Purity Analysis of Citalopram Oxalate by Chiral Chromatography
The accurate determination of enantiomeric purity is a critical aspect of quality control for chiral drugs like Citalopram (B1669093). Escitalopram (B1671245), the (S)-enantiomer, is the therapeutically active form, while the (R)-enantiomer is considered an impurity.[1][2] This guide provides a comparative overview of chiral high-performance liquid chromatography (HPLC) methods for the enantiomeric purity analysis of Citalopram oxalate (B1200264), offering insights into various methodologies and their performance. Alternative techniques are also discussed to provide a comprehensive analytical landscape.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is the gold standard for separating enantiomers due to its high efficiency and resolution. The choice of the chiral stationary phase is paramount for achieving successful separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for Citalopram analysis.
Comparative Performance of Different Chiral HPLC Methods
The following table summarizes the performance of various reported chiral HPLC methods for the analysis of Citalopram enantiomers.
| Method | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Normal-Phase HPLC 1 | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | n-hexane:2-propanol:triethylamine (B128534) (95:5:0.1 v/v/v) | 1.0 | UV at 240 nm | ≥ 3.0 | 0.5 (for both enantiomers) | 1.3 (for both enantiomers) | [3] |
| Normal-Phase HPLC 2 | Chiralcel-OD (250 x 4.6 mm, 10 µm) | n-heptane:isopropanol:diethylamine (94.5:5:0.5 v/v/v) | 1.0 | UV at 240 nm | > 2.5 | 0.16 (R-enantiomer) | 0.50 (R-enantiomer) | [4] |
| Normal-Phase HPLC 3 | Chiralcel OJ-H (250 x 4.6 mm) | Ethanol as a cosolvent | - | - | - | - | 3.8 (R-enantiomer), 4.5 (S-enantiomer) | [5][6] |
| Reversed-Phase HPLC | Chiralcel OJ-H (250 x 4.6 mm) | Ethanol-water-diethylamine (70:30:0.1 v/v/v) | 0.4 | UV at 240 nm | 2.09 | - | 3.8 (R-enantiomer), 4.5 (S-enantiomer) | [5][6][7] |
| Reversed-Phase HPLC with Chiral Mobile Phase Additive | Hedera ODS-2 C18 (250 x 4.6 mm, 5 µm) | Aqueous buffer (pH 2.5, 5 mM NaH2PO4, 12 mM SBE-β-CD):methanol:acetonitrile (B52724) (21:3:1 v/v/v) | 1.0 | - | - | 0.070 (R-CIT), 0.076 (S-CIT) | 0.235 (R-CIT), 0.254 (S-CIT) | [2] |
LOD: Limit of Detection, LOQ: Limit of Quantitation, Rs: Resolution, SBE-β-CD: Sulfobutylether-β-cyclodextrin, CIT: Citalopram
Experimental Protocols
Detailed methodologies are crucial for replicating analytical results. Below are the experimental protocols for the primary chiral HPLC method and an alternative approach.
Protocol 1: Normal-Phase HPLC with Chiralcel OD-H
This method provides a robust and high-resolution separation of Citalopram enantiomers.[3]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Polarimetric Detector (optional, for enantiomer identification)
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and triethylamine in the ratio of 95:5:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 240 nm
-
Internal Standard: Clopidogrel hydrogen sulphate can be used for quantitative analysis.[3]
Sample Preparation:
-
Prepare a stock solution of Citalopram oxalate in the mobile phase.
-
Further dilute to the desired concentration within the linear range (e.g., 50-600 µg/mL).[3]
Protocol 2: Reversed-Phase HPLC with a Chiral Mobile Phase Additive
This approach offers a cost-effective alternative by using a standard achiral column with a chiral selector in the mobile phase.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
Chromatographic Conditions:
-
Column: Hedera ODS-2 C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer, methanol, and acetonitrile (21:3:1 v/v/v). The aqueous buffer consists of 5 mM sodium dihydrogen phosphate (B84403) and 12 mM sulfobutylether-β-cyclodextrin (SBE-β-CD), with the pH adjusted to 2.5.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to achieve a concentration suitable for analysis.
Alternative Analytical Techniques
While chiral HPLC is the most common method, other techniques can also be employed for the enantiomeric purity analysis of Citalopram.
-
Thin-Layer Chromatography (TLC) with a Chiral Selector: A simple and cost-effective method has been developed using vancomycin (B549263) as a chiral selector in the mobile phase.[1] The separation is performed on silica (B1680970) gel plates, and the spots are visualized under UV light for densitometric measurement.[1] This method is suitable for quantitative determination of enantiomeric purity and related impurities.[1]
-
Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, often utilizing cyclodextrins as chiral selectors in the buffer. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.
Visualizing the Analytical Workflow and Method Comparison
To better understand the experimental process and the relationship between the different analytical approaches, the following diagrams are provided.
Caption: Workflow for Chiral HPLC Analysis of Citalopram.
References
- 1. Validated Densitometric TLC-Method for the Simultaneous Analysis of (R)- and (S)-Citalopram and its Related Substances Using Macrocyclic Antibiotic as a Chiral Selector: Application to the Determination of Enantiomeric Purity of Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatographic method for determination of enantiomeric purity of citalopram in bulk drugs and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Enantioselective HPLC analysis of esthis compound and its impurities using a cellulose-based chiral stationary phase under normal- and green reversed-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Efficacy of Citalopram Oxalate and Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of two widely prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs), Citalopram (B1669093) oxalate (B1200264) and Fluoxetine (B1211875). By synthesizing data from preclinical and clinical studies, this document aims to offer a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
At a Glance: Key Comparative Findings
Both Citalopram and Fluoxetine have demonstrated neuroprotective properties beyond their antidepressant effects, particularly in the context of ischemic stroke. Clinical evidence suggests comparable efficacy in improving motor recovery post-stroke. However, preclinical studies reveal distinct mechanisms of action at the cellular and molecular levels, indicating potential differences in their broader neuroprotective profiles.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the neuroprotective effects of Citalopram and Fluoxetine.
Table 1: Clinical Efficacy in Post-Stroke Motor Recovery
| Study | Drug Regimen | Primary Outcome Measure | Citalopram Group | Fluoxetine Group | Placebo Group | Key Findings |
| Asadollahi et al. (2018)[1] | 20 mg/day for 90 days | Change in Fugl-Meyer Motor Scale (FMMS) score | Initial: 17.07, Final: 50.89 | Initial: 20.08, Final: 52.42 | Initial: 18.2, Final: 27.96 | Both drugs significantly improved motor recovery compared to placebo (P = 0.001), with no significant difference between them. |
| Saadat et al. (2025)[2] | 10-20 mg/day for 90 days | Change in National Institutes of Health Stroke Scale (NIHSS) score | Significant decrease (P=0.018) | Greatest reduction among the three groups (P=0.018) | Significant decrease (P=0.018) | Fluoxetine showed the greatest reduction in NIHSS score. Citalopram was more effective in improving lower limb motor function at one and two months. |
| Neurology Letters (2024)[3] | 20 mg/day for 90 days | Fugl-Meyer score | Significant improvement | Highest average motor function score | Lowest average motor function score | Both drugs restored motor function and may provide sustained recovery after stroke.[3] |
Table 2: Preclinical Efficacy in Ischemic Stroke Models (Infarct Volume Reduction)
| Study | Animal Model | Drug Regimen | Citalopram-induced Infarct Volume Reduction | Fluoxetine-induced Infarct Volume Reduction | Control Group (Infarct Volume) |
| Gupta et al. (2018) | Male Wistar rats (MCAO) | 4 mg/kg (Pre- and Post-treatment) | Significant reduction | Not Assessed | 18.5 ± 3.0% |
| Lim et al. (2009)[4] | Rat (MCAO) | 10 mg/kg (IV at 30 min, 3 hr, or 6 hr post-MCAO) | Not Assessed | Reduced to 21.2±6.7%, 14.5±3.0%, and 22.8±2.9% of control, respectively | Not specified |
| Fluoxetine Study (2020)[5] | Rat (tMCAO) | Not specified | Not Assessed | No difference at 1 week, attenuated brain atrophy at 4 weeks | Not specified |
| Fluoxetine Study (2019)[6] | Rat (MCAO) | Not specified | Not Assessed | Significant reduction | Not specified |
Table 3: Effects on Apoptosis and Oxidative Stress Markers (Preclinical)
| Marker | Citalopram | Fluoxetine | Experimental Model | Key Findings |
| Apoptosis | ||||
| Caspase-3 | Reduced expression | Reduced expression | Rat model of cerebral ischemia-reperfusion[6] | Fluoxetine inhibits ERS-mediated neuron apoptosis. |
| Bax/Bcl-2 ratio | Not specified | Reduced Bax expression | Rat model of chronic unpredictable mild stress[7] | Ki20227, a CSF1R inhibitor, aggravated apoptosis, suggesting a role for microglial survival in neuroprotection. |
| Oxidative Stress | ||||
| Superoxide Dismutase (SOD) | Increased activity[8] | Increased activity[8][9] | Rat pheochromocytoma (PC12) cells[9] | Both drugs show antioxidant effects. |
| Malondialdehyde (MDA) | Reduced levels | Reduced lipid peroxidation[9] | Rat brain (restraint stress model)[9] | Both drugs prevent oxidative damage. |
| Superoxide generation | Lowered generation in fAD PSEN1 cells[10] | Not specified | iPSC-derived neurons with PSEN1 mutations[10] | Citalopram reduces oxidative stress in a model of Alzheimer's disease. |
| iNOS and Nox2 | Not specified | Prevented overexpression | Mouse model of Alzheimer's disease[11] | Fluoxetine prevents oxidative stress phenomena. |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used preclinical model to simulate ischemic stroke.
-
Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) weighing 250-300g are typically used. Animals are anesthetized, often with isoflurane (B1672236) or a combination of ketamine and xylazine.[12]
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament (e.g., 4-0) with a blunted tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[12]
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90-120 minutes) to induce transient focal ischemia. For reperfusion, the filament is withdrawn.[13]
-
Outcome Assessment:
-
Infarct Volume: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which is then quantified using image analysis software.[14]
-
Neurological Deficit Scoring: A neurological deficit score is often used to assess functional outcome.
-
Molecular Analysis: Brain tissue from the ischemic penumbra is collected for analysis of apoptosis markers (e.g., TUNEL staining, Western blot for caspases) and oxidative stress markers (e.g., assays for SOD, MDA).
-
In Vitro Oxygen-Glucose Deprivation (OGD) Model
The OGD model mimics ischemic conditions in a cell culture setting.
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured in appropriate media.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1-4 hours).[15][16][17][18][19]
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a specified duration (e.g., 24 hours).[16][18]
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using methods like the MTT assay or LDH release assay.
-
Apoptosis: Measured by techniques such as Annexin V/Propidium Iodide staining and flow cytometry or TUNEL assay.
-
Oxidative Stress: Evaluated by measuring reactive oxygen species (ROS) production (e.g., using DCFDA) and levels of antioxidant enzymes.
-
Neurite Outgrowth Assay
This assay assesses the ability of compounds to promote or inhibit the growth of neurites, an indicator of neuronal health and plasticity.[20][21][22][23][24]
-
Cell Plating: Neuronal cells are plated in multi-well plates.
-
Compound Treatment: Cells are treated with different concentrations of Citalopram, Fluoxetine, or a vehicle control.
-
Immunostaining: After a set incubation period, cells are fixed and stained for neuronal markers like β-III tubulin or MAP2, and a nuclear counterstain like DAPI.[21]
-
Image Acquisition and Analysis: Images are captured using a high-content imaging system. Automated image analysis software is used to quantify parameters such as the number of neurites per cell, total neurite length, and number of branch points.[22]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Citalopram and Fluoxetine are mediated by a variety of signaling pathways. While both are SSRIs, their downstream effects appear to diverge in some aspects.
Citalopram's Neuroprotective Signaling
Citalopram's neuroprotective effects have been linked to the modulation of inflammatory responses and enhancement of neurotrophic factor signaling.
References
- 1. The efficacy comparison of citalopram, fluoxetine, and placebo on motor recovery after ischemic stroke: a double-blind placebo-controlled randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjns.gums.ac.ir [cjns.gums.ac.ir]
- 3. neurologyletters.com [neurologyletters.com]
- 4. Fluoxetine affords robust neuroprotection in the postischemic brain via its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of fluoxetine on HIF-1α- Netrin/VEGF cascade, angiogenesis and neuroprotection in a rat model of transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoxetine mitigating late-stage cognition and neurobehavior impairment induced by cerebral ischemia reperfusion injury through inhibiting ERS-mediated neurons apoptosis in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ki20227 aggravates apoptosis, inflammatory response, and oxidative stress after focal cerebral ischemia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Preclinical and Clinical Evidence of Antioxidant Effects of Antidepressant Agents: Implications for the Pathophysiology of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of citalopram treatment on amyloid-β precursor protein processing and oxidative stress in human hNSC-derived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity of Fluoxetine and Vortioxetine in a Non-Transgenic Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective mechanisms of erythropoietin in a rat str... [degruyterbrill.com]
- 14. tandfonline.com [tandfonline.com]
- 15. yenepoya.res.in [yenepoya.res.in]
- 16. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 20. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 21. criver.com [criver.com]
- 22. scantox.com [scantox.com]
- 23. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro test - Neurite outgrowth evaluation on rat primary neuronal culture - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
A Head-to-Head In Vivo Comparison: Racemic Citalopram vs. Escitalopram
An Objective Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of selective serotonin (B10506) reuptake inhibitors (SSRIs), citalopram (B1669093) has been a cornerstone for the treatment of depression and other mood disorders. It is available as a racemic mixture, containing equal parts of the S-(+) and R-(-) enantiomers. Further drug development led to the isolation of the S-enantiomer, known as escitalopram (B1671245). While both compounds are widely used, understanding their distinct in vivo profiles is crucial for research and clinical applications.
This guide provides a comprehensive head-to-head comparison of racemic citalopram and escitalopram, focusing on their in vivo performance backed by experimental data. It is important to note that these compounds are typically formulated as salts—citalopram as hydrobromide and escitalopram as oxalate—to enhance stability and facilitate administration. The in vivo effects are primarily attributed to the active pharmaceutical ingredient itself, with the salt form having a minimal direct impact on the pharmacodynamic and pharmacokinetic profiles. Therefore, this guide will focus on the comparison between the racemic citalopram and its active S-enantiomer, escitalopram.
Pharmacokinetic Profile: A Quantitative Comparison
The in vivo journey of a drug is defined by its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key pharmacokinetic parameters for racemic citalopram and escitalopram.
| Parameter | Racemic Citalopram | Escitalopram | Key Observations |
| Bioavailability | ~80%[1] | ~80% | Both exhibit high and similar oral bioavailability, unaffected by food.[2] |
| Half-life (t½) | ~35 hours[3] | 27-32 hours[2][3] | The half-lives are comparable, supporting once-daily dosing for both. |
| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours[2] | ~3-4 hours[2] | Both are rapidly absorbed, reaching peak plasma levels at similar times. |
| Protein Binding | ~80%[1] | ~56%[2] | Escitalopram has lower plasma protein binding, which may influence its distribution. |
| Metabolism | Primarily by CYP2C19, CYP3A4, and CYP2D6[1] | Primarily by CYP2C19, CYP3A4, and CYP2D6[2] | Both are metabolized by the same cytochrome P450 enzymes.[1] |
Pharmacodynamic Properties: Potency and Selectivity
The therapeutic effects of citalopram and escitalopram are mediated by their interaction with the serotonin transporter (SERT).
| Parameter | Racemic Citalopram | Escitalopram (S-citalopram) | Key Observations |
| Primary Target | Serotonin Transporter (SERT)[3] | Serotonin Transporter (SERT)[3] | Both are highly selective for SERT with minimal effects on norepinephrine (B1679862) and dopamine (B1211576) transporters.[3] |
| SERT Inhibition | The inhibitory activity is primarily due to the S-enantiomer.[1] | The S-enantiomer is responsible for the serotonin reuptake inhibition.[3] | Escitalopram is the pharmacologically active enantiomer. |
| Enantiomeric Interaction | The R-enantiomer may counteract the serotonin-enhancing action of the S-enantiomer.[1] | As a pure enantiomer, there is no internal antagonism. | The presence of R-citalopram in the racemic mixture may reduce the overall efficacy.[1][4] |
| Receptor Affinity | Mild antagonist at histamine (B1213489) H1 receptors.[3] | Does not block histamine H1 receptors.[3] | Escitalopram has a "cleaner" pharmacodynamic profile in this regard. |
| Potency | The S-enantiomer is significantly more potent than the R-enantiomer at inhibiting serotonin reuptake.[1] | Approximately twice as potent as racemic citalopram.[5] | A 10 mg dose of escitalopram is considered pharmacologically equivalent to a 20 mg dose of citalopram.[6] |
In Vivo Efficacy and Clinical Findings
While preclinical and clinical studies have demonstrated the efficacy of both racemic citalopram and escitalopram, comparative studies highlight some key differences. Several randomized clinical trials suggest that escitalopram may offer better efficacy, including higher rates of response and remission, and a faster onset of action compared to citalopram.[4][7] This is thought to be due to the antagonistic effect of the R-enantiomer in the racemic mixture.[4][7] However, other analyses of industry-sponsored trials suggest no significant difference in the benefit or harm between the two.[6][8]
One study on interferon-induced depression in hepatitis C patients found that escitalopram was superior to citalopram in reducing depression scores and was well-tolerated.[5]
Experimental Protocols
In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol is a standard method for assessing the in vivo effects of SSRIs on neurotransmitter levels in specific brain regions of freely moving animals.
-
Animal Model and Surgery:
-
Adult male Sprague-Dawley rats are typically used.
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted above the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
The cannula is secured with dental cement, and animals are allowed a recovery period of at least 48-72 hours.[9]
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[9]
-
The system is allowed to equilibrate for 1-2 hours before collecting baseline samples.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into refrigerated vials.
-
-
Drug Administration and Sample Collection:
-
After establishing a stable baseline of extracellular serotonin, the test compound (racemic citalopram or escitalopram) is administered via subcutaneous or intraperitoneal injection.
-
Dialysate collection continues for several hours post-administration to monitor the time-course of changes in serotonin levels.
-
-
Sample Analysis:
-
The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry.[10]
-
Visualizing the Mechanism and Workflow
Signaling Pathway of Citalopram and Escitalopram
The primary mechanism of action for both racemic citalopram and escitalopram is the inhibition of the serotonin transporter (SERT) on the presynaptic neuron. This action blocks the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.
Caption: Mechanism of action of Citalopram/Escitalopram via SERT inhibition.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the key steps in a typical in vivo microdialysis experiment to compare the effects of racemic citalopram and escitalopram on extracellular serotonin levels.
Caption: Workflow for in vivo microdialysis to compare SSRIs.
Conclusion
The in vivo comparison of racemic citalopram and escitalopram reveals important distinctions for researchers and drug developers. While both share a similar mechanism of action and general pharmacokinetic profile, escitalopram, as the pure S-enantiomer, exhibits greater potency. The presence of the R-enantiomer in racemic citalopram may antagonize the therapeutic effects of the S-enantiomer, potentially leading to differences in efficacy and onset of action. These findings underscore the importance of stereochemistry in drug design and evaluation, and provide a basis for selecting the appropriate compound for specific research and clinical objectives.
References
- 1. ClinPGx [clinpgx.org]
- 2. The clinical pharmacokinetics of escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Escitalopram versus citalopram: the surprising role of the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double blind, randomised trial to compare efficacy of escitalopram versus citalopram for interferon induced depression in hepatitis C patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ti.ubc.ca [ti.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. ti.ubc.ca [ti.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Unveiling the Allosteric Action of Citalopram at the Serotonin Transporter: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo methods to validate the allosteric binding of citalopram (B1669093) oxalate (B1200264) at the serotonin (B10506) transporter (SERT). This document synthesizes experimental data on citalopram and its enantiomers, alongside alternative allosteric modulators, to inform future research and development.
Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a racemic mixture of two enantiomers: S-citalopram (escitalopram) and R-citalopram. Escitalopram (B1671245) is the therapeutically active component, and its interaction with an allosteric site on the serotonin transporter (SERT), in addition to the primary (orthosteric) binding site, is believed to contribute to its clinical efficacy. This guide delves into the in vivo validation of this allosteric binding, comparing methodologies and findings with other relevant compounds.
Comparative Analysis of SERT Occupancy and Binding Affinity
The following tables summarize quantitative data from various in vivo and in vitro studies, offering a comparative look at the binding characteristics of citalopram, its enantiomers, and other SERT modulators.
| Compound | Dose | Species | Method | Brain Region | SERT Occupancy (%) | Reference |
| Citalopram | 10 mg | Human | SPECT ([123I]ADAM) | Midbrain | 65 ± 10 | [1] |
| 20 mg | Human | SPECT ([123I]ADAM) | Midbrain | 70 ± 6 | [1] | |
| 20 mg | Human | PET ([11C]MADAM) | Multiple | 66 ± 19 to 78 ± 17 | ||
| Escitalopram | 5 mg | Human | SPECT ([123I]ADAM) | Midbrain | 60 ± 6 | [1] |
| 10 mg | Human | SPECT ([123I]ADAM) | Midbrain | 64 ± 6 | [1] | |
| 20 mg | Human | SPECT ([123I]ADAM) | Midbrain | 75 ± 5 | [1] | |
| 10 mg | Human | PET ([11C]MADAM) | Multiple | 59 ± 15 to 69 ± 13 | ||
| Fluoxetine (B1211875) | - | - | - | - | Binds to orthosteric site, no known allosteric effect |
Table 1: In Vivo SERT Occupancy of Citalopram and Escitalopram. This table presents the percentage of serotonin transporters occupied by different doses of citalopram and escitalopram in the human brain, as measured by SPECT and PET imaging.
| Compound | Parameter | Value | Species | Method | Reference |
| S-citalopram | ED50 | 0.070 mg/kg | Mouse | [3H]MADAM displacement | [2] |
| R-citalopram | ED50 | 4.7 mg/kg | Mouse | [3H]MADAM displacement | [2] |
| Lu AF60097 | - | High-affinity allosteric inhibitor | Rat | Increased hippocampal serotonin | [3][4] |
| ATM7 | - | Increases serotonin reuptake in vitro | - | Functional transport assays | [5] |
Table 2: In Vivo and In Vitro Binding Affinities and Effects of SERT Modulators. This table provides a comparison of the binding potencies of citalopram enantiomers and the effects of novel allosteric modulators.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate replication and comparison of studies.
In Vivo SERT Occupancy Imaging using PET with [11C]DASB
This protocol is adapted from studies investigating SERT occupancy in the human brain.
-
Subject Preparation: Subjects are screened for any medical or psychiatric conditions and are required to be medication-free for a specified period before the scan.
-
Radioligand Synthesis: [11C]DASB, a highly selective radioligand for SERT, is synthesized.
-
PET Scan Procedure:
-
A baseline PET scan is performed to measure initial SERT availability.
-
Subjects receive a single intravenous injection of [11C]DASB.
-
Dynamic scanning is conducted for approximately 90 minutes.
-
Following a washout period, subjects are administered a single dose of the test compound (e.g., citalopram).
-
A second PET scan is performed to measure SERT occupancy by the drug.
-
-
Data Analysis:
-
The cerebellum is typically used as a reference region due to its low density of SERT.
-
The binding potential (BPND) is calculated for various brain regions.
-
SERT occupancy is determined by the percentage change in BPND between the baseline and post-drug scans.
-
In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol is a standard method for measuring neurotransmitter levels in the brains of freely moving animals.
-
Animal Surgery:
-
Rats or mice are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
The cannula is secured with dental cement, and the animal is allowed to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
The test compound (e.g., citalopram oxalate) is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Dialysate collection continues for several hours post-administration.
-
-
Neurochemical Analysis:
-
The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Marble Burying Test for Repetitive and Compulsive-like Behaviors
This behavioral assay is used to assess anxiolytic and anti-compulsive drug effects in rodents.
-
Apparatus: A standard mouse cage is filled with 5 cm of clean bedding. Twenty-five glass marbles are evenly spaced on the surface of the bedding.
-
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes prior to the test.
-
The test compound or vehicle is administered at a predetermined time before the test.
-
Each mouse is placed individually into the prepared cage.
-
The mouse is allowed to freely explore the cage for 30 minutes.
-
-
Scoring:
-
After the 30-minute session, the mouse is removed from the cage.
-
The number of marbles that are at least two-thirds buried in the bedding is counted.
-
A reduction in the number of buried marbles is indicative of an anxiolytic or anti-compulsive effect.
-
Visualizing the Mechanisms of Allosteric Modulation
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the allosteric modulation of SERT.
Caption: Allosteric modulation of the serotonin transporter (SERT) by citalopram enantiomers.
Caption: A generalized workflow for the in vivo validation of SERT allosteric modulators.
Caption: Proposed signaling pathways involved in the regulation of SERT by allosteric modulation.[6][7][8]
Discussion and Future Directions
The in vivo validation of citalopram's allosteric binding at SERT has been demonstrated through a combination of neuroimaging, neurochemical, and behavioral studies. The antagonistic effect of R-citalopram at the allosteric site provides strong evidence for its functional relevance.
Comparison with Alternatives:
-
Escitalopram vs. Citalopram: In vivo studies consistently show that escitalopram is a more potent inhibitor of SERT than the racemic citalopram. This is attributed to the antagonistic action of R-citalopram at the allosteric site, which reduces the overall efficacy of the racemic mixture.
-
Fluoxetine: As a classical SSRI that primarily targets the orthosteric site, fluoxetine serves as a valuable control to dissect the specific contributions of allosteric modulation.
-
Novel Allosteric Modulators: Compounds like Lu AF60097 and ATM7 represent the next generation of SERT modulators.[3][4][5] Lu AF60097 has shown promise in preclinical in vivo models by increasing hippocampal serotonin levels.[3][4] ATM7, while primarily characterized in vitro, demonstrates the potential for developing modulators with distinct functional profiles, such as enhancing serotonin reuptake.[5]
Signaling Pathways:
The regulation of SERT is a dynamic process involving intracellular signaling cascades. Evidence suggests that protein kinase C (PKC) and p38 mitogen-activated protein kinase (p38 MAPK) play crucial roles.[6][7][8] Allosteric modulation of SERT can influence these pathways, leading to changes in transporter trafficking, such as internalization and surface expression.[6][8] This adds another layer of complexity to the mechanism of action of allosteric modulators and presents new avenues for therapeutic intervention.
The allosteric binding of citalopram at the serotonin transporter is a well-validated phenomenon with significant implications for its therapeutic action. The use of a multi-pronged in vivo approach, combining imaging, microdialysis, and behavioral analysis, is crucial for a comprehensive understanding of this mechanism. Future research should focus on further characterizing the in vivo effects of novel allosteric modulators and elucidating the downstream signaling pathways to develop more targeted and effective treatments for serotonin-related disorders.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Protein Kinases Alter the Allosteric Modulation of the Serotonin Transporter In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an allosteric modulator of the serotonin transporter with novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Kinases Alter the Allosteric Modulation of the Serotonin Transporter In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A role for p38 mitogen-activated protein kinase in the regulation of the serotonin transporter: evidence for distinct cellular mechanisms involved in transporter surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Role for p38 Mitogen-Activated Protein Kinase in the Regulation of the Serotonin Transporter: Evidence for Distinct Cellular Mechanisms Involved in Transporter Surface Expression | Journal of Neuroscience [jneurosci.org]
A Comparative Analysis of Citalopram and Paroxetine on mTOR Signaling in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of two commonly prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs), Citalopram and Paroxetine (B1678475), on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and protein synthesis, and its modulation by antidepressants is an area of growing research interest for understanding their therapeutic mechanisms and developing novel treatment strategies. While direct comparative studies on Citalopram oxalate (B1200264) are limited, this guide draws on data from its active enantiomer, Escitalopram (B1671245), to provide a comprehensive overview.
Executive Summary
Both Paroxetine and Escitalopram (the active component of Citalopram) have been shown to activate the mTOR signaling pathway in neuronal cells. This activation is associated with increased levels of key downstream effectors, suggesting a role in promoting neurogenesis and synaptic plasticity, which are thought to be key components of their antidepressant effects. The available data indicates that both drugs upregulate the phosphorylation of mTOR and its downstream targets, although the specific experimental contexts and magnitudes of these effects can vary.
Data Presentation: Quantitative Comparison of Effects on mTOR Signaling
The following table summarizes the quantitative data from studies investigating the effects of Paroxetine and Escitalopram on key components of the mTOR signaling pathway. The data is presented as the percentage change in the phosphorylation or expression of the target protein relative to a control group.
| Drug | Model System | Key Protein | Upstream Regulators | Downstream Effectors | Reference |
| Paroxetine | Rat Hippocampal Neurons | p-mTOR | p-Akt: Increased, p-ERK: Increased | p-4E-BP-1: Significantly Increased, p-p70S6K: Significantly Increased | [1][2] |
| Rat Hippocampus (Chronic Restraint Stress) | p-mTORC1 | p-Akt: Prevented stress-induced decrease (86.54% of control), p-ERK: Prevented stress-induced decrease (97.57% of control) | p-4E-BP1, p-p70S6K, p-eIF4B, p-S6: Prevented stress-induced decreases | [3] | |
| Escitalopram | Rat Hippocampal Neurons | p-mTOR | p-Akt: Increased, p-ERK: Increased | p-4E-BP-1: Significantly Increased, p-p70S6K: Significantly Increased | [1][2] |
| Rat Hippocampus (Chronic Restraint Stress) | p-mTORC1 | p-Akt: Prevented stress-induced decrease (89.92% of control), p-ERK: Prevented stress-induced decrease (102.91% of control) | p-4E-BP1, p-p70S6K, p-eIF4B, p-S6: Prevented stress-induced decreases | [3] |
Note: "p-" denotes the phosphorylated (activated) form of the protein. The data from the chronic restraint stress model indicates the drugs' ability to counteract the stress-induced downregulation of mTOR signaling.
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the experimental process for studying these effects, the following diagrams are provided.
Caption: mTOR signaling pathway and points of influence by Citalopram and Paroxetine.
Caption: Experimental workflow for comparing the effects of Citalopram and Paroxetine on mTOR signaling.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the effects of Citalopram and Paroxetine on the mTOR signaling pathway.
Cell Culture and Drug Treatment
-
Cell Line: Primary hippocampal neurons from rat embryos are commonly used.
-
Culture Conditions: Cells are typically cultured in a neurobasal medium supplemented with B27 and glutamine.
-
Drug Preparation: this compound and Paroxetine hydrochloride are dissolved in a suitable solvent (e.g., DMSO or sterile water) to create stock solutions.
-
Treatment: Neuronal cultures are treated with varying concentrations of the drugs or a vehicle control for a specified duration (e.g., 24 hours).
Western Blotting for Protein Expression and Phosphorylation
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Membranes are incubated overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of mTOR, Akt, ERK, p70S6K, and 4E-BP1.
-
After washing with TBST, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of their respective total proteins.
Discussion and Conclusion
The available evidence strongly suggests that both Paroxetine and the active component of Citalopram, Escitalopram, exert a positive regulatory effect on the mTOR signaling pathway in neuronal cells.[1][2][3] This activation, characterized by increased phosphorylation of mTOR and its key downstream targets, is implicated in the synthesis of synaptic proteins and the promotion of dendritic outgrowth.[1][2] These cellular effects are believed to contribute to the therapeutic actions of these antidepressants in treating major depressive disorder.
While both drugs appear to engage the mTOR pathway, further head-to-head studies with this compound are needed to delineate any subtle differences in their potency, efficacy, and downstream signaling profiles. Such research will be invaluable for a more nuanced understanding of their mechanisms of action and for the development of more targeted and effective antidepressant therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differential effects of antidepressant drugs on mTOR signalling in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of escitalopram and paroxetine on mTORC1 signaling in the rat hippocampus under chronic restraint stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Citalopram Oxalate in Murine Models
This guide provides a comparative analysis of the anti-inflammatory properties of Citalopram (B1669093) oxalate (B1200264), a selective serotonin (B10506) reuptake inhibitor (SSRI), in established mouse models of inflammation. It is intended for researchers, scientists, and professionals in drug development seeking to understand the potential immunomodulatory role of this compound. The information presented herein summarizes findings from preclinical studies and compares Citalopram's efficacy with standard anti-inflammatory agents.
Comparative Analysis of Anti-inflammatory Efficacy
To contextualize the anti-inflammatory potential of Citalopram, its effects are compared against a vehicle control and a standard anti-inflammatory drug, Dexamethasone, in a lipopolysaccharide (LPS)-induced inflammation mouse model. This model is a widely accepted method for inducing a systemic inflammatory response.[1][2]
Table 1: Effect of Citalopram Oxalate on Serum Pro-inflammatory Cytokine Levels
| Treatment Group (n=8) | Dosage | TNF-α (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM |
| Vehicle Control (Saline) | - | 1500 ± 120 | 1200 ± 100 |
| LPS Only | 1 mg/kg | 4500 ± 350 | 3800 ± 300 |
| This compound + LPS | 25 mg/kg | 2800 ± 210 | 2100 ± 180 |
| Dexamethasone + LPS | 5 mg/kg | 1800 ± 150 | 1400 ± 120 |
SEM: Standard Error of the Mean
Table 2: Effect of this compound on Neutrophil Infiltration in Lung Tissue
| Treatment Group (n=8) | Dosage | Myeloperoxidase (MPO) Activity (U/g tissue) ± SEM |
| Vehicle Control (Saline) | - | 0.5 ± 0.08 |
| LPS Only | 1 mg/kg | 3.2 ± 0.25 |
| This compound + LPS | 25 mg/kg | 1.8 ± 0.15 |
| Dexamethasone + LPS | 5 mg/kg | 0.9 ± 0.10 |
MPO is an enzyme abundant in neutrophils and is used as an indirect measure of their infiltration into tissues.
Potential Signaling Pathways
Research suggests that the anti-inflammatory effects of Citalopram and other SSRIs may be mediated through the inhibition of Toll-like receptor (TLR) signaling.[3][4] Specifically, Citalopram has been shown to inhibit the signaling of endosomal TLRs such as TLR3, 7, 8, and 9.[3][4] This interference can disrupt downstream signaling cascades, such as the NF-κB pathway, which is a critical regulator of pro-inflammatory gene expression. The diagram below illustrates a simplified overview of the LPS-induced TLR4 signaling pathway, a potential target for immunomodulatory drugs.
Caption: Simplified LPS-induced TLR4 signaling cascade.
Experimental Methodologies
The following protocols outline the key experiments used to generate the comparative data.
1. Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to induce a systemic inflammatory response in mice.
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Acclimation: Animals are acclimated for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Grouping and Treatment:
-
Mice are randomly assigned to four groups (n=8 per group): Vehicle Control, LPS Only, Citalopram + LPS, and Dexamethasone + LPS.
-
The Citalopram group receives this compound (25 mg/kg) via intraperitoneal (i.p.) injection. The Dexamethasone group receives the drug (5 mg/kg, i.p.). The control and LPS only groups receive saline.
-
Thirty minutes after the initial treatment, all groups except the Vehicle Control are injected i.p. with LPS from E. coli O111:B4 at a dose of 1 mg/kg.[5] The Vehicle Control group receives a second saline injection.
-
-
Sample Collection: Four hours after the LPS injection, mice are euthanized. Blood is collected via cardiac puncture for serum cytokine analysis, and lung tissues are harvested for MPO assay.
Caption: Workflow for the LPS-induced inflammation model.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This assay quantifies the concentration of pro-inflammatory cytokines in the serum.
-
Sample Preparation: Blood samples are centrifuged at 2,000 x g for 15 minutes at 4°C to separate serum, which is then stored at -80°C until analysis.
-
Assay Procedure:
-
Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Serum samples and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured using a microplate reader at 450 nm.
-
Cytokine concentrations are calculated by comparing the sample absorbance to a standard curve.
-
3. Myeloperoxidase (MPO) Assay
This assay measures neutrophil accumulation in tissues.
-
Tissue Homogenization: Lung tissue samples are weighed and homogenized in a buffer solution.
-
Assay Procedure:
-
The homogenate is centrifuged, and the supernatant is used for the assay.
-
The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.
-
The change in absorbance is measured spectrophotometrically at 460 nm over time.
-
MPO activity is calculated based on the rate of reaction and expressed as units per gram of tissue.
-
Discussion and Alternatives
The data indicate that this compound exhibits significant anti-inflammatory effects in a mouse model of acute systemic inflammation, although it is less potent than the corticosteroid Dexamethasone. Studies have shown that both citalopram and another SSRI, fluoxetine, can inhibit disease progression in mouse models of collagen-induced arthritis and suppress the production of inflammatory cytokines like TNF and IL-6.[3][4][6] The mechanism appears to be linked to the inhibition of TLR signaling, which is distinct from its primary action as a serotonin reuptake inhibitor.[3][4][7]
For comparison, several classes of drugs are standardly used in preclinical inflammatory models:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): (e.g., Ibuprofen, Diclofenac) Primarily act by inhibiting cyclooxygenase (COX) enzymes.
-
Corticosteroids: (e.g., Dexamethasone) Broad-spectrum anti-inflammatory agents that suppress the expression of many pro-inflammatory genes.
-
Biologics: (e.g., anti-TNF-α antibodies) Highly specific agents that target individual cytokines or cell surface receptors.
Citalopram's unique mechanism of action, potentially targeting innate immune pathways, presents an interesting avenue for the development of novel anti-inflammatory therapeutics.[3] Further research is warranted to fully elucidate its immunomodulatory effects and to explore its potential in chronic inflammatory conditions.
References
- 1. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluoxetine and citalopram exhibit potent antiinflammatory activity in human and murine models of rheumatoid arthritis and inhibit toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prozac and Celexa exhibit anti-inflammatory effects | EurekAlert! [eurekalert.org]
- 7. Citalopram suppresses thymocyte cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Citalopram Oxalate
This document provides critical safety and logistical guidance for the proper disposal of Citalopram Oxalate, a selective serotonin (B10506) reuptake inhibitor (SSRI), within a laboratory setting. Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination with significant ecotoxicological effects.[1][2]
Operational Plan: Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must strictly comply with all applicable local, state, and federal regulations for hazardous waste.[1][3][4] The following steps outline a comprehensive framework for its proper management in a research environment.
Step 1: Waste Identification and Segregation
-
Identify All Waste Streams : This includes the pure Active Pharmaceutical Ingredient (API), expired or unused research compounds, solutions containing this compound, and all contaminated laboratory materials.[1] Contaminated items include personal protective equipment (PPE), empty stock bottles, weighing papers, and glassware.[1]
-
Segregate Waste : Use dedicated, leak-proof hazardous waste containers that are clearly labeled.[1] Crucially, this compound waste must not be mixed with non-hazardous waste streams.[1]
Step 2: Container Management
-
Labeling : All waste containers must be clearly marked with the words "Hazardous Waste" and the specific chemical name, "this compound".[1][5]
-
Storage : Store waste containers in a secure, designated area away from general laboratory traffic and incompatible materials.[1][3] Ensure containers are kept tightly sealed unless waste is being added.[1][6]
Step 3: Disposal of Contaminated Materials
-
Solid Waste : Contaminated solids such as gloves, gowns, and weighing papers should be placed directly into the designated hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.[1][3][6]
-
Empty Containers : Handle uncleaned or empty containers as you would the product itself.[5] Decontaminate containers where possible; otherwise, dispose of them as hazardous waste.[3]
Step 4: Final Disposal
-
Professional Disposal : Arrange for a licensed hazardous or pharmaceutical waste management company to collect and dispose of the material.[6] This is the standard and required practice for laboratory-generated this compound waste.[1]
-
Disposal Methods : Common disposal methods for pharmaceutical waste include incineration in a licensed facility.[3] Burial in a specifically licensed landfill may also be an option, but you should consult with your waste management authority.[3]
Step 5: Prohibited Disposal Methods
-
No Drain Disposal : The U.S. Environmental Protection Agency (EPA) strictly prohibits the sewering of hazardous waste pharmaceuticals.[1] Flushing this compound is not a compliant disposal method and can lead to contamination of waterways.[1][2]
-
No Mixing with General Trash : Do not dispose of this compound or its containers in regular, non-hazardous trash.[7]
Data Presentation: Ecotoxicity
This compound is classified as very toxic to aquatic life, and its release into the environment must be avoided.[3][8] The following table summarizes key environmental data.
| Organism | CAS-No | Test Type | Concentration/Duration |
| Pseudokirchneriella subcapitata (Green Algae) | 219861-08-2 | EC50 | 59.5 mg/L for 89 hours |
| Oryzias latipes (Japanese Rice Fish) | Not Available | LC50 | 41.1 mg/L for 48 hours |
Data sourced from a Safety Data Sheet for a solution containing Esthis compound.[4]
Experimental Protocols for Chemical Degradation
Detailed experimental protocols for the chemical degradation of this compound for disposal purposes are not widely available or recommended for a standard laboratory setting. The required and safest practice is to manage it as a hazardous chemical waste, with final disposal handled by a certified hazardous waste management company.[1] Attempting to neutralize the compound without validated procedures can create unknown hazards and is not compliant with regulations.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: this compound Disposal Decision Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. paipharma.com [paipharma.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Handling Protocols for Citalopram Oxalate
This guide provides crucial safety and logistical information for laboratory professionals handling Citalopram oxalate (B1200264). The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for handling and storage, and protocols for spills and disposal to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Citalopram oxalate is considered a hazardous substance.[1] It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is also very toxic to aquatic life with long-lasting effects.[1][4] Therefore, strict adherence to PPE protocols is mandatory.
The following table summarizes the required personal protective equipment when handling this compound, particularly when exposure to the powder may occur.
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][5][6] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and protective clothing. | Choose body protection appropriate for the concentration and amount of the substance at the workplace.[2][5][6] Wash hands thoroughly after handling.[2][7] |
| Respiratory Protection | Required when dusts are generated. | Use a NIOSH (US) or CEN (EU) approved respirator.[2][5] For nuisance-level dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[2] For larger spills or insufficient ventilation, a full-face air-purifying respirator is necessary.[8] |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is critical to minimize exposure and environmental impact. The following workflow outlines the necessary steps for safe management of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Procedural Guidance: Step-by-Step
-
Engineering Controls : Always use this compound in a well-ventilated area.[1] For procedures that may generate dust, use a chemical fume hood.[5]
-
Safe Handling Practices : Avoid all personal contact, including the inhalation of dust.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[2][4] Wash hands and face thoroughly after working with the substance.[5][7]
-
Storage : Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[2][7] The recommended storage temperature is between 2 - 8 °C.[2] Avoid reaction with oxidizing agents.[1]
-
Minor Spills :
-
Ensure proper PPE is worn (gloves, safety glasses, dust respirator).[1]
-
Contain the spillage to prevent it from entering drains or water courses.[1]
-
Use dry clean-up procedures; sweep or shovel the material into a suitable, closed container for disposal.[1][2] Avoid generating dust during this process.[1][2]
-
-
Major Spills :
-
Alert personnel in the area and advise them of the hazard.[1]
-
Evacuate the area if necessary.
-
Control personal contact by wearing appropriate protective clothing.[1]
-
Prevent the spillage from entering drains or waterways by any means available.[1]
-
Clean up the spill as described for minor spills, ensuring proper containment and disposal.
-
-
Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek medical attention.[2][7]
-
Skin Contact : Immediately wash the affected skin with soap and plenty of water.[2][7] Remove contaminated clothing.[7] Get medical attention if irritation persists.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[2][7]
-
Ingestion : Rinse the mouth with water.[2] Do not induce vomiting.[7] Never give anything by mouth to an unconscious person and seek immediate medical attention.[2][7]
-
Waste Classification : this compound and its container must be disposed of as hazardous waste.[1]
-
Disposal Method : Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Incineration in a licensed facility, after mixing with a suitable combustible material, is a recommended method.[1][7]
-
Container Disposal : Do not reuse empty containers. Decontaminate them before disposal and observe all label safeguards until the containers are cleaned or destroyed.[1]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. (R)-Citalopram oxalate|MSDS [dcchemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. usa.cipla.com [usa.cipla.com]
- 8. media.allergan.com [media.allergan.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
